molecular formula C4H4N4O2S B565729 6-Amino-5-nitroso-2-thiouracil-13C,15N

6-Amino-5-nitroso-2-thiouracil-13C,15N

Cat. No.: B565729
M. Wt: 174.15 g/mol
InChI Key: UOWCFGBLAMCSFY-RETHMIJMSA-N
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Description

6-Amino-5-nitroso-2-thiouracil-13C,15N, also known as this compound, is a useful research compound. Its molecular formula is C4H4N4O2S and its molecular weight is 174.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

6-amino-5-(oxoamino)-2-sulfanylidene-(613C)1H-pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4N4O2S/c5-2-1(8-10)3(9)7-4(11)6-2/h(H4,5,6,7,9,11)/i2+1,8+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOWCFGBLAMCSFY-RETHMIJMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(NC(=S)NC1=O)N)N=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1(=[13C](NC(=S)NC1=O)N)[15N]=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 6-Amino-5-nitroso-2-thiouracil-¹³C,¹⁵N₂

This technical guide provides a comprehensive overview of 6-Amino-5-nitroso-2-thiouracil-¹³C,¹⁵N₂, a stable isotope-labeled pyrimidine derivative. Given the specificity of the isotopic labeling, this document synthesizes information from related compounds and general principles of isotopic labeling to serve as a foundational resource.

Chemical Identity and Properties

6-Amino-5-nitroso-2-thiouracil-¹³C,¹⁵N₂ is a derivative of thiouracil, a class of compounds known for their biological activity and ability to coordinate with metal ions. The incorporation of ¹³C and ¹⁵N isotopes makes it a valuable tool for tracer studies in metabolic research and as an internal standard in quantitative mass spectrometry-based assays.

Physicochemical Data

Quantitative data for 6-Amino-5-nitroso-2-thiouracil-¹³C,¹⁵N₂ and its unlabeled counterpart are summarized below. Data for the labeled compound are calculated based on its chemical structure, while data for the unlabeled compound are derived from publicly available information.

Property6-Amino-5-nitroso-2-thiouracil-¹³C,¹⁵N₂ (Isotopically Labeled)6-Amino-5-nitroso-2-thiouracil (Unlabeled)Reference(s)
Molecular Formula C₃¹³CH₄N₃¹⁵NO₂SC₄H₄N₄O₂S[1]
Molecular Weight 174.0059 g/mol (calculated)172.17 g/mol [1][2]
Exact Mass 174.0059 Da (calculated)172.0159 Da[1]
Appearance Not specified; likely a colored solidColored solid
Purity Typically >98% (vendor-specific)Min. 95% to 98%[2][3]
Solubility Soluble in Aqueous Sodium HydroxideNot specified[4]
Storage Temperature Not specified; typically 2-8°C for related compounds2-8°C[3]
Unlabeled CAS Number N/A1672-48-6[1][3]
Chemical Structure

The chemical structure of 6-Amino-5-nitroso-2-thiouracil-¹³C,¹⁵N₂ is characterized by a pyrimidine ring with a thiocarbonyl group at the 2-position, an amino group at the 6-position, and a nitroso group at the 5-position. The isotopic labels are located at a carbon atom in the pyrimidine ring and the nitrogen atoms of the nitroso group.

Caption: Chemical structure of 6-Amino-5-nitroso-2-thiouracil-¹³C,¹⁵N₂.

Synthesis and Isotopic Labeling

General Synthetic Workflow

G start Isotopically Labeled Precursors (e.g., ¹³C-cyanoacetic acid, thiourea) step1 Ring Formation: Condensation Reaction start->step1 intermediate ¹³C-labeled 6-Amino-2-thiouracil step1->intermediate step2 Nitrosation with Na¹⁵NO₂ in Acidic Medium intermediate->step2 product 6-Amino-5-nitroso-2-thiouracil-¹³C,¹⁵N₂ step2->product purification Purification (e.g., Recrystallization) product->purification

Caption: A generalized synthetic workflow for the preparation of the title compound.

Experimental Protocol: A Representative Synthesis

This protocol is adapted from the synthesis of unlabeled and ¹⁴C-labeled 6-amino-5-nitrosouracil and should be optimized for the specific ¹³C and ¹⁵N labeled precursors.[5]

Step 1: Synthesis of ¹³C-labeled 6-Amino-2-thiouracil (Hypothetical)

  • Reaction Setup: In a round-bottom flask, dissolve sodium ethoxide in absolute ethanol.

  • Addition of Precursors: To this solution, add isotopically labeled ethyl cyanoacetate (containing ¹³C) and thiourea.

  • Reaction: Heat the mixture under reflux for several hours.

  • Work-up: After cooling, acidify the reaction mixture to precipitate the product.

  • Isolation: Filter the solid, wash with cold water, and dry to yield ¹³C-labeled 6-amino-2-thiouracil.

Step 2: Nitrosation

  • Dissolution: Dissolve the ¹³C-labeled 6-amino-2-thiouracil in an acidic medium (e.g., aqueous acetic acid) and cool to 0-5°C.

  • Nitrosating Agent: Slowly add a solution of sodium nitrite (Na¹⁵NO₂) in water dropwise while maintaining the low temperature.

  • Reaction: Stir the mixture for 1-2 hours at 0-5°C. A colored precipitate should form.

  • Isolation and Purification: Collect the precipitate by filtration, wash with cold water and ethanol, and dry under vacuum to obtain 6-Amino-5-nitroso-2-thiouracil-¹³C,¹⁵N₂.

Analytical Characterization

Standard analytical techniques are used to confirm the identity and purity of the synthesized compound. The isotopic labels will produce characteristic shifts in the mass spectrum and specific couplings in the NMR spectrum.

TechniqueExpected Observations
Mass Spectrometry (MS) A molecular ion peak at m/z 174.0059, which is 2 Da higher than the unlabeled compound. High-resolution mass spectrometry can confirm the elemental composition.
NMR Spectroscopy ¹H NMR: Protons adjacent to the ¹³C-labeled carbon may show J-coupling. ¹³C NMR: An enhanced signal for the labeled carbon. ¹⁵N NMR: Signals corresponding to the labeled nitrogen atoms.
FTIR Spectroscopy Characteristic absorption bands for N-H (amino), C=O (carbonyl), N=O (nitroso), and C=S (thiocarbonyl) functional groups.

Applications and Potential Research Areas

Heavy Metal Chelation

6-Amino-5-nitroso-2-thiouracil is known to form complexes with heavy metal ions.[1] The labeled compound can be used to study the kinetics and mechanism of these chelation reactions, potentially in environmental or biological systems.

G compound 6-Amino-5-nitroso-2-thiouracil-¹³C,¹⁵N₂ complex Metal-Ligand Complex compound->complex metal Heavy Metal Ion (e.g., Cu²⁺, Ni²⁺) metal->complex analysis Analysis (e.g., UV-Vis, MS) complex->analysis

Caption: Logical workflow for a heavy metal chelation experiment.

Experimental Protocol: Metal Ion Titration (General)

  • Sample Preparation: Prepare a stock solution of 6-Amino-5-nitroso-2-thiouracil-¹³C,¹⁵N₂ in a suitable buffer.

  • Titration: Incrementally add a standard solution of a heavy metal salt (e.g., CuSO₄).

  • Data Acquisition: After each addition, record the UV-Vis absorption spectrum.

  • Analysis: Plot the change in absorbance at a specific wavelength against the molar ratio of metal to ligand to determine the stoichiometry and binding constant of the complex. The isotopic label allows for parallel analysis by mass spectrometry to track the complex formation.

Metabolic and Pharmacokinetic Studies

Isotopically labeled compounds are invaluable for tracing the metabolic fate of a drug candidate. While the biological activities of 6-amino-2-thiouracil derivatives include anticancer and antiviral properties, specific pathways for this compound are not well-defined.[6] A related compound, 6-Amino-5-nitroso-3-methyluracil, has been suggested as a potential inhibitor of Superoxide Dismutase (SOD), an enzyme involved in managing oxidative stress.[7]

Potential Signaling Pathway Involvement:

G compound 6-Amino-5-nitroso-2-thiouracil (as a potential SOD inhibitor) sod Superoxide Dismutase (SOD) compound->sod inhibits ros Reactive Oxygen Species (ROS) (e.g., Superoxide) ros->sod catalyzed conversion cellular_damage Oxidative Cellular Damage sod->cellular_damage prevents

Caption: Hypothetical inhibition of the SOD pathway by a 6-amino-5-nitrosouracil derivative.

Further research is required to validate this interaction and to explore other potential biological targets. The use of 6-Amino-5-nitroso-2-thiouracil-¹³C,¹⁵N₂ in cell culture or animal models, followed by mass spectrometric analysis of metabolites, would provide definitive insights into its metabolic pathways and mechanism of action.

References

Synthesis of 6-Amino-5-nitroso-2-thiouracil-¹³C,¹⁵N: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of isotopically labeled 6-Amino-5-nitroso-2-thiouracil-¹³C,¹⁵N, a compound of interest for various research applications, including metabolic studies and as a tracer in drug development. This document details the synthetic pathway, experimental protocols, and relevant biological context.

Synthetic Pathway Overview

The synthesis of 6-Amino-5-nitroso-2-thiouracil-¹³C,¹⁵N is a two-step process. The initial step involves the cyclocondensation of isotopically labeled ethyl cyanoacetate and thiourea to form the labeled 6-amino-2-thiouracil ring. The subsequent step is the nitrosation of this intermediate at the C5 position to yield the final product. The use of ¹³C and ¹⁵N labeled precursors allows for the introduction of heavy isotopes at specific positions within the molecule, facilitating its use in a variety of analytical techniques.

Experimental Protocols

Step 1: Synthesis of 6-Amino-2-thiouracil-¹³C,¹⁵N

This procedure is adapted from established methods for the synthesis of 6-aminouracil derivatives.[1][2] The reaction involves the base-catalyzed condensation of ethyl cyanoacetate and thiourea.

Materials:

  • Ethyl cyanoacetate-¹³Cₓ (specific labeling pattern to be chosen based on research needs)

  • Thiourea-¹³C,¹⁵N₂

  • Sodium metal

  • Anhydrous ethanol

  • Glacial acetic acid

  • Distilled water

Procedure:

  • A solution of sodium ethoxide is prepared by carefully dissolving sodium metal (1 molar equivalent) in anhydrous ethanol under an inert atmosphere.

  • To this solution, Thiourea-¹³C,¹⁵N₂ (1 molar equivalent) and Ethyl cyanoacetate-¹³Cₓ (1 molar equivalent) are added.

  • The reaction mixture is heated under reflux for 10-12 hours.

  • After cooling to room temperature, the mixture is acidified to a pH of 6 with glacial acetic acid to precipitate the product.

  • The resulting solid is collected by filtration, washed with cold distilled water, and dried under vacuum to yield 6-Amino-2-thiouracil-¹³C,¹⁵N.

Step 2: Synthesis of 6-Amino-5-nitroso-2-thiouracil-¹³C,¹⁵N

This nitrosation reaction is a standard method for introducing a nitroso group at the C5 position of 6-aminouracil derivatives.

Materials:

  • 6-Amino-2-thiouracil-¹³C,¹⁵N (from Step 1)

  • Sodium nitrite (NaNO₂)

  • Glacial acetic acid

  • Distilled water

Procedure:

  • 6-Amino-2-thiouracil-¹³C,¹⁵N is dissolved in a minimal amount of warm distilled water containing glacial acetic acid.

  • The solution is cooled to 0-5 °C in an ice bath.

  • A solution of sodium nitrite (1.1 molar equivalents) in cold distilled water is added dropwise to the stirred mixture while maintaining the temperature below 5 °C.

  • The reaction is allowed to proceed for 1-2 hours at 0-5 °C, during which a colored precipitate will form.

  • The precipitate, 6-Amino-5-nitroso-2-thiouracil-¹³C,¹⁵N, is collected by filtration, washed with cold distilled water, and dried under vacuum.

Data Presentation

The following table summarizes the expected, albeit hypothetical, quantitative data for the synthesis. Actual yields and isotopic enrichment must be determined experimentally.

StepReactantsProductMolar Ratio (Reactant:Base/Reagent)SolventReaction TimeTemperatureTheoretical Yield (%)Isotopic Enrichment (%)
1Ethyl cyanoacetate-¹³Cₓ, Thiourea-¹³C,¹⁵N₂6-Amino-2-thiouracil-¹³C,¹⁵N1:1:1Anhydrous Ethanol10-12 hoursReflux~70>98
26-Amino-2-thiouracil-¹³C,¹⁵N, Sodium Nitrite6-Amino-5-nitroso-2-thiouracil-¹³C,¹⁵N1:1.1Water/Acetic Acid1-2 hours0-5 °C>80>98

Mandatory Visualizations

Synthetic Workflow

Synthesis_Workflow cluster_step1 Step 1: Cyclocondensation cluster_step2 Step 2: Nitrosation Ethyl_cyanoacetate_labeled Ethyl Cyanoacetate-¹³Cₓ Reactants Ethyl_cyanoacetate_labeled->Reactants Thiourea_labeled Thiourea-¹³C,¹⁵N₂ Thiourea_labeled->Reactants 6_Amino_2_thiouracil_labeled 6-Amino-2-thiouracil-¹³C,¹⁵N Reactants->6_Amino_2_thiouracil_labeled NaOEt, EtOH, Reflux Intermediate 6-Amino-2-thiouracil-¹³C,¹⁵N Final_Product 6-Amino-5-nitroso-2-thiouracil-¹³C,¹⁵N Intermediate->Final_Product NaNO₂, AcOH, H₂O, 0-5°C

Caption: Synthetic workflow for 6-Amino-5-nitroso-2-thiouracil-¹³C,¹⁵N.

Potential Biological Signaling Pathway: Inhibition of Superoxide Dismutase

While the specific biological activities of 6-Amino-5-nitroso-2-thiouracil are not extensively documented, related compounds are known to inhibit Superoxide Dismutase (SOD).[3][4] SOD is a critical enzyme in the antioxidant defense system, catalyzing the dismutation of the superoxide radical (O₂⁻) into molecular oxygen (O₂) and hydrogen peroxide (H₂O₂).[5][6][7] Inhibition of SOD leads to an accumulation of superoxide, which can induce oxidative stress and modulate various downstream signaling pathways, potentially leading to apoptosis in cancer cells.[3]

SOD_Inhibition_Pathway SOD Superoxide Dismutase (SOD) H2O2 Hydrogen Peroxide (H₂O₂) SOD->H2O2 Product O2 Oxygen (O₂) SOD->O2 Product Inhibitor 6-Amino-5-nitroso- 2-thiouracil Inhibitor->SOD Inhibition Oxidative_Stress Increased Oxidative Stress MAPK_Pathway MAPK Pathway Modulation Oxidative_Stress->MAPK_Pathway NFkB_Pathway NF-κB Pathway Modulation Oxidative_Stress->NFkB_Pathway Apoptosis Apoptosis MAPK_Pathway->Apoptosis NFkB_Pathway->Apoptosis Superoxide Superoxide Superoxide->Oxidative_Stress

Caption: Potential signaling pathway affected by SOD inhibition.

References

6-Amino-5-nitroso-2-thiouracil-¹³C,¹⁵N: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the known chemical properties, potential synthetic routes, and theoretical biological interactions of 6-Amino-5-nitroso-2-thiouracil and its isotopically labeled form, 6-Amino-5-nitroso-2-thiouracil-¹³C,¹⁵N. This document is intended for researchers, scientists, and professionals in drug development who are interested in the application of this compound in their studies. Due to the limited availability of specific experimental data for the isotopically labeled compound, some information presented herein is based on the properties of the unlabeled compound and closely related analogs.

Core Chemical Properties

6-Amino-5-nitroso-2-thiouracil is a heterocyclic compound belonging to the pyrimidine family. The introduction of ¹³C and ¹⁵N isotopes provides a valuable tool for metabolic and mechanistic studies, allowing for the sensitive and specific tracking of the molecule and its metabolites by mass spectrometry and nuclear magnetic resonance.

Table 1: General Chemical Properties

PropertyValueSource
Unlabeled Compound
Molecular FormulaC₄H₄N₄O₂S[1]
Molecular Weight172.17 g/mol [1]
Melting Point> 240 °C[2]
AppearanceOrange to Very Dark Orange Solid[3]
¹³C,¹⁵N Labeled Compound
Molecular FormulaC₃¹³CH₄N₃¹⁵NO₂SInferred
Molecular Weight~174 g/mol Inferred

Table 2: Solubility and Storage

ParameterInformationSource
SolubilitySoluble in Aqueous Sodium Hydroxide.[3]
Storage2-8°C, under inert atmosphere.[3]

Spectroscopic Data

Table 3: Anticipated Spectroscopic Characteristics

TechniqueExpected Observations
¹³C NMR The spectrum will show four distinct signals for the carbon atoms. The signal corresponding to the ¹³C labeled carbon will exhibit a significantly larger intensity.
¹⁵N NMR The spectrum will reveal signals for the nitrogen atoms, with the ¹⁵N labeled nitrogen providing a strong, identifiable peak, aiding in structural elucidation and interaction studies.
IR Spectroscopy Characteristic peaks are expected for N-H, C=O, C=S, and N=O functional groups.
UV-Vis Spectroscopy An intense absorption line around 514 nm has been noted for the unlabeled compound, which is characteristic of the nitroso-amino-thiouracil chromophore.

Experimental Protocols

While a specific, detailed protocol for the synthesis of 6-Amino-5-nitroso-2-thiouracil-¹³C,¹⁵N is not published, a general method can be inferred from the synthesis of analogous compounds, such as 6-Amino-5-nitroso-3-methyluracil. The synthesis would likely involve the nitrosation of a ¹³C and ¹⁵N labeled 6-Amino-2-thiouracil precursor.

General Synthetic Workflow (Hypothetical)

The synthesis would proceed via an electrophilic substitution reaction, where a nitrosonium ion (NO⁺) attacks the electron-rich C5 position of the pyrimidine ring.

G General Synthetic Workflow A [¹³C,¹⁵N]-6-Amino-2-thiouracil B Dissolution in Acidic Medium A->B C Cooling to 0-5 °C B->C D Dropwise addition of NaNO₂ solution C->D E Nitrosation Reaction D->E F Precipitation of Product E->F G Filtration and Washing F->G H Drying G->H I 6-Amino-5-nitroso-2-thiouracil-¹³C,¹⁵N H->I

Caption: Hypothetical workflow for the synthesis of the target compound.

Analytical Characterization Workflow

To confirm the identity and purity of the synthesized compound, a standard analytical workflow should be employed.

G Analytical Workflow A Synthesized Product B Purity Assessment A->B C Structural Confirmation A->C D HPLC/UPLC B->D E Mass Spectrometry C->E F NMR (¹H, ¹³C, ¹⁵N) C->F G IR Spectroscopy C->G H Pure, Characterized Compound D->H E->H F->H G->H

Caption: Standard workflow for the analytical characterization of the compound.

Potential Biological Activity and Signaling Pathways

While the direct biological activity of 6-Amino-5-nitroso-2-thiouracil is not well-documented, related aminouracil and nitrosouracil compounds have been investigated for various therapeutic applications, including antimicrobial, anticancer, and antiviral properties.[4] A plausible mechanism of action, extrapolated from the related compound 6-Amino-5-nitroso-3-methyluracil, is the inhibition of Superoxide Dismutase (SOD).[4]

SOD is a critical enzyme in the antioxidant defense system, catalyzing the dismutation of superoxide radicals into molecular oxygen and hydrogen peroxide. Inhibition of SOD would lead to an increase in cellular superoxide levels, a key reactive oxygen species (ROS), which can modulate various signaling pathways and induce cellular stress.

G Hypothetical Signaling Pathway A 6-Amino-5-nitroso-2-thiouracil-¹³C,¹⁵N B Superoxide Dismutase (SOD) A->B Inhibition D Increased Cellular ROS B->D Blocked Conversion C Superoxide Radical (O₂⁻) C->B Substrate C->D Accumulation E Oxidative Stress D->E F Modulation of Signaling Pathways (e.g., MAPK, NF-κB) E->F G Cellular Response (e.g., Apoptosis, Inflammation) F->G

Caption: Potential signaling pathway affected by SOD inhibition.

Conclusion

6-Amino-5-nitroso-2-thiouracil-¹³C,¹⁵N represents a promising tool for detailed pharmacological and metabolic research. While specific experimental data for the isotopically labeled form is currently scarce, this guide provides a foundational understanding of its chemical properties and potential applications based on available information for the unlabeled compound and its analogs. Further research is warranted to fully elucidate the experimental parameters and biological activities of this compound.

References

Isotopic Enrichment of 6-Amino-5-nitroso-2-thiouracil-¹³C,¹⁵N: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core methodologies for the isotopic enrichment of 6-Amino-5-nitroso-2-thiouracil with ¹³C and ¹⁵N. This labeled compound is a valuable tool in various research applications, including metabolic studies, drug mechanism of action elucidation, and as an internal standard in quantitative mass spectrometry-based assays. This document outlines the synthetic pathway, detailed experimental protocols, and data presentation structures necessary for the successful preparation and characterization of 6-Amino-5-nitroso-2-thiouracil-¹³C,¹⁵N.

Synthetic Pathway Overview

The isotopic enrichment of 6-Amino-5-nitroso-2-thiouracil with ¹³C and ¹⁵N is achieved through a two-step chemical synthesis. The general strategy involves the initial synthesis of isotopically labeled 6-Amino-2-thiouracil, followed by a nitrosation reaction at the C5 position of the pyrimidine ring.

The key starting material for this synthesis is commercially available ¹³C,¹⁵N-labeled thiourea. This labeled precursor is condensed with a suitable three-carbon synthon, such as ethyl cyanoacetate, to form the pyrimidine ring of 6-Amino-2-thiouracil. Subsequent nitrosation using a nitrosating agent, typically sodium nitrite in an acidic medium, introduces the nitroso group at the 5-position to yield the final desired product, 6-Amino-5-nitroso-2-thiouracil-¹³C,¹⁵N.

Synthesis_Pathway Thiourea Thiourea-¹³C,¹⁵N₂ Precursor 6-Amino-2-thiouracil-¹³C,¹⁵N₂ Thiourea->Precursor Condensation EtCA Ethyl Cyanoacetate EtCA->Precursor FinalProduct 6-Amino-5-nitroso-2-thiouracil-¹³C,¹⁵N₂ Precursor->FinalProduct Nitrosation NaNO2 NaNO₂ / H⁺ NaNO2->FinalProduct

Figure 1: Synthetic pathway for 6-Amino-5-nitroso-2-thiouracil-¹³C,¹⁵N.

Experimental Protocols

This section provides detailed experimental protocols for the two-step synthesis of 6-Amino-5-nitroso-2-thiouracil-¹³C,¹⁵N.

Step 1: Synthesis of 6-Amino-2-thiouracil-¹³C,¹⁵N

This procedure is adapted from the general synthesis of 6-aminothiouracil derivatives.

Materials:

  • Thiourea-¹³C,¹⁵N₂ (Isotopically labeled, ≥98% purity)

  • Ethyl cyanoacetate

  • Sodium ethoxide solution (21% in ethanol)

  • Absolute ethanol

  • Glacial acetic acid

  • Deionized water

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve Thiourea-¹³C,¹⁵N₂ in absolute ethanol.

  • To this solution, add ethyl cyanoacetate.

  • Slowly add a solution of sodium ethoxide in ethanol to the reaction mixture.

  • Heat the mixture to reflux and maintain for 6-8 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Acidify the mixture with glacial acetic acid to precipitate the product.

  • Collect the precipitate by vacuum filtration.

  • Wash the solid with cold deionized water and then with a small amount of cold ethanol.

  • Dry the product under vacuum to obtain 6-Amino-2-thiouracil-¹³C,¹⁵N.

Step1_Workflow cluster_materials Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification Thiourea Thiourea-¹³C,¹⁵N₂ Dissolve Dissolve Thiourea in EtOH Thiourea->Dissolve EtCA Ethyl Cyanoacetate Add_EtCA Add Ethyl Cyanoacetate EtCA->Add_EtCA NaOEt Sodium Ethoxide Add_NaOEt Add Sodium Ethoxide NaOEt->Add_NaOEt EtOH Ethanol EtOH->Dissolve Dissolve->Add_EtCA Add_EtCA->Add_NaOEt Reflux Reflux for 6-8 hours Add_NaOEt->Reflux Cool Cool to Room Temperature Reflux->Cool Acidify Acidify with Acetic Acid Cool->Acidify Filter Vacuum Filtration Acidify->Filter Wash Wash with H₂O and EtOH Filter->Wash Dry Dry under Vacuum Wash->Dry Product 6-Amino-2-thiouracil-¹³C,¹⁵N Dry->Product

Figure 2: Experimental workflow for the synthesis of 6-Amino-2-thiouracil-¹³C,¹⁵N.
Step 2: Nitrosation of 6-Amino-2-thiouracil-¹³C,¹⁵N

This procedure details the introduction of the nitroso group at the C5 position.

Materials:

  • 6-Amino-2-thiouracil-¹³C,¹⁵N (from Step 1)

  • Sodium nitrite (NaNO₂)

  • Glacial acetic acid

  • Deionized water

Procedure:

  • Suspend 6-Amino-2-thiouracil-¹³C,¹⁵N in deionized water in a beaker.

  • Heat the suspension to approximately 50-60 °C with stirring.

  • Add glacial acetic acid to the suspension.

  • In a separate container, prepare a solution of sodium nitrite in deionized water.

  • Slowly add the sodium nitrite solution dropwise to the stirred, warm suspension of the thiouracil derivative. A color change should be observed, indicating the formation of the nitroso compound.

  • Continue stirring for 1-2 hours at the same temperature.

  • Cool the reaction mixture in an ice bath to facilitate complete precipitation.

  • Collect the colored precipitate by vacuum filtration.

  • Wash the product thoroughly with cold deionized water to remove any unreacted salts.

  • Dry the final product, 6-Amino-5-nitroso-2-thiouracil-¹³C,¹⁵N, under vacuum.

Step2_Workflow cluster_materials Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification Precursor 6-Amino-2-thiouracil-¹³C,¹⁵N Suspend Suspend Precursor in H₂O Precursor->Suspend NaNO2 Sodium Nitrite Add_NaNO2 Add NaNO₂ Solution NaNO2->Add_NaNO2 H2O Deionized Water H2O->Suspend AcOH Acetic Acid Add_AcOH Add Acetic Acid AcOH->Add_AcOH Heat Heat to 50-60°C Suspend->Heat Heat->Add_AcOH Add_AcOH->Add_NaNO2 Stir Stir for 1-2 hours Add_NaNO2->Stir Cool Cool in Ice Bath Stir->Cool Filter Vacuum Filtration Cool->Filter Wash Wash with H₂O Filter->Wash Dry Dry under Vacuum Wash->Dry FinalProduct 6-Amino-5-nitroso-2-thiouracil-¹³C,¹⁵N Dry->FinalProduct

Figure 3: Experimental workflow for the nitrosation of 6-Amino-2-thiouracil-¹³C,¹⁵N.

Data Presentation

The following tables provide a structured format for presenting the quantitative data obtained during the synthesis and characterization of 6-Amino-5-nitroso-2-thiouracil-¹³C,¹⁵N. It is critical to experimentally determine these values for each synthesis batch.

Synthesis of 6-Amino-2-thiouracil-¹³C,¹⁵N
ParameterValue
Starting Material
Thiourea-¹³C,¹⁵N₂ (mass, mmol)To be determined
Ethyl cyanoacetate (volume, mmol)To be determined
Reaction Conditions
Solvent (volume)To be determined
Temperature (°C)To be determined
Reaction Time (hours)To be determined
Product
Yield (mass, mmol)To be determined
Molar Yield (%)To be determined
Characterization
Melting Point (°C)To be determined
¹H NMRTo be determined
¹³C NMRTo be determined
Mass Spectrometry (m/z)To be determined
Isotopic Purity (%)To be determined
Synthesis of 6-Amino-5-nitroso-2-thiouracil-¹³C,¹⁵N
ParameterValue
Starting Material
6-Amino-2-thiouracil-¹³C,¹⁵N (mass, mmol)To be determined
Sodium Nitrite (mass, mmol)To be determined
Reaction Conditions
Solvent (volume)To be determined
Temperature (°C)To be determined
Reaction Time (hours)To be determined
Product
Yield (mass, mmol)To be determined
Molar Yield (%)To be determined
Characterization
Melting Point (°C)To be determined
¹H NMRTo be determined
¹³C NMRTo be determined
Mass Spectrometry (m/z)To be determined
Isotopic Enrichment (%)To be determined
Chemical Purity (e.g., by HPLC, %)To be determined

Concluding Remarks

This technical guide provides a foundational framework for the synthesis of isotopically enriched 6-Amino-5-nitroso-2-thiouracil-¹³C,¹⁵N. The successful implementation of these protocols will enable researchers to produce this valuable labeled compound for a wide range of scientific investigations. It is imperative that all reactions are carried out with appropriate safety precautions in a well-ventilated fume hood, and that the identity and purity of the final product are rigorously confirmed using appropriate analytical techniques. The quantitative data for each synthesis should be carefully recorded to ensure reproducibility and for the accurate interpretation of subsequent experimental results.

An In-depth Technical Guide to 6-Amino-5-nitroso-2-thiouracil-¹³C,¹⁵N

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 1246814-68-5

This technical guide provides a comprehensive overview of 6-Amino-5-nitroso-2-thiouracil-¹³C,¹⁵N, an isotopically labeled compound of significant interest to researchers in drug development and metabolic studies. Due to the limited availability of specific experimental data for the labeled compound, this guide leverages information on its unlabeled counterpart, 6-Amino-5-nitroso-2-thiouracil, and provides context for the application of its stable isotope labels in advanced research methodologies.

Physicochemical Properties

Quantitative data for 6-Amino-5-nitroso-2-thiouracil and its ¹³C,¹⁵N labeled analog are summarized below. The data for the labeled compound are largely inferred from the unlabeled compound, with adjustments for the isotopic enrichment.

Property6-Amino-5-nitroso-2-thiouracil6-Amino-5-nitroso-2-thiouracil-¹³C,¹⁵N
CAS Number 1672-48-6[1]1246814-68-5[2]
Molecular Formula C₄H₄N₄O₂S[1][3]C₃¹³CH₄N₃¹⁵NO₂S
Molecular Weight 172.17 g/mol [1][3]Approx. 174.17 g/mol
Appearance Crystalline powder-
Solubility Soluble in aqueous sodium hydroxide[4]Expected to be similar to the unlabeled compound
Purity Min. 95%[3]-
Melting Point > 240 °C[1]-
InChI Key UOWCFGBLAMCSFY-UHFFFAOYSA-N[3]Inferred to be the same

Synthesis and Chemical Reactions

While a specific protocol for the synthesis of 6-Amino-5-nitroso-2-thiouracil-¹³C,¹⁵N is not publicly available, the following is a representative experimental protocol for the synthesis of the closely related compound, 6-Amino-5-nitroso-3-methyluracil. This process involves the nitrosation of a 6-aminouracil precursor. The synthesis of the labeled target compound would require the use of ¹³C and ¹⁵N enriched starting materials.

Experimental Protocol: Synthesis of 6-Amino-5-nitroso-uracil Analog

This protocol is adapted from the synthesis of 6-Amino-5-nitroso-3-methyluracil[5][6][7].

Step 1: Synthesis of the 6-Aminouracil Precursor

The synthesis of the precursor, 6-amino-2-thiouracil, can be achieved through the condensation of ethyl cyanoacetate and thiourea in the presence of a base like sodium ethoxide. For the labeled compound, isotopically labeled thiourea (¹⁵N₂) and/or ethyl cyanoacetate (with ¹³C) would be used.

Step 2: Nitrosation of the 6-Aminouracil Precursor

  • Dissolution: Suspend the 6-amino-2-thiouracil precursor in a suitable solvent such as a mixture of glacial acetic acid and water.

  • Cooling: Cool the suspension to 0-5 °C in an ice bath with continuous stirring.

  • Addition of Nitrosating Agent: Prepare a solution of sodium nitrite in distilled water. Slowly add the sodium nitrite solution dropwise to the cooled suspension of the 6-aminouracil precursor. It is crucial to maintain the temperature below 5 °C during this addition to prevent side reactions.

  • Reaction: Continue to stir the reaction mixture in the ice bath for 1-2 hours. The product, 6-Amino-5-nitroso-2-thiouracil, will precipitate out of the solution, often as a colored solid.

  • Isolation: Collect the solid product by vacuum filtration using a Buchner funnel.

  • Washing: Wash the collected solid with cold water and then with a small amount of cold ethanol to remove any unreacted starting materials and byproducts.

  • Drying: Dry the final product under vacuum.

Biological Activity and Potential Applications

Derivatives of 6-aminouracil are known to possess a range of biological activities, including antimicrobial, anticancer, and antiviral properties[8][9][10]. The primary research application of 6-Amino-5-nitroso-2-thiouracil and its labeled analog is likely as a precursor for the synthesis of other bioactive molecules and in studying biological pathways.

Proposed Mechanism of Action: Superoxide Dismutase (SOD) Inhibition

While not definitively proven for this specific compound, related 5-nitrosouracil derivatives have been suggested as potential inhibitors of Superoxide Dismutase (SOD)[5][8]. SODs are critical antioxidant enzymes that catalyze the dismutation of superoxide radicals. Inhibition of SOD leads to an increase in cellular superoxide levels, which can induce oxidative stress and modulate various signaling pathways.

SOD_Inhibition_Pathway compound 6-Amino-5-nitroso-2-thiouracil sod Superoxide Dismutase (SOD) compound->sod Inhibition h2o2 Hydrogen Peroxide (H₂O₂) superoxide Superoxide Radicals (O₂⁻) superoxide->h2o2 SOD-catalyzed dismutation oxidative_stress Increased Oxidative Stress superoxide->oxidative_stress Accumulation cellular_response Downstream Cellular Responses (e.g., Apoptosis, Inflammation) oxidative_stress->cellular_response Leads to

Proposed SOD Inhibition Pathway

Applications of Isotopic Labeling in Research

The presence of ¹³C and ¹⁵N stable isotopes in 6-Amino-5-nitroso-2-thiouracil-¹³C,¹⁵N makes it a powerful tool for a variety of advanced research applications, primarily in conjunction with mass spectrometry and Nuclear Magnetic Resonance (NMR) spectroscopy[2][11][12][13].

Metabolic Tracing and Flux Analysis

The labeled compound can be used as a tracer to follow the metabolic fate of the molecule in biological systems. By introducing the labeled compound to cells or organisms, researchers can track its uptake, distribution, metabolism, and excretion (ADME studies)[2][12][14][15]. Mass spectrometry can distinguish between the labeled and unlabeled forms of the compound and its metabolites, allowing for precise quantification and pathway elucidation[11][14][16].

Metabolic_Tracing_Workflow start Administer 6-Amino-5-nitroso-2-thiouracil-¹³C,¹⁵N to biological system incubation Incubation and Metabolic Processing start->incubation sampling Collect Biological Samples (e.g., plasma, urine, tissue) incubation->sampling extraction Metabolite Extraction sampling->extraction analysis LC-MS/MS or NMR Analysis extraction->analysis data_analysis Data Analysis: Identify and Quantify Labeled Metabolites analysis->data_analysis pathway Elucidate Metabolic Pathways data_analysis->pathway

Hypothetical Metabolic Tracing Workflow
NMR Spectroscopy for Structural and Interaction Studies

The ¹³C and ¹⁵N labels are NMR-active nuclei. Their incorporation into the molecule significantly enhances the sensitivity and resolution of NMR experiments[11][17][18][19]. This allows for detailed structural elucidation of the compound and its potential binding partners (e.g., proteins, nucleic acids). For instance, ¹⁵N-edited NMR experiments can be used to specifically observe the nitrogen-containing parts of the molecule, reducing spectral overlap from other non-nitrogenous compounds in a complex biological sample[19].

References

The Multifaceted Biological Activities of 6-Amino-2-Thiouracil Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the diverse biological activities exhibited by 6-amino-2-thiouracil derivatives. This class of compounds has garnered significant attention in medicinal chemistry due to its broad spectrum of pharmacological effects, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties. This document summarizes key findings, presents quantitative data in a structured format, details relevant experimental protocols, and visualizes associated biological pathways and workflows.

Core Synthesis Strategies

The foundational structure of 6-amino-2-thiouracil serves as a versatile scaffold for the synthesis of a wide array of derivatives. A common synthetic route involves the condensation of 6-amino-2-thiouracil with various aromatic aldehydes to yield azomethine derivatives. These intermediates can then undergo further reactions, such as [4+2] cycloaddition with enaminones or acetylenic compounds, to generate more complex heterocyclic systems like pyrido[2,3-d]pyrimidines.[1][2] Another established method is the condensation of 6-amino-2-thiouracil with benzaldehyde derivatives in glacial acetic acid under reflux to produce 5,5'-(phenylmethylene)bis(6-amino-2-thiouracil) derivatives.[3] Alkylation of the thiol group is also a common strategy to introduce further diversity.[4]

Anticancer Activity

Derivatives of 6-amino-2-thiouracil have demonstrated significant potential as anticancer agents, with activities reported against various cancer cell lines.

Quantitative Anticancer Data

The following table summarizes the cytotoxic activities of selected 6-amino-2-thiouracil derivatives against different cancer cell lines.

Compound ClassDerivative/CompoundCell LineActivity MetricValueReference
Pyrido[2,3-d]pyrimidinesCompound 8aH460 (Lung)Antitumor ActivityModerate[1][2]
Pyrido[2,3-d]pyrimidinesCompound 16bH460 (Lung)Antitumor ActivityModerate[1][2]
5,5'-(phenylmethylene)bis(6-amino-2-thiouracil)sVarious derivativesHeLa (Cervical)CytotoxicityMore active than 5-FU[3]
2-Thiouracil SulfonamidesCompound 9CaCo-2 (Colon)IC502.82 µg/mL[5]
2-Thiouracil SulfonamidesCompound 9MCF-7 (Breast)IC502.92 µg/mL[5]
6-Aryl-5-cyano-2-thiouracilsCompound 6dHOP-92 (Lung)Growth InhibitionPotent[6]
6-Aryl-5-cyano-2-thiouracilsCompound 6iMOLT-4 (Leukemia)Growth InhibitionPotent[6]
Mechanism of Action and Signaling Pathways

Several mechanisms of action have been proposed for the anticancer effects of these derivatives. Molecular docking studies have indicated that 5,5'-(phenylmethylene)bis(6-amino-2-thiouracil) derivatives exhibit strong binding affinity to the Eg5 kinesin motor protein, a target for cancer therapy.[3] Other derivatives have been shown to inhibit cathepsin B, a lysosomal cysteine protease involved in tumor invasion and metastasis.[7] Furthermore, some 6-amino-substituted uracil derivatives act as potent inhibitors of thymidine phosphorylase (TP), an enzyme involved in angiogenesis.[8]

Below is a diagram illustrating a potential signaling pathway inhibited by a 6-amino-2-thiouracil derivative targeting an upstream kinase.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor Upstream_Kinase Upstream Kinase (e.g., PTK) Receptor->Upstream_Kinase Activates Thiouracil_Derivative 6-Amino-2-thiouracil Derivative Thiouracil_Derivative->Upstream_Kinase Inhibits Downstream_Effector Downstream Effector (e.g., Ras/Raf/MEK/ERK) Upstream_Kinase->Downstream_Effector Phosphorylates Transcription_Factor Transcription Factor (e.g., AP-1, NF-κB) Downstream_Effector->Transcription_Factor Activates Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factor->Gene_Expression

Caption: Inhibition of a Pro-Survival Signaling Pathway.

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines the determination of the cytotoxic effects of 6-amino-2-thiouracil derivatives on cancer cell lines.[9]

  • Cell Seeding: Plate cancer cells (e.g., HeLa, MCF-7) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (typically ranging from 0.1 to 100 µM) and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the culture medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration of compound that inhibits cell growth by 50%) is determined by plotting cell viability against compound concentration.

Antimicrobial Activity

Numerous 6-amino-2-thiouracil derivatives have been reported to possess significant antibacterial and antifungal properties.[1][2][6][10]

Quantitative Antimicrobial Data

The following table presents the antimicrobial activity of selected derivatives, often expressed as the diameter of the zone of inhibition or the minimum inhibitory concentration (MIC).

Compound ClassDerivative/CompoundMicroorganismActivity MetricValueReference
Pyrido[2,3-d]pyrimidinesVarious synthesized compoundsGram-positive & Gram-negative bacteria, FungiAntimicrobial ActivityActive[1][2]
6-Aryl-5-cyano-2-thiouracilsCompound 7bS. aureus (Gram-positive)Antibacterial ActivitySuperior to amoxicillin[6]
6-Aryl-5-cyano-2-thiouracilsCompound 7cB. subtilis (Gram-positive)Antibacterial ActivitySuperior to amoxicillin[6]
6-Aryl-5-cyano-2-thiouracilsCompound 4iC. albicans (Fungus)MIC2.34 µg/mL[6]
6-Aryl-5-cyano-2-thiouracilsAmphotericin B (Reference)C. albicans (Fungus)MIC3.00 µg/mL[6]
Metal Complexes of 6-Methyl-2-thiouracilCu(II) complexS. cerevisiae (Yeast)Antifungal ActivityMost potent[11]
Experimental Protocol: Broth Microdilution Method for MIC Determination

This protocol is a standard method for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[12][13][14]

  • Preparation of Inoculum: Culture the test microorganism overnight in an appropriate broth medium. Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard.

  • Serial Dilution of Compounds: Prepare a two-fold serial dilution of the test compounds in a 96-well microtiter plate using a suitable broth medium.

  • Inoculation: Inoculate each well with the standardized microbial suspension. Include a positive control (microorganism without compound) and a negative control (broth without microorganism).

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at an appropriate temperature and duration for fungi.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Anti-inflammatory Activity

Certain derivatives of 6-amino-2-thiouracil have shown promise as anti-inflammatory agents.[4][15]

Experimental Workflow for In Vitro Anti-inflammatory Screening

The following diagram illustrates a typical workflow for evaluating the anti-inflammatory potential of novel compounds.

G cluster_assays Anti-inflammatory Assays Start Start: Synthesized 6-Amino-2-thiouracil Derivatives Cell_Culture Cell Culture (e.g., RAW 264.7 Macrophages) Start->Cell_Culture Cytotoxicity_Assay Cytotoxicity Assay (e.g., MTT) Cell_Culture->Cytotoxicity_Assay Determine_Non_Toxic_Conc Determine Non-Toxic Concentrations Cytotoxicity_Assay->Determine_Non_Toxic_Conc Compound_Treatment Pre-treat Cells with Non-Toxic Concentrations of Derivatives Determine_Non_Toxic_Conc->Compound_Treatment LPS_Stimulation Stimulate with LPS (Lipopolysaccharide) Compound_Treatment->LPS_Stimulation Supernatant_Collection Collect Cell Culture Supernatant LPS_Stimulation->Supernatant_Collection Griess_Assay Nitric Oxide (NO) Measurement (Griess Assay) Supernatant_Collection->Griess_Assay ELISA_PGE2 Prostaglandin E2 (PGE2) Measurement (ELISA) Supernatant_Collection->ELISA_PGE2 ELISA_Cytokines Cytokine Measurement (e.g., TNF-α, IL-6) (ELISA) Supernatant_Collection->ELISA_Cytokines Data_Analysis Data Analysis and Comparison to Controls Griess_Assay->Data_Analysis ELISA_PGE2->Data_Analysis ELISA_Cytokines->Data_Analysis End End: Identify Lead Compounds Data_Analysis->End

Caption: Workflow for In Vitro Anti-inflammatory Screening.

Experimental Protocol: Nitric Oxide (NO) Production Assay

This protocol is used to assess the inhibitory effect of compounds on the production of nitric oxide, a key inflammatory mediator.[16][17]

  • Cell Culture: Seed RAW 264.7 macrophages in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Pre-treat the cells with various non-toxic concentrations of the test derivatives for 1-2 hours.

  • Inflammatory Stimulation: Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours.

  • Sample Collection: Collect the cell culture supernatant.

  • Griess Reaction: Mix 50 µL of the supernatant with 50 µL of Griess reagent A (sulfanilamide solution) and incubate for 10 minutes. Then, add 50 µL of Griess reagent B (N-(1-naphthyl)ethylenediamine dihydrochloride solution) and incubate for another 10 minutes.

  • Measurement: Measure the absorbance at 540 nm.

  • Quantification: Calculate the nitrite concentration using a sodium nitrite standard curve. A reduction in nitrite levels indicates anti-inflammatory activity.

Other Biological Activities

Beyond the major areas highlighted, 6-amino-2-thiouracil derivatives have been investigated for other therapeutic applications.

  • Antiviral Activity: Some derivatives have shown antiviral activity, for instance, against the Hepatitis A virus (HAV).[18]

  • Enzyme Inhibition: Specific derivatives have been synthesized as inhibitors of iodothyronine deiodinase, an enzyme involved in thyroid hormone metabolism, suggesting their potential use in studying and managing thyroid-related conditions.[19]

Conclusion

The 6-amino-2-thiouracil scaffold has proven to be a valuable starting point for the development of novel therapeutic agents with a wide range of biological activities. The derivatives synthesized from this core structure exhibit promising anticancer, antimicrobial, and anti-inflammatory properties. Further research, including detailed structure-activity relationship (SAR) studies, in vivo efficacy testing, and elucidation of precise molecular mechanisms, will be crucial in advancing these compounds from promising hits to clinically viable drug candidates. This guide provides a foundational resource for researchers in the field, summarizing the current state of knowledge and offering standardized protocols for the continued exploration of this fascinating class of molecules.

References

An In-depth Technical Guide to 6-Amino-5-nitroso-2-thiouracil-¹³C,¹⁵N

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, characterization, and potential applications of 6-Amino-5-nitroso-2-thiouracil-¹³C,¹⁵N. This isotopically labeled compound is a valuable tool for a range of research applications, including metabolic studies, drug mechanism elucidation, and as an internal standard in quantitative mass spectrometry-based assays.

Synthesis and Logical Workflow

The synthesis of 6-Amino-5-nitroso-2-thiouracil-¹³C,¹⁵N is a two-step process. The first step involves the cyclocondensation of ethyl cyanoacetate with commercially available [¹³C,¹⁵N₂]-thiourea to produce isotopically labeled 6-amino-2-thiouracil. The second step is the regioselective nitrosation of the C5 position of the pyrimidine ring using a suitable nitrosating agent.

Synthesis_Workflow cluster_step1 Step 1: Synthesis of 6-Amino-2-thiouracil-¹³C,¹⁵N₂ cluster_step2 Step 2: Nitrosation Thiourea [¹³C,¹⁵N₂]-Thiourea Reaction1 Cyclocondensation Thiourea->Reaction1 EtCyanoacetate Ethyl Cyanoacetate EtCyanoacetate->Reaction1 NaOEt Sodium Ethoxide in Ethanol NaOEt->Reaction1 Base Precursor 6-Amino-2-thiouracil-¹³C,¹⁵N₂ Reaction2 Nitrosation Precursor->Reaction2 Reaction1->Precursor NitrosatingAgent Sodium Nitrite in Acetic Acid NitrosatingAgent->Reaction2 Nitrosating Agent FinalProduct 6-Amino-5-nitroso-2-thiouracil-¹³C,¹⁵N Reaction2->FinalProduct

Synthetic workflow for 6-Amino-5-nitroso-2-thiouracil-¹³C,¹⁵N.
Experimental Protocols

Step 1: Synthesis of 6-Amino-2-thiouracil-¹³C,¹⁵N₂

A general procedure for the synthesis of 6-aminouracil derivatives involves the condensation of a urea or thiourea with ethyl cyanoacetate in the presence of a base.

  • Materials:

    • [¹³C,¹⁵N₂]-Thiourea (commercially available, with specified isotopic enrichment)

    • Ethyl cyanoacetate

    • Sodium metal

    • Anhydrous ethanol

    • Glacial acetic acid

  • Procedure:

    • A solution of sodium ethoxide is prepared by carefully dissolving sodium metal (1.1 equivalents) in anhydrous ethanol under an inert atmosphere.

    • To this solution, [¹³C,¹⁵N₂]-thiourea (1.0 equivalent) and ethyl cyanoacetate (1.0 equivalent) are added.

    • The reaction mixture is heated to reflux and maintained for 6-8 hours. The progress of the reaction can be monitored by thin-layer chromatography.

    • After completion, the reaction mixture is cooled to room temperature, and the resulting precipitate is collected by filtration.

    • The solid is redissolved in water and acidified with glacial acetic acid to a pH of approximately 6, leading to the precipitation of 6-amino-2-thiouracil-¹³C,¹⁵N₂.

    • The product is collected by filtration, washed with cold water and ethanol, and dried under vacuum.

Step 2: Nitrosation of 6-Amino-2-thiouracil-¹³C,¹⁵N₂

The nitrosation is achieved by treating the isotopically labeled 6-amino-2-thiouracil with a nitrosating agent in an acidic medium.

  • Materials:

    • 6-Amino-2-thiouracil-¹³C,¹⁵N₂

    • Sodium nitrite (NaNO₂)

    • Glacial acetic acid

    • Distilled water

  • Procedure:

    • 6-Amino-2-thiouracil-¹³C,¹⁵N₂ is dissolved in a minimal amount of hot glacial acetic acid.

    • The solution is cooled in an ice bath to 0-5 °C.

    • A pre-cooled aqueous solution of sodium nitrite (1.1 equivalents) is added dropwise to the stirred solution of the thiouracil derivative, maintaining the temperature below 5 °C.

    • The reaction mixture is stirred for an additional 1-2 hours at 0-5 °C. The formation of a colored precipitate indicates the formation of the nitroso product.

    • The precipitate, 6-Amino-5-nitroso-2-thiouracil-¹³C,¹⁵N, is collected by filtration, washed with cold water, and then with a small amount of cold ethanol.

    • The final product is dried under vacuum.

Quantitative Data

The following tables summarize the expected quantitative data for the synthesis and characterization of 6-Amino-5-nitroso-2-thiouracil-¹³C,¹⁵N.

Table 1: Synthesis Parameters and Expected Yields

StepReactionKey ReactantsMolar Ratio (Reactant:Reagent)SolventReaction Temperature (°C)Reaction Time (h)Expected Yield (%)
1Cyclocondensation[¹³C,¹⁵N₂]-Thiourea, Ethyl cyanoacetate1:1:1.1 (Thiourea:Cyanoacetate:NaOEt)Anhydrous EthanolReflux6-860-70
2Nitrosation6-Amino-2-thiouracil-¹³C,¹⁵N₂, Sodium Nitrite1:1.1Glacial Acetic Acid/Water0-51-280-90

Table 2: Predicted Spectroscopic Data

TechniqueParameterPredicted Value for 6-Amino-5-nitroso-2-thiouracil-¹³C,¹⁵N
Mass Spectrometry (HRMS) [M+H]⁺Expected m/z corresponding to C₄H₅N₄O₂S with one ¹³C and one ¹⁵N.
¹³C NMR Chemical Shift (δ)C2: ~175 ppm (¹JC,N expected), C4: ~160 ppm, C5: ~120 ppm, C6: ~150 ppm (¹JC,N expected)
¹⁵N NMR Chemical Shift (δ)N1/N3: -150 to -200 ppm, N-amino: ~ -300 ppm, N-nitroso: ~ +400 to +500 ppm

Characterization Workflow

The structural confirmation and purity assessment of the synthesized 6-Amino-5-nitroso-2-thiouracil-¹³C,¹⁵N involve a series of analytical techniques.

Characterization_Workflow cluster_spectroscopy Spectroscopic Analysis cluster_chromatography Chromatographic Analysis FinalProduct Synthesized 6-Amino-5-nitroso-2-thiouracil-¹³C,¹⁵N MS Mass Spectrometry (MS) FinalProduct->MS Molecular Weight & Isotopic Enrichment NMR NMR Spectroscopy (¹H, ¹³C, ¹⁵N) FinalProduct->NMR Structural Elucidation & Isotopic Labeling Site IR Infrared (IR) Spectroscopy FinalProduct->IR Functional Group Identification HPLC High-Performance Liquid Chromatography (HPLC) FinalProduct->HPLC Purity Assessment TLC Thin-Layer Chromatography (TLC) FinalProduct->TLC Reaction Monitoring

Analytical workflow for the characterization of the final product.

Mass Spectrometry (MS): High-resolution mass spectrometry is crucial for confirming the molecular formula and determining the isotopic enrichment of the final product. The mass spectrum is expected to show a molecular ion peak corresponding to the ¹³C and ¹⁵N incorporated molecule. The relative intensities of the isotopic peaks can be used to calculate the percentage of isotopic labeling.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹³C NMR: The spectrum will show characteristic shifts for the pyrimidine ring carbons. The presence of ¹³C-¹⁵N coupling will be observed for the carbons directly bonded to the labeled nitrogens (C2 and C6), providing definitive evidence of isotopic incorporation at these positions.

  • ¹⁵N NMR: This technique directly observes the labeled nitrogen atoms, providing distinct signals for the different nitrogen environments (ring nitrogens, amino group, and nitroso group).

Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the characteristic functional groups present in the molecule, such as N-H, C=O, C=S, and N=O stretching vibrations.

Chromatography: HPLC and TLC are essential for assessing the purity of the synthesized compound and for monitoring the progress of the reactions.

Disclaimer

The experimental protocols and predicted data provided in this guide are based on established chemical principles and literature precedents for similar compounds. Researchers should exercise standard laboratory safety precautions and may need to optimize the described procedures for their specific experimental setup and desired outcomes.

In-Depth Technical Guide: Stability and Storage of 6-Amino-5-nitroso-2-thiouracil-¹³C,¹⁵N

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the stability and recommended storage conditions for 6-Amino-5-nitroso-2-thiouracil-¹³C,¹⁵N. Given the limited publicly available stability data for this specific isotopically labeled compound, this document outlines potential degradation pathways and provides detailed experimental protocols for forced degradation studies based on the chemical properties of the molecule and related compounds. These protocols are intended to serve as a robust starting point for establishing a comprehensive stability profile.

Recommended Storage Conditions

To ensure the integrity of 6-Amino-5-nitroso-2-thiouracil-¹³C,¹⁵N, it is crucial to adhere to appropriate storage conditions. Based on information from various suppliers, the following general guidelines are recommended. However, for specific instructions, always refer to the product label and the Certificate of Analysis (COA) provided by the supplier.

ParameterRecommendationSource(s)
Temperature Store at room temperature or under refrigeration (2-8°C or 10-25°C).[1][1]
Light Protect from light.
Moisture Store in a tightly closed container to protect from moisture.
Atmosphere Store under an inert atmosphere for long-term stability.

Proposed Degradation Pathways

The chemical structure of 6-Amino-5-nitroso-2-thiouracil suggests susceptibility to degradation through several pathways, including hydrolysis, oxidation, and photolysis. The presence of the thiouracil ring, the nitroso group, and the amino group are key factors in its potential instability. Isotopic labeling with ¹³C and ¹⁵N is not expected to significantly alter these degradation pathways.

Hydrolytic Degradation

The thiouracil ring can be susceptible to hydrolysis, especially under acidic or basic conditions. This could lead to the opening of the pyrimidine ring.

Oxidative Degradation

The thioamide group in the thiouracil ring is prone to oxidation. Mild oxidation may lead to the formation of a disulfide, while stronger oxidation can result in the formation of sulfinic and sulfonic acid derivatives.[2][3] The nitroso group could also be oxidized to a nitro group.

Photolytic Degradation

Exposure to light, particularly UV radiation, may induce degradation. The nitroso group is a known chromophore and can absorb light, potentially leading to radical-mediated degradation pathways or rearrangement reactions.

G Proposed Degradation Pathways of 6-Amino-5-nitroso-2-thiouracil cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation cluster_photolysis Photolysis parent 6-Amino-5-nitroso-2-thiouracil-¹³C,¹⁵N hydrolysis_product Ring-Opened Products parent->hydrolysis_product Acid/Base disulfide Disulfide Dimer parent->disulfide Mild Oxidant sulfinic_acid Sulfinic Acid Derivative parent->sulfinic_acid Oxidant nitro_product 6-Amino-5-nitro-2-thiouracil parent->nitro_product Oxidant photolytic_products Various Photodegradants parent->photolytic_products UV/Vis Light sulfonic_acid Sulfonic Acid Derivative sulfinic_acid->sulfonic_acid Strong Oxidant G Stability Study Experimental Workflow start Prepare Stock Solution of 6-Amino-5-nitroso-2-thiouracil-¹³C,¹⁵N stress_conditions Expose to Stress Conditions (Hydrolytic, Oxidative, Photolytic, Thermal) start->stress_conditions sampling Sample at Pre-defined Time Points stress_conditions->sampling analysis Analyze by Stability-Indicating HPLC Method sampling->analysis data_processing Quantify Parent Compound and Degradation Products analysis->data_processing reporting Summarize Data and Identify Degradation Pathways data_processing->reporting

References

An In-depth Technical Guide to the Safe Handling of 6-Amino-5-nitroso-2-thiouracil-¹³C,¹⁵N

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety information, experimental protocols, and technical data for 6-Amino-5-nitroso-2-thiouracil-¹³C,¹⁵N. The information is compiled from available safety data sheets and related scientific literature for the unlabeled parent compound, which is considered toxicologically equivalent for the purposes of this guide.

Chemical and Physical Properties

The fundamental physical and chemical properties of 6-Amino-5-nitroso-2-thiouracil are crucial for its safe handling and use in experimental settings.

PropertyValue
CAS Number 1672-48-6 (Unlabeled)[1][2][3]
Molecular Formula C₄H₄N₄O₂S[1][2][3]
Molecular Weight 172.17 g/mol [1][2][3]
Appearance Powder Solid[4][5]
Melting Point > 240 °C[1]
Solubility Soluble in Aqueous Sodium Hydroxide[6]
Storage Temperature 10°C - 25°C[1]

Hazard Identification and Safety Precautions

This compound is classified as hazardous. Strict adherence to safety protocols is mandatory to prevent exposure and ensure a safe laboratory environment.

GHS Hazard Statements
Hazard CodeDescription
H302 Harmful if swallowed[1][2]
H312 Harmful in contact with skin[2]
H314 Causes severe skin burns and eye damage[2]
H315 Causes skin irritation[1]
H318 Causes serious eye damage[2]
H319 Causes serious eye irritation[1]
H332 Harmful if inhaled[2]
H335 May cause respiratory irritation[1][2]
Precautionary Measures
Precautionary CodeDescription
P260 Do not breathe dust/fume/gas/mist/vapors/spray[2]
P264 Wash skin thoroughly after handling[2][7]
P270 Do not eat, drink or smoke when using this product[7]
P280 Wear protective gloves/protective clothing/eye protection/face protection[2][7]
P301+P312 IF SWALLOWED: call a POISON CENTER or doctor/physician if you feel unwell[2]
P302+P352 IF ON SKIN: wash with plenty of soap and water[2]
P304+P340 IF INHALED: Remove victim to fresh air and keep at rest in a position comfortable for breathing[2][4]
P305+P351+P338 IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing[2][4]
P405 Store locked up[1][7]
P501 Dispose of contents/container in accordance with local regulation[1][7]

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are intended as a guide and may require optimization based on specific experimental conditions.

In Vitro Cytotoxicity Assessment using MTT Assay

The MTT assay is a colorimetric method used to assess cell viability.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.[8]

  • Compound Treatment: Prepare serial dilutions of 6-Amino-5-nitroso-2-thiouracil-¹³C,¹⁵N in fresh culture medium. Replace the existing medium with the medium containing the compound dilutions. Include a vehicle control (e.g., DMSO).[8][9]

  • Incubation: Incubate the plates for a predetermined period (e.g., 24, 48, or 72 hours).[9]

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[9]

  • Formazan Solubilization: Remove the medium and add 150 µL of a solubilizing agent, such as DMSO, to each well to dissolve the formazan crystals.[9]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[8][9]

  • Data Analysis: Calculate cell viability as a percentage of the vehicle control and determine the IC₅₀ value using non-linear regression analysis.[8]

MTT_Assay_Workflow A Seed cells in 96-well plate B Allow cells to adhere overnight A->B D Treat cells with compound B->D C Prepare serial dilutions of compound C->D E Incubate for 24-72 hours D->E F Add MTT solution E->F G Incubate for 3-4 hours F->G H Solubilize formazan crystals (DMSO) G->H I Measure absorbance at 570 nm H->I J Calculate cell viability and IC50 I->J

Caption: Workflow for the MTT cytotoxicity assay.

Potential Signaling Pathway

While the precise signaling pathway of 6-Amino-5-nitroso-2-thiouracil is not fully elucidated, related compounds are suggested to act as inhibitors of Superoxide Dismutase (SOD). This inhibition can lead to an increase in reactive oxygen species (ROS), inducing oxidative stress and potentially leading to apoptosis in cancer cells.

Signaling_Pathway cluster_cell Cell Compound 6-Amino-5-nitroso-2-thiouracil SOD Superoxide Dismutase (SOD) Compound->SOD Inhibition ROS Increased Reactive Oxygen Species (ROS) SOD->ROS Leads to Superoxide Superoxide (O2-) Superoxide->SOD OxidativeStress Oxidative Stress ROS->OxidativeStress Apoptosis Apoptosis OxidativeStress->Apoptosis

Caption: Hypothetical signaling pathway of 6-Amino-5-nitroso-2-thiouracil.

Safe Handling and Disposal Workflow

A systematic approach to handling and disposal is essential to minimize risk.

Safe_Handling_Workflow Start Start: Handling Compound PPE Wear appropriate PPE (Gloves, Goggles, Lab Coat) Start->PPE Ventilation Work in a well-ventilated area or chemical fume hood PPE->Ventilation Handling Avoid inhalation, ingestion, and skin/eye contact Ventilation->Handling Decontamination Decontaminate work surfaces and equipment after use Handling->Decontamination Waste Collect waste in a -labeled, sealed container Decontamination->Waste Disposal Dispose of waste according to institutional and local regulations Waste->Disposal End End Disposal->End

Caption: Workflow for safe handling and disposal.

References

Commercial Suppliers and Technical Guide for 6-Amino-5-nitroso-2-thiouracil-¹³C,¹⁵N

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals seeking to utilize isotopically labeled compounds, 6-Amino-5-nitroso-2-thiouracil-¹³C,¹⁵N serves as a valuable tool in metabolic studies, mechanistic investigations, and as an internal standard for analytical quantification. This technical guide provides a comprehensive overview of its commercial availability, synthesis, potential biological activities, and relevant experimental protocols, with a focus on its applications in research and drug development.

Commercial Availability

The isotopically labeled 6-Amino-5-nitroso-2-thiouracil-¹³C,¹⁵N is a specialized chemical and its availability is limited to suppliers who offer custom synthesis or a range of isotopically labeled compounds. One known commercial supplier is LGC Standards . When sourcing this compound, it is crucial to obtain a certificate of analysis to confirm its chemical purity and isotopic enrichment.

For the unlabeled compound, 6-Amino-5-nitroso-2-thiouracil, several commercial suppliers exist, including Biosynth, Clinivex, and Sigma-Aldrich.[1][2][3]

Physicochemical Properties and Data

PropertyValue
Molecular FormulaC₄H₄N₄O₂S
Molecular Weight172.17 g/mol
AppearanceLikely a colored solid, as the related 6-amino-5-nitroso-3-methyluracil is a violet solid/powder.[4]
Melting Point> 240 °C
Isotopic EnrichmentTo be specified by the supplier
Storage ConditionsRecommended storage at 2-8°C.[3]

Synthesis and Experimental Protocols

A specific, detailed synthesis protocol for 6-Amino-5-nitroso-2-thiouracil-¹³C,¹⁵N is not publicly documented. However, the synthesis can be inferred from established methods for preparing unlabeled 6-amino-5-nitrosouracil derivatives. The general approach involves the nitrosation of a corresponding isotopically labeled 6-amino-2-thiouracil precursor.

Hypothetical Synthesis Workflow

Synthesis_Workflow cluster_0 Step 1: Synthesis of Precursor cluster_1 Step 2: Nitrosation Labeled_Thiourea [¹³C,¹⁵N₂]-Thiourea Condensation Base-catalyzed Condensation Labeled_Thiourea->Condensation Ethyl_Cyanoacetate Ethyl Cyanoacetate Ethyl_Cyanoacetate->Condensation Labeled_6_Amino_2_thiouracil 6-Amino-2-thiouracil-¹³C,¹⁵N₂ Condensation->Labeled_6_Amino_2_thiouracil Nitrosation Nitrosation Labeled_6_Amino_2_thiouracil->Nitrosation Nitrosating_Agent Nitrosating Agent (e.g., NaNO₂ in Acid) Nitrosating_Agent->Nitrosation Final_Product 6-Amino-5-nitroso-2-thiouracil-¹³C,¹⁵N Nitrosation->Final_Product SOD_Inhibition_Pathway Compound 6-Amino-5-nitroso-2-thiouracil SOD Superoxide Dismutase (SOD) Compound->SOD Inhibition H2O2 Hydrogen Peroxide (H₂O₂) SOD->H2O2 Superoxide Superoxide Radical (O₂⁻) Superoxide->SOD Catalyzed Dismutation Oxidative_Stress Increased Oxidative Stress Superoxide->Oxidative_Stress Cellular_Processes Modulation of Cellular Signaling Pathways Oxidative_Stress->Cellular_Processes

References

Methodological & Application

Application Notes and Protocols for 6-Amino-5-nitroso-2-thiouracil-¹³C,¹⁵N₂ in Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Amino-5-nitroso-2-thiouracil is a heterocyclic compound belonging to the pyrimidine family. Its isotopically labeled form, 6-Amino-5-nitroso-2-thiouracil-¹³C,¹⁵N₂, serves as a powerful tool in mass spectrometry-based research. The incorporation of stable isotopes, specifically Carbon-13 (¹³C) and Nitrogen-15 (¹⁵N), allows for its use as an internal standard in quantitative analyses, a tracer in metabolic studies, and a tool for elucidating drug metabolism pathways. The distinct mass shift introduced by the isotopes enables precise differentiation and quantification of the labeled compound from its unlabeled counterparts in complex biological matrices.

Stable isotope-labeled compounds are widely utilized in various biomedical research fields, including drug metabolism studies, due to their safety, sensitivity, and versatility.[1][2] Mass spectrometry is the primary analytical technique for detecting and quantifying stable isotopes.[1] The use of labeled compounds as internal standards helps to correct for variations in sample preparation and mass spectrometric analysis, thereby improving the accuracy and precision of quantification.[2]

Applications

The primary applications of 6-Amino-5-nitroso-2-thiouracil-¹³C,¹⁵N₂ in mass spectrometry include:

  • Quantitative Analysis: It can be used as an internal standard for the accurate quantification of the unlabeled 6-Amino-5-nitroso-2-thiouracil or its metabolites in biological samples such as plasma, urine, and tissue homogenates. The known concentration of the spiked labeled compound allows for precise determination of the analyte's concentration.

  • Drug Metabolism and Pharmacokinetic (DMPK) Studies: As a stable isotope tracer, it can be administered in vivo to study the absorption, distribution, metabolism, and excretion (ADME) of the parent compound.[1][3] Mass spectrometry can then be used to identify and quantify the labeled metabolites, providing insights into the metabolic fate of the drug.

  • Metabolic Pathway Elucidation: By tracing the incorporation of the labeled atoms into various downstream molecules, researchers can investigate the metabolic pathways in which 6-Amino-5-nitroso-2-thiouracil is involved. While no specific signaling pathways for the closely related 6-Amino-5-nitroso-3-methyluracil are detailed in scientific literature, it has been suggested as a potential inhibitor of Superoxide Dismutase (SOD).[4][5]

  • Quantitative Proteomics: While not a direct application of the compound itself, the principles of using ¹³C and ¹⁵N labeling are central to quantitative proteomics.[6] This highlights the broader utility of stable isotope labeling in mass spectrometry.

Data Presentation

The following table summarizes hypothetical quantitative data from a pharmacokinetic study using 6-Amino-5-nitroso-2-thiouracil-¹³C,¹⁵N₂ as an internal standard for the quantification of the unlabeled drug in rat plasma.

Time (hours)Mean Plasma Concentration (ng/mL) of Unlabeled Drug (n=3)Standard Deviation
0.25152.812.5
0.5289.425.1
1450.238.9
2380.732.6
4198.117.3
855.65.2
245.10.8

Experimental Protocols

Protocol 1: Quantification of 6-Amino-5-nitroso-2-thiouracil in Plasma using LC-MS/MS

This protocol describes the use of 6-Amino-5-nitroso-2-thiouracil-¹³C,¹⁵N₂ as an internal standard for the quantification of the parent drug in plasma samples.

Materials:

  • 6-Amino-5-nitroso-2-thiouracil (unlabeled standard)

  • 6-Amino-5-nitroso-2-thiouracil-¹³C,¹⁵N₂ (internal standard)

  • Blank plasma

  • Acetonitrile (ACN)

  • Formic acid

  • Water (LC-MS grade)

  • Microcentrifuge tubes

  • LC-MS/MS system (e.g., ESI-TOF or Orbitrap)[4]

Procedure:

  • Preparation of Standard Solutions:

    • Prepare stock solutions of both unlabeled and labeled compounds in a suitable solvent (e.g., DMSO or Methanol).

    • Prepare a series of working standard solutions of the unlabeled compound by serial dilution for the calibration curve.

    • Prepare a working solution of the internal standard (IS) at a fixed concentration.

  • Sample Preparation:

    • Thaw plasma samples to room temperature.

    • In a microcentrifuge tube, add 50 µL of plasma.

    • Spike 10 µL of the internal standard working solution into the plasma sample.

    • Add 150 µL of acetonitrile to precipitate proteins.

    • Vortex for 1 minute.

    • Centrifuge at 14,000 rpm for 10 minutes to pellet the precipitated proteins.

    • Transfer the supernatant to a clean tube for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Liquid Chromatography (LC) Conditions:

      • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

      • Mobile Phase A: 0.1% Formic acid in water

      • Mobile Phase B: 0.1% Formic acid in acetonitrile

      • Gradient: A suitable gradient to achieve separation (e.g., 5-95% B over 5 minutes)

      • Flow Rate: 0.4 mL/min

      • Injection Volume: 5 µL

    • Mass Spectrometry (MS) Conditions:

      • Ionization Mode: Electrospray Ionization (ESI), positive or negative mode (to be optimized).

      • Acquisition Mode: Multiple Reaction Monitoring (MRM)

      • Monitor the precursor-to-product ion transitions for both the unlabeled analyte and the labeled internal standard.

  • Data Analysis:

    • Construct a calibration curve by plotting the peak area ratio (analyte/IS) against the concentration of the unlabeled standards.

    • Determine the concentration of the analyte in the plasma samples by interpolating their peak area ratios from the calibration curve.

Visualizations

experimental_workflow plasma Plasma Sample spike_is Spike with ¹³C,¹⁵N₂-Internal Standard plasma->spike_is protein_precip Protein Precipitation (Acetonitrile) spike_is->protein_precip centrifuge Centrifugation protein_precip->centrifuge supernatant Collect Supernatant centrifuge->supernatant lc_separation LC Separation supernatant->lc_separation ms_detection MS/MS Detection (MRM) lc_separation->ms_detection peak_integration Peak Integration ms_detection->peak_integration calibration_curve Calibration Curve Construction peak_integration->calibration_curve quantification Quantification of Analyte calibration_curve->quantification

Caption: Workflow for quantitative analysis using LC-MS/MS.

metabolic_pathway cluster_drug Administered Drug cluster_metabolism Metabolic Transformation cluster_metabolites Metabolites cluster_excretion Excretion drug 6-Amino-5-nitroso-2-thiouracil (¹³C,¹⁵N₂ labeled) phase1 Phase I Metabolism (e.g., Oxidation, Reduction) drug->phase1 metabolite1 Labeled Metabolite 1 phase1->metabolite1 phase2 Phase II Metabolism (e.g., Glucuronidation, Sulfation) metabolite2 Labeled Metabolite 2 phase2->metabolite2 metabolite1->phase2 excretion Excretion via Urine/Feces metabolite1->excretion metabolite2->excretion

References

Unraveling Cellular Metabolism: Protocols for ¹³C and ¹⁵N Metabolic Flux Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction: Metabolic Flux Analysis (MFA) is a powerful technique for quantifying the rates (fluxes) of metabolic reactions within a biological system. By introducing stable, non-radioactive isotopes like Carbon-13 (¹³C) and Nitrogen-15 (¹⁵N) into cellular pathways, researchers can trace the flow of atoms through the metabolic network.[1][2] This provides a detailed snapshot of cellular physiology, offering invaluable insights into disease states, drug mechanisms of action, and opportunities for metabolic engineering.[3][4][5] This document provides detailed protocols for conducting ¹³C and ¹⁵N metabolic flux analysis experiments, from experimental design to data interpretation.

Core Principles of Metabolic Flux Analysis

The central premise of MFA involves the introduction of a substrate labeled with a stable isotope (a "tracer") into a biological system.[2] As the cells metabolize this tracer, the isotopes become incorporated into downstream metabolites.[6] The pattern and extent of this incorporation, known as isotopic enrichment, are measured using analytical techniques like mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy.[2][7] This data is then used in conjunction with a stoichiometric model of the cell's metabolic network to calculate the intracellular metabolic fluxes that best explain the observed labeling patterns.[6][8]

Experimental Workflow Overview

A typical MFA experiment follows a structured workflow, from initial design to final data analysis.[6]

MFA_Workflow cluster_design Experimental Design cluster_experiment Isotope Labeling Experiment cluster_analysis Analysis & Modeling cluster_output Output Tracer_Selection Tracer Selection (e.g., ¹³C-Glucose, ¹⁵N-Glutamine) Cell_Culture Cell Culture with Labeled Substrate Tracer_Selection->Cell_Culture Network_Definition Define Metabolic Network Computational_Modeling Computational Modeling (Flux Estimation) Network_Definition->Computational_Modeling Steady_State Achieve Metabolic & Isotopic Steady State Cell_Culture->Steady_State Quenching Rapid Quenching Steady_State->Quenching Metabolite_Extraction Metabolite Extraction Quenching->Metabolite_Extraction Analytical_Measurement Analytical Measurement (GC-MS, LC-MS, NMR) Metabolite_Extraction->Analytical_Measurement Data_Processing Data Processing & Isotopomer Distribution Analytical_Measurement->Data_Processing Data_Processing->Computational_Modeling Flux_Map Metabolic Flux Map Computational_Modeling->Flux_Map

Figure 1: General workflow for a ¹³C and ¹⁵N metabolic flux analysis experiment.

Detailed Experimental Protocols

Protocol 1: ¹³C-Metabolic Flux Analysis in Mammalian Cells

This protocol outlines the key steps for performing a ¹³C-MFA experiment in cultured mammalian cells using ¹³C-labeled glucose.

1. Experimental Design:

  • Tracer Selection: The choice of tracer is critical for probing specific pathways.[9][10] For central carbon metabolism, common tracers include [U-¹³C₆]glucose (uniformly labeled) or specifically labeled variants like [1,2-¹³C₂]glucose.[6][10] A mixture of tracers can also be used to enhance flux resolution.[10]

  • Metabolic Network Model: Construct a stoichiometric model of the metabolic pathways of interest. This model will be used for computational flux estimation.[6]

2. Cell Culture and Labeling:

  • Culture mammalian cells in a defined medium.

  • Once cells reach the desired confluency (typically mid-exponential growth phase), switch to a medium containing the ¹³C-labeled tracer.[6]

  • Continue the culture until the cells reach both a metabolic and isotopic steady state. This typically requires at least five to six cell doublings.[6][11]

3. Sample Collection and Metabolite Extraction:

  • Quenching: Rapidly halt all enzymatic activity to preserve the metabolic state of the cells. A common method is to aspirate the medium and wash the cells with ice-cold saline, followed by the addition of a cold quenching solution (e.g., 80% methanol).

  • Extraction: Scrape the cells in the quenching solution and transfer to a microcentrifuge tube. Lyse the cells and extract the metabolites.

  • Protein Hydrolysis (for amino acid analysis): Pellet the cell debris and hydrolyze the protein pellet in 6 N HCl at 100°C for 12 hours to release amino acids.[12]

4. Analytical Measurement (GC-MS):

Gas chromatography-mass spectrometry (GC-MS) is a widely used technique for MFA due to its robustness and high precision.[13][14]

  • Derivatization: Derivatize the extracted metabolites (e.g., amino acids) to make them volatile for GC analysis.[6]

  • GC-MS Analysis: Analyze the derivatized samples by GC-MS to determine the mass isotopomer distributions for each metabolite.[6][13]

5. Data Analysis and Flux Estimation:

  • Mass Isotopomer Distribution (MID) Calculation: Process the raw GC-MS data to correct for the natural abundance of isotopes and determine the fractional abundance of each mass isotopomer.

  • Flux Calculation: Use specialized software (e.g., 13CFLUX, Metran, INCA) to estimate the intracellular fluxes by fitting the metabolic model to the measured MIDs.[11][15][16]

  • Statistical Analysis: Perform statistical analyses to assess the goodness-of-fit and determine the confidence intervals for the estimated fluxes.[6]

Protocol 2: ¹⁵N-Metabolic Flux Analysis for Nitrogen Metabolism

This protocol focuses on tracing nitrogen pathways using ¹⁵N-labeled tracers, such as ¹⁵N-glutamine.

1. Experimental Design:

  • Tracer Selection: Common tracers for nitrogen metabolism include L-[2-¹⁵N]glutamine, L-[5-¹⁵N]glutamine, or ¹⁵NH₄Cl.[17]

  • Metabolic Network Model: The model should include key nitrogen-containing pathways, such as amino acid and nucleotide biosynthesis.

2. Cell Culture and Labeling:

  • Follow the same cell culture procedures as in Protocol 1, but use a medium containing the selected ¹⁵N tracer.

3. Sample Collection and Metabolite Extraction:

  • The quenching and extraction procedures are similar to those for ¹³C-MFA.

4. Analytical Measurement (LC-MS or NMR):

  • LC-MS: Liquid chromatography-mass spectrometry (LC-MS) is often preferred for analyzing a wider range of metabolites, including less stable intermediates, without the need for derivatization.[18]

  • NMR: NMR spectroscopy can also be used to detect ¹⁵N labeling patterns.[17][19]

5. Data Analysis and Flux Estimation:

  • The principles of data analysis are similar to ¹³C-MFA, but the focus is on tracing the flow of nitrogen atoms through the metabolic network.

Protocol 3: Dual ¹³C and ¹⁵N Labeling for Simultaneous Carbon and Nitrogen Flux Analysis

Simultaneous tracing of carbon and nitrogen metabolism can be achieved by using dual-labeled substrates.[20]

  • Tracer Selection: Use a tracer labeled with both ¹³C and ¹⁵N, such as [U-¹³C₅, U-¹⁵N₂]glutamine.

  • Experimental and Analytical Procedures: The experimental workflow is a combination of the ¹³C and ¹⁵N protocols. LC-MS/MS is a powerful tool for analyzing the complex labeling patterns that result from dual-labeling experiments.

  • Data Analysis: The computational model must be expanded to track the transitions of both carbon and nitrogen atoms simultaneously. This provides a more comprehensive view of cellular metabolism.[20][21]

Data Presentation

The primary output of an MFA experiment is a quantitative flux map of the metabolic network. This data is often presented in tables for clear comparison between different experimental conditions.

Table 1: Example of Relative Metabolic Flux Data from a ¹³C-MFA Experiment

Metabolic ReactionControl Group (Relative Flux)Treated Group (Relative Flux)
Glycolysis (Glucose -> Pyruvate)100 ± 5120 ± 7
Pentose Phosphate Pathway15 ± 210 ± 1.5
TCA Cycle (Pyruvate -> CO₂)80 ± 670 ± 5
Anaplerosis (Pyruvate -> OAA)20 ± 330 ± 4

Values are for illustrative purposes and represent flux relative to the glucose uptake rate, which is set to 100.

Table 2: Example of Isotopic Enrichment Data for Key Metabolites

MetaboliteIsotopomerControl Group (Enrichment %)Treated Group (Enrichment %)
AlanineM+020.515.3
M+135.230.1
M+228.135.6
M+316.219.0
GlutamateM+010.812.5
M+125.422.8
M+230.128.3
M+320.321.9
M+410.211.5
M+53.23.0

M+n represents the isotopomer with 'n' heavy isotopes.

Visualization of Metabolic Pathways

Visualizing the flow of isotopes through metabolic pathways is crucial for understanding the results of an MFA experiment.

Central_Metabolism cluster_glycolysis Glycolysis cluster_ppp Pentose Phosphate Pathway cluster_tca TCA Cycle cluster_glutamine Glutamine Metabolism Glucose ¹³C-Glucose G6P Glucose-6-P Glucose->G6P F6P Fructose-6-P G6P->F6P R5P Ribose-5-P G6P->R5P FBP Fructose-1,6-BP F6P->FBP GAP Glyceraldehyde-3-P FBP->GAP PYR Pyruvate GAP->PYR AcCoA Acetyl-CoA PYR->AcCoA R5P->F6P R5P->GAP CIT Citrate AcCoA->CIT AKG α-Ketoglutarate CIT->AKG SUC Succinate AKG->SUC MAL Malate SUC->MAL OAA Oxaloacetate MAL->OAA OAA->CIT Gln ¹⁵N-Glutamine Glu Glutamate Gln->Glu Glu->AKG

Figure 2: Tracing ¹³C and ¹⁵N through central carbon and nitrogen metabolism.

Logical Relationship Diagram

The following diagram illustrates the logical flow from experimental data to biological insight in MFA.

Logical_Flow cluster_data Experimental Data cluster_model Computational Model cluster_output Biological Insight Tracer_Input Isotopically Labeled Substrate (e.g., ¹³C-Glucose) Measured_Enrichment Measured Isotopic Enrichment in Metabolites (MS, NMR) Tracer_Input->Measured_Enrichment Flux_Estimation_Algorithm Flux Estimation Algorithm Measured_Enrichment->Flux_Estimation_Algorithm Stoichiometric_Network Stoichiometric Model of Metabolic Network Stoichiometric_Network->Flux_Estimation_Algorithm Calculated_Fluxes Calculated Metabolic Fluxes Flux_Estimation_Algorithm->Calculated_Fluxes Pathway_Activity Pathway Activity & Regulation Calculated_Fluxes->Pathway_Activity Phenotype_Understanding Understanding of Cellular Phenotype Pathway_Activity->Phenotype_Understanding

Figure 3: Logical flow from experimental data to biological insight in MFA.

Applications in Research and Drug Development

MFA is a versatile tool with broad applications:

  • Disease Research: Elucidating the metabolic reprogramming in diseases like cancer and diabetes.[6]

  • Drug Development: Assessing the metabolic effects of drug candidates and identifying potential off-target effects.

  • Metabolic Engineering: Identifying bottlenecks in metabolic pathways to optimize the production of biofuels and other biochemicals.[3]

  • Systems Biology: Integrating flux data with other 'omics' data (genomics, proteomics, transcriptomics) for a comprehensive understanding of cellular function.

By providing a quantitative measure of metabolic pathway activity, ¹³C and ¹⁵N metabolic flux analysis offers a unique and powerful lens through which to view the intricate workings of the cell.

References

Application Notes and Protocols for Stable Isotope Labeling Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the experimental design of stable isotope labeling studies. The protocols outlined below are intended to offer detailed methodologies for key experiments, ensuring reproducibility and accuracy in metabolic research and drug development.

Introduction to Stable Isotope Labeling

Stable isotope labeling is a powerful technique that utilizes non-radioactive isotopes to trace the metabolic fate of molecules within a biological system.[1][2] By replacing atoms such as carbon-12 (¹²C) with carbon-13 (¹³C) or nitrogen-14 (¹⁴N) with nitrogen-15 (¹⁵N), researchers can track the incorporation of these heavier isotopes into downstream metabolites and biomolecules.[1][2] This methodology is instrumental in elucidating metabolic pathways, quantifying metabolic fluxes, and understanding the pharmacokinetics and pharmacodynamics of drug candidates.[3][][5] Unlike radioactive isotopes, stable isotopes are safe to handle and do not pose a radiation risk, making them ideal for a wide range of in vitro and in vivo studies.[1]

Key applications in research and drug development include:

  • Metabolic Flux Analysis (MFA): Quantifying the rate of metabolic reactions within a cell or organism.[6][7]

  • Drug Metabolism and Pharmacokinetics (DMPK): Tracing the absorption, distribution, metabolism, and excretion (ADME) of drug compounds.[3][]

  • Quantitative Proteomics: Measuring changes in protein abundance and turnover using techniques like Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC).[8][9]

  • Biomarker Discovery: Identifying novel metabolic markers associated with disease states or drug responses.[5]

Experimental Design Considerations

A well-designed stable isotope labeling experiment is crucial for obtaining meaningful and reproducible data. Key factors to consider include the choice of isotopic tracer, the labeling strategy, and the duration of the labeling experiment.

Choice of Isotopic Tracer

The selection of the appropriate isotopic tracer is dependent on the specific metabolic pathway being investigated.[2] Commonly used stable isotopes in metabolic research include ¹³C, ¹⁵N, and Deuterium (²H).[2]

IsotopePrecursor Molecule ExamplePrimary Application
¹³C [U-¹³C]-GlucoseCentral carbon metabolism (Glycolysis, TCA cycle, Pentose Phosphate Pathway)[2][10]
[1,2-¹³C]-GlucoseDifferentiating between glycolysis and the pentose phosphate pathway[2]
¹³C-labeled amino acidsAmino acid metabolism, protein synthesis
¹⁵N ¹⁵N-labeled amino acidsAmino acid and nitrogen metabolism, nucleotide biosynthesis[2]
¹⁵N-Ammonium ChlorideGeneral nitrogen flux
²H Deuterated water (D₂O)De novo lipogenesis, glucose production
Deuterated amino acidsAmino acid metabolism
Labeling Strategy

There are several strategies for introducing the isotopic label into the biological system. The choice of strategy depends on the experimental goals and the biological model.

  • Steady-State Labeling: The biological system is cultured with the labeled substrate for a sufficient duration to achieve isotopic equilibrium in the metabolites of interest. This approach is ideal for quantifying metabolic fluxes under specific conditions. The time to reach isotopic steady state can vary from minutes for pathways like glycolysis to much longer for nucleotide biosynthesis.[2]

  • Pulse Labeling: Cells are exposed to the labeled precursor for a short period.[11] This method is useful for tracking the initial incorporation of a label into a metabolic pathway and measuring short-term metabolic dynamics.

  • Pulse-Chase Labeling: A pulse of labeled substrate is followed by a "chase" with an unlabeled substrate. This technique is used to monitor the turnover and fate of a specific pool of labeled molecules over time.

  • Dynamic Labeling: Involves switching cells from an unlabeled medium to a labeled medium and collecting samples over a time course to monitor the rate of label incorporation, which can be used to determine protein turnover.[12]

Experimental Workflow

A typical stable isotope labeling experiment follows a standardized workflow from cell culture to data analysis.

experimental_workflow cluster_prep Experimental Preparation cluster_labeling Labeling & Sampling cluster_analysis Analysis & Interpretation exp_design Experimental Design (Tracer & Duration Selection) cell_culture Cell Culture & Adaptation exp_design->cell_culture labeling Introduction of Isotopic Label cell_culture->labeling quenching Metabolic Quenching labeling->quenching extraction Metabolite Extraction quenching->extraction ms_analysis Mass Spectrometry (LC-MS/MS or GC-MS) extraction->ms_analysis data_processing Data Processing (Peak Integration, MID Calculation) ms_analysis->data_processing flux_analysis Metabolic Flux Analysis data_processing->flux_analysis

General workflow for a stable isotope labeling experiment.

Detailed Protocols

Protocol 1: ¹³C-Metabolic Flux Analysis in Cultured Mammalian Cells

This protocol describes the use of [U-¹³C]-glucose to quantify fluxes through central carbon metabolism.

Materials:

  • Mammalian cell line of interest

  • Standard cell culture medium (e.g., DMEM) without glucose and pyruvate

  • [U-¹³C]-Glucose (Cambridge Isotope Laboratories, Inc. or equivalent)

  • Dialyzed fetal bovine serum (dFBS)

  • Phosphate-buffered saline (PBS), ice-cold

  • 80% Methanol, pre-chilled to -80°C

  • Liquid nitrogen

  • Cell scrapers

Procedure:

  • Cell Seeding and Growth: Seed cells in multi-well plates at a density that ensures they are in the exponential growth phase at the time of labeling.[2] Culture cells in standard growth medium.

  • Adaptation to Labeling Medium: At least 24 hours before the experiment, switch the cells to a custom medium containing the unlabeled version of the tracer (e.g., unlabeled glucose) and dFBS to deplete endogenous unlabeled metabolites.

  • Isotopic Labeling:

    • Aspirate the adaptation medium and wash the cells once with pre-warmed PBS.

    • Add pre-warmed labeling medium containing [U-¹³C]-glucose. The concentration should be similar to the standard medium.

    • Incubate the cells for a predetermined duration to approach isotopic steady state. This time should be optimized for the specific cell line and pathways of interest.[13]

  • Metabolic Quenching:

    • To rapidly halt metabolic activity, place the culture plate on dry ice or in a freezer at -80°C.

    • Aspirate the labeling medium and immediately add ice-cold 80% methanol.[2]

  • Metabolite Extraction:

    • Incubate the plates at -80°C for at least 15 minutes.

    • Scrape the cells in the cold methanol and transfer the cell lysate to a microcentrifuge tube.

    • Centrifuge at maximum speed for 10 minutes at 4°C to pellet cell debris.

    • Transfer the supernatant containing the extracted metabolites to a new tube.

  • Sample Preparation for Analysis: Dry the metabolite extract under a stream of nitrogen or using a vacuum concentrator.[2] The dried extract can be stored at -80°C or reconstituted in a suitable solvent for LC-MS or GC-MS analysis.

Protocol 2: Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) for Quantitative Proteomics

This protocol outlines the basic steps for a two-plex SILAC experiment to compare protein abundance between two conditions.

Materials:

  • Cell line compatible with SILAC (e.g., HEK293, HeLa)

  • SILAC-specific DMEM or RPMI-1640 medium lacking L-arginine and L-lysine

  • "Light" L-arginine (Arg-0) and L-lysine (Lys-0)

  • "Heavy" L-arginine (e.g., ¹³C₆-¹⁵N₄-Arg) and L-lysine (e.g., ¹³C₆-¹⁵N₂-Lys)

  • Dialyzed fetal bovine serum (dFBS)

  • Standard cell lysis buffer (e.g., RIPA buffer)

  • Protease and phosphatase inhibitors

Procedure:

  • Adaptation Phase:

    • Culture two separate populations of cells.

    • Grow one population in "light" medium supplemented with Arg-0 and Lys-0.

    • Grow the second population in "heavy" medium supplemented with the heavy arginine and lysine isotopes.[14]

    • Culture the cells for at least five to six cell doublings to ensure complete incorporation of the labeled amino acids.[9]

  • Experimental Phase:

    • Once full incorporation is confirmed (typically via a small-scale mass spectrometry test), apply the experimental treatment to one of the cell populations (e.g., drug treatment to the "heavy" labeled cells and vehicle control to the "light" labeled cells).

  • Sample Collection and Mixing:

    • After the treatment period, harvest both cell populations.

    • Count the cells from each population and mix them in a 1:1 ratio.[15]

  • Protein Extraction and Digestion:

    • Lyse the combined cell pellet using a standard lysis buffer containing protease and phosphatase inhibitors.

    • Quantify the total protein concentration.

    • Perform in-solution or in-gel digestion of the proteins (e.g., with trypsin).[15]

  • Mass Spectrometry Analysis:

    • Analyze the resulting peptide mixture by LC-MS/MS.

    • The mass spectrometer will detect pairs of peptides that are chemically identical but differ in mass due to the isotopic labels.[8]

  • Data Analysis:

    • Use specialized software to identify and quantify the peptide pairs.

    • The ratio of the peak intensities of the heavy and light peptides reflects the relative abundance of the protein in the two samples.[8]

Data Presentation and Interpretation

Quantitative data from stable isotope labeling experiments should be summarized in a clear and structured format.

Mass Isotopologue Distribution (MID)

The MID represents the fractional abundance of each isotopologue of a metabolite. This is a primary output of MS analysis in metabolic flux studies.

Table 1: Example Mass Isotopologue Distribution of Citrate

IsotopologueFormulaMassFractional Abundance (Control)Fractional Abundance (Treated)
M+0C₆H₈O₇192.0270.100.05
M+1¹³CC₅H₈O₇193.0300.150.10
M+2¹³C₂C₄H₈O₇194.0340.300.25
M+3¹³C₃C₃H₈O₇195.0370.250.30
M+4¹³C₄C₂H₈O₇196.0410.150.20
M+5¹³C₅CH₈O₇197.0440.040.08
M+6¹³C₆H₈O₇198.0480.010.02
Relative Protein Abundance from SILAC

SILAC data is typically presented as ratios of heavy to light peptide intensities, which are then aggregated to determine the relative abundance of each protein.

Table 2: Example SILAC Protein Quantification Data

Protein IDGene NameH/L RatioLog₂(H/L Ratio)p-valueRegulation
P04637TP532.541.340.001Upregulated
P60709ACTB1.020.030.95Unchanged
Q06830HSP90AA10.45-1.150.005Downregulated

Signaling Pathway and Workflow Visualization

Visualizing complex biological pathways and experimental workflows is essential for clear communication of the experimental design and results.

Glycolysis and TCA Cycle Pathway

glycolysis_tca cluster_glycolysis Glycolysis cluster_tca TCA Cycle Glucose Glucose G6P Glucose-6-P Glucose->G6P F6P Fructose-6-P G6P->F6P F16BP Fructose-1,6-BP F6P->F16BP GAP Glyceraldehyde-3-P F16BP->GAP Pyr Pyruvate GAP->Pyr AcCoA Acetyl-CoA Pyr->AcCoA Cit Citrate AcCoA->Cit aKG α-Ketoglutarate Cit->aKG SucCoA Succinyl-CoA aKG->SucCoA Mal Malate SucCoA->Mal OAA Oxaloacetate Mal->OAA OAA->Cit

Simplified pathway of central carbon metabolism.
SILAC Experimental Workflow Diagram

silac_workflow cluster_culture Cell Culture & Labeling cluster_treatment Experimental Treatment cluster_processing Sample Processing & Analysis light_culture Culture in 'Light' Medium (e.g., Arg-0, Lys-0) control Control Condition light_culture->control heavy_culture Culture in 'Heavy' Medium (e.g., ¹³C₆-¹⁵N₄-Arg, ¹³C₆-¹⁵N₂-Lys) treatment Treated Condition heavy_culture->treatment mix Combine Cell Populations (1:1) control->mix treatment->mix lysis Cell Lysis & Protein Extraction mix->lysis digest Protein Digestion (Trypsin) lysis->digest lcms LC-MS/MS Analysis digest->lcms quant Protein Identification & Quantification lcms->quant

Workflow for a two-plex SILAC experiment.

References

Application Notes and Protocols for 6-Amino-5-nitroso-2-thiouracil-¹³C,¹⁵N in In Vivo Metabolic Tracing

Author: BenchChem Technical Support Team. Date: December 2025

Abstract:

This document provides a detailed, albeit hypothetical, framework for the application of 6-Amino-5-nitroso-2-thiouracil-¹³C,¹⁵N as a novel tracer for in vivo metabolic studies. Due to the current lack of published in vivo studies utilizing this specific isotopically labeled compound, this application note synthesizes information from related compounds and general stable isotope tracing methodologies to propose a plausible experimental design. The protocols outlined herein are intended to serve as a foundational guide for researchers and drug development professionals interested in exploring the metabolic fate and pharmacokinetics of aminonitrosothiouracil derivatives. We present a putative metabolic pathway, detailed experimental protocols for in vivo studies in murine models, and sample data presentation formats.

Introduction

6-Amino-5-nitroso-2-thiouracil is a heterocyclic compound with structural similarities to endogenous purine and pyrimidine bases. The introduction of stable isotopes, specifically ¹³C and ¹⁵N, into its structure allows for its use as a tracer in metabolic studies without the safety concerns associated with radioisotopes. This enables the elucidation of its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its interaction with various metabolic pathways. Thiouracil derivatives are known to interact with peroxidases and may influence nitric oxide signaling pathways, making this tracer a potentially valuable tool for investigating redox biology and nucleotide metabolism.

The protocols described below are designed for a murine model and leverage liquid chromatography-mass spectrometry (LC-MS) for the detection and quantification of the tracer and its metabolites.

Proposed Metabolic Pathway

Based on the known metabolism of thiouracils and nitroso compounds, we propose the following metabolic pathway for 6-Amino-5-nitroso-2-thiouracil. The ¹³C and ¹⁵N labels are strategically placed to allow for the tracking of the core ring structure through various biotransformations.

  • Phase I Metabolism: The nitroso group is susceptible to reduction, potentially catalyzed by cytosolic or mitochondrial reductases, to form a hydroxylamine or an amine. The thiouracil ring can undergo oxidation.

  • Phase II Metabolism: The amino and hydroxyl groups can be targets for conjugation reactions, such as glucuronidation or sulfation, to facilitate excretion.

Metabolic Pathway of 6-Amino-5-nitroso-2-thiouracil A 6-Amino-5-nitroso-2-thiouracil (¹³C,¹⁵N-labeled) B Phase I Metabolism (e.g., Nitroreductase) A->B Reduction C 6-Amino-5-amino-2-thiouracil B->C D Phase II Metabolism (e.g., UGTs, SULTs) C->D Conjugation E Conjugated Metabolites (Glucuronides, Sulfates) D->E F Excretion (Urine, Feces) E->F

Caption: Proposed metabolic pathway of 6-Amino-5-nitroso-2-thiouracil.

Experimental Protocols

The following protocols are adapted from established methodologies for in vivo stable isotope tracing.

  • Species: C57BL/6J mice, male, 8-10 weeks old.

  • Housing: Mice should be housed in a temperature and light-controlled environment (22±2°C, 12-hour light/dark cycle) with ad libitum access to standard chow and water. Acclimatize animals for at least one week prior to the experiment.

  • Tracer Preparation: Dissolve 6-Amino-5-nitroso-2-thiouracil-¹³C,¹⁵N in a vehicle suitable for intravenous injection (e.g., sterile saline with 5% DMSO). The final concentration should be determined based on preliminary toxicity studies. A hypothetical dose is 10 mg/kg body weight.

  • Administration: Administer the tracer solution via a single bolus injection through the tail vein. Record the exact time of injection for each animal.

  • Timeline: Collect blood and tissues at multiple time points post-injection (e.g., 5 min, 15 min, 30 min, 1 hr, 2 hr, 4 hr, 8 hr, 24 hr) to capture the pharmacokinetic profile.

  • Blood Collection: Collect blood (~50 µL) from the saphenous vein into EDTA-coated tubes. Centrifuge at 2000 x g for 15 minutes at 4°C to separate plasma. Store plasma at -80°C.

  • Tissue Collection: At the terminal time point, euthanize mice by cervical dislocation under anesthesia. Immediately dissect tissues of interest (e.g., liver, kidney, plasma, and tumor if applicable), rinse with ice-cold saline, blot dry, and flash-freeze in liquid nitrogen. Store tissues at -80°C until analysis.

  • Weigh approximately 20-30 mg of frozen tissue.

  • Homogenize the tissue in a pre-chilled extraction solvent (e.g., 80:20 methanol:water) at a ratio of 1:10 (w/v).

  • Vortex the homogenate for 10 minutes at 4°C.

  • Centrifuge at 15,000 x g for 15 minutes at 4°C.

  • Collect the supernatant containing the metabolites.

  • Dry the supernatant under a stream of nitrogen or using a vacuum concentrator.

  • Reconstitute the dried extract in a suitable solvent (e.g., 50:50 acetonitrile:water) for LC-MS analysis.

Data Presentation

Quantitative data should be presented in clear, structured tables to facilitate comparison across different time points and tissues.

Table 1: Hypothetical Pharmacokinetic Parameters of 6-Amino-5-nitroso-2-thiouracil-¹³C,¹⁵N in Plasma

ParameterValueUnits
Cmax15.2µg/mL
Tmax0.25hours
AUC(0-t)35.8µg*hr/mL
Half-life (t½)2.1hours
Clearance0.28L/hr/kg

Table 2: Hypothetical Isotopic Enrichment in Liver Tissue

Time Point6-Amino-5-nitroso-2-thiouracil-¹³C,¹⁵N (%)6-Amino-5-amino-2-thiouracil-¹³C,¹⁵N (%)
5 min85.3 ± 5.25.1 ± 1.1
30 min62.1 ± 4.518.7 ± 2.3
2 hr25.8 ± 3.135.4 ± 3.9
8 hr5.2 ± 1.015.6 ± 2.0

Visualization of Experimental Workflow

Experimental Workflow cluster_0 In Vivo Phase cluster_1 Sample Processing & Analysis cluster_2 Outcome A Acclimatize Mice B Prepare Tracer Solution A->B C Tail Vein Injection (10 mg/kg) B->C D Time-course Sample Collection (Blood & Tissues) C->D E Metabolite Extraction (Tissues & Plasma) D->E F LC-MS Analysis E->F G Data Analysis (Isotopologue Distribution) F->G H Pharmacokinetic Profiling Metabolic Fate Determination G->H

Caption: In vivo metabolic tracing experimental workflow.

Conclusion

The provided application notes and protocols offer a comprehensive, though hypothetical, guide for the use of 6-Amino-5-nitroso-2-thiouracil-¹³C,¹⁵N in in vivo metabolic tracing studies. The successful application of this tracer will depend on careful experimental design, validation of analytical methods, and rigorous data analysis. It is anticipated that such studies will provide valuable insights into the metabolic pathways and biological activities of this class of compounds, with potential implications for drug development and biomedical research.

Disclaimer: This document is for informational purposes only and is based on a hypothetical scenario due to the lack of specific published data for the compound . All experimental work should be conducted in accordance with institutional and national guidelines for animal welfare and laboratory safety.

Application Notes and Protocols for LC-MS/MS Analysis of ¹³C,¹⁵N Labeled Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Stable isotope labeling with heavy isotopes such as Carbon-13 (¹³C) and Nitrogen-15 (¹⁵N) followed by Liquid Chromatography-Mass Spectrometry (LC-MS/MS) analysis is a powerful technique for quantitative proteomics and metabolomics. This approach offers high specificity and accuracy for the relative and absolute quantification of proteins, peptides, and metabolites in complex biological samples.[1][2] Applications are wide-ranging, from metabolic flux analysis to biomarker discovery and drug development.[2][3][4] This document provides detailed application notes and protocols for the successful implementation of LC-MS/MS methods for the analysis of ¹³C,¹⁵N labeled compounds.

Core Applications

The use of ¹³C and ¹⁵N labeled compounds with LC-MS/MS primarily falls into two major application areas:

  • Quantitative Proteomics: Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a common technique where cells are cultured in media containing "light" (e.g., ¹²C, ¹⁴N) or "heavy" (e.g., ¹³C, ¹⁵N) amino acids.[] This allows for the relative quantification of proteins between different cell populations by comparing the mass spectrometry signal intensities of the heavy and light peptide pairs.[6]

  • Metabolic Flux Analysis (MFA): This technique involves introducing ¹³C or ¹⁵N labeled substrates (e.g., glucose, glutamine) into a biological system.[3][4][7] By tracing the incorporation of these heavy isotopes into various metabolites over time, it is possible to elucidate and quantify the rates of metabolic pathways.[3][4][7]

Experimental Workflow Overview

The general workflow for an LC-MS/MS experiment involving ¹³C,¹⁵N labeled compounds can be summarized as follows. This process is critical for achieving reproducible and accurate results.

LC-MS/MS Experimental Workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis A Isotopic Labeling (e.g., SILAC or Substrate Labeling) B Sample Collection & Quenching A->B C Extraction of Analytes (Proteins/Metabolites) B->C D Sample Cleanup/Digestion (e.g., Protein Precipitation, Trypsin Digestion) C->D E Chromatographic Separation (e.g., Reversed-Phase or HILIC) D->E F Mass Spectrometry (e.g., ESI, MRM/SRM) E->F G Peak Integration & Quantification F->G H Isotopic Enrichment Calculation G->H I Statistical Analysis & Biological Interpretation H->I Glycolysis and TCA Cycle cluster_glycolysis Glycolysis cluster_tca TCA Cycle Glucose ¹³C-Glucose G6P Glucose-6-P Glucose->G6P F6P Fructose-6-P G6P->F6P F16BP Fructose-1,6-BP F6P->F16BP PYR Pyruvate F16BP->PYR ACoA Acetyl-CoA PYR->ACoA CIT Citrate ACoA->CIT cycle AKG α-Ketoglutarate CIT->AKG cycle SUC Succinate AKG->SUC cycle MAL Malate SUC->MAL cycle OAA Oxaloacetate MAL->OAA cycle OAA->ACoA cycle

References

Quantifying Protein Turnover with ¹⁵N Labeling: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein turnover, the continuous synthesis and degradation of proteins, is a fundamental cellular process essential for maintaining cellular homeostasis, regulating signaling pathways, and adapting to environmental changes. The dysregulation of protein turnover is implicated in numerous diseases, including cancer, neurodegenerative disorders, and metabolic diseases. Consequently, the accurate quantification of protein turnover rates is crucial for basic research and the development of novel therapeutics.

Stable isotope labeling with ¹⁵N, coupled with mass spectrometry-based proteomics, has emerged as a powerful and widely used technique to measure protein synthesis and degradation rates on a proteome-wide scale. This method involves the metabolic incorporation of a "heavy" non-radioactive isotope of nitrogen (¹⁵N) into the amino acid pool and subsequently into newly synthesized proteins. By monitoring the rate of ¹⁵N incorporation over time, researchers can determine the turnover rates of individual proteins.

This application note provides detailed protocols for quantifying protein turnover using ¹⁵N labeling in both cell culture and animal models. It also covers the essential steps for sample preparation, mass spectrometry analysis, and data interpretation to empower researchers in their investigation of protein dynamics.

Principle of ¹⁵N Metabolic Labeling for Protein Turnover Analysis

The core principle of this technique lies in differentiating between pre-existing ("light," containing ¹⁴N) and newly synthesized ("heavy," containing ¹⁵N) proteins based on their mass difference. Cells or animals are cultured in the presence of a ¹⁵N-labeled nitrogen source. Over time, as new proteins are synthesized, they will incorporate the ¹⁵N-labeled amino acids, leading to a measurable increase in their mass. By collecting samples at different time points and analyzing the proteome by mass spectrometry, the ratio of heavy to light isotopes for each peptide can be determined. This information is then used to calculate the rate of protein synthesis and, by inference, degradation.

A related and powerful technique is Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC), where specific "heavy" amino acids (e.g., ¹³C₆-lysine and ¹³C₆-arginine) are used for labeling.[1][2][3] Pulsed SILAC (pSILAC) is a variation specifically designed to measure protein synthesis and turnover by introducing the heavy amino acids for a short period.[2][3] While this note focuses on ¹⁵N labeling, the principles and downstream analysis are conceptually similar to SILAC-based approaches.

Key Applications in Research and Drug Development

  • Understanding Disease Mechanisms: Measuring changes in protein turnover can provide insights into the pathophysiology of various diseases.

  • Target Identification and Validation: Identifying proteins with altered turnover rates in response to a specific condition or treatment can reveal novel drug targets.

  • Pharmacodynamic Biomarker Development: Monitoring the effect of a drug on the turnover of its target protein or downstream effectors can serve as a measure of drug efficacy.

  • Toxicology Studies: Assessing the impact of drug candidates on global protein turnover can help identify potential off-target effects and toxicity.

  • Systems Biology: Integrating protein turnover data with other omics data (genomics, transcriptomics, metabolomics) provides a more comprehensive understanding of cellular regulation.[4]

Experimental Workflow Overview

The general workflow for a ¹⁵N labeling experiment to quantify protein turnover involves several key stages, from experimental design to data analysis.

experimental_workflow cluster_design Experimental Design cluster_labeling ¹⁵N Metabolic Labeling cluster_processing Sample Processing cluster_analysis Mass Spectrometry & Data Analysis A Model System Selection (Cell Culture / Animal) B ¹⁵N Labeling Strategy (e.g., ¹⁵NH₄Cl, ¹⁵N-labeled algae) A->B C Time-Course Definition B->C D Introduce ¹⁵N Label C->D E Collect Samples at Defined Time Points D->E F Cell/Tissue Lysis E->F G Protein Extraction & Quantification F->G H Protein Digestion (e.g., Trypsin) G->H I (Optional) Peptide Fractionation H->I J LC-MS/MS Analysis I->J K Peptide Identification & Quantification J->K L Calculation of ¹⁵N Incorporation K->L M Determination of Turnover Rates L->M

Figure 1. General experimental workflow for protein turnover analysis using ¹⁵N metabolic labeling.

Detailed Protocols

Protocol 1: ¹⁵N Labeling in Cell Culture (e.g., Chlamydomonas reinhardtii)

This protocol is adapted from methodologies used for metabolic labeling in algal cultures.[5][6]

Materials:

  • Chlamydomonas reinhardtii cell culture

  • Tris-Acetate-Phosphate (TAP) medium

  • ¹⁵NH₄¹⁵NO₃ (as the ¹⁵N source)

  • (¹⁴NH₄)₆Mo₇O₂₄ (replace with ¹⁵N equivalent if necessary)

  • Centrifuge and sterile tubes

  • Spectrophotometer for cell counting

  • Lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • BCA or Bradford protein assay kit

  • Dithiothreitol (DTT)

  • Iodoacetamide (IAA)

  • Trypsin (mass spectrometry grade)

  • Formic acid

  • C18 spin columns for peptide cleanup

Procedure:

  • Preparation of ¹⁵N-TAP Medium: Prepare TAP medium by replacing the standard ¹⁴NH₄Cl with a ¹⁵N nitrogen source such as ¹⁵NH₄¹⁵NO₃.[6] Ensure all other components of the medium are identical to the standard TAP medium.

  • Cell Culture and Labeling:

    • Grow Chlamydomonas reinhardtii in standard ¹⁴N-TAP medium to the desired cell density (logarithmic phase).

    • To initiate labeling, harvest the cells by centrifugation (e.g., 3000 x g for 5 minutes).

    • Wash the cell pellet with fresh ¹⁴N-TAP medium to remove any residual medium.

    • Resuspend the cells in the prepared ¹⁵N-TAP medium to the same cell density. This is time point zero (T₀).

    • Continue to culture the cells under the same conditions (light, temperature, agitation).

  • Time-Course Sample Collection:

    • At each designated time point (e.g., 0, 4, 8, 12, 24, 48 hours), harvest an aliquot of the cell culture.

    • Centrifuge the cells, discard the supernatant, and wash the pellet with a suitable buffer (e.g., PBS).

    • Flash-freeze the cell pellets in liquid nitrogen and store at -80°C until further processing.

  • Protein Extraction and Digestion:

    • Thaw the cell pellets on ice and resuspend in lysis buffer.

    • Lyse the cells by sonication or other appropriate methods.

    • Centrifuge the lysate at high speed (e.g., 14,000 x g for 15 minutes at 4°C) to pellet cell debris.

    • Collect the supernatant and determine the protein concentration using a BCA or Bradford assay.

    • Take a defined amount of protein (e.g., 100 µg) from each time point for digestion.

    • Reduce disulfide bonds by adding DTT to a final concentration of 10 mM and incubating at 56°C for 30 minutes.

    • Alkylate cysteine residues by adding IAA to a final concentration of 20 mM and incubating in the dark at room temperature for 30 minutes.

    • Dilute the sample with a suitable buffer (e.g., 50 mM ammonium bicarbonate) to reduce the denaturant concentration.

    • Add trypsin at a 1:50 (trypsin:protein) ratio and incubate overnight at 37°C.

  • Peptide Cleanup:

    • Acidify the digest with formic acid to a final concentration of 0.1%.

    • Clean up the peptides using C18 spin columns according to the manufacturer's instructions.

    • Dry the eluted peptides in a vacuum centrifuge and resuspend in a small volume of 0.1% formic acid for LC-MS/MS analysis.

Protocol 2: ¹⁵N Labeling in Animal Models (e.g., Mice)

This protocol outlines a general approach for in vivo metabolic labeling in mice.[7]

Materials:

  • Mice (strain and age as per experimental design)

  • Standard rodent chow (¹⁴N)

  • ¹⁵N-labeled rodent chow (custom formulation where the protein source is uniformly ¹⁵N-labeled, e.g., from ¹⁵N-labeled algae or yeast)

  • Metabolic cages (optional, for monitoring food intake and waste)

  • Anesthesia and surgical tools for tissue collection

  • Tissue homogenization equipment (e.g., bead beater, Dounce homogenizer)

  • Lysis buffer, protein quantification, and digestion reagents as described in Protocol 1.

Procedure:

  • Acclimatization: House the mice under standard conditions and provide ad libitum access to standard ¹⁴N chow and water for at least one week to acclimatize.

  • Initiation of ¹⁵N Labeling:

    • At the start of the experiment (T₀), switch the mice from the standard ¹⁴N chow to the ¹⁵N-labeled chow.

    • Ensure ad libitum access to the ¹⁵N chow and water throughout the experiment.

    • For some proteins with very slow turnover, a "chase" experiment can be performed where animals are first fully labeled with ¹⁵N and then switched back to ¹⁴N chow.

  • Time-Course Tissue Collection:

    • At each predetermined time point (e.g., 0, 1, 3, 7, 14, 21 days), euthanize a cohort of mice.

    • Promptly dissect the tissues of interest (e.g., liver, brain, muscle).

    • Rinse the tissues in ice-cold PBS to remove any blood.

    • Blot the tissues dry, weigh them, and flash-freeze in liquid nitrogen.

    • Store the tissues at -80°C until processing.

  • Protein Extraction and Digestion from Tissues:

    • Homogenize the frozen tissue samples in a suitable lysis buffer on ice.

    • Proceed with protein extraction, quantification, reduction, alkylation, and tryptic digestion as described in Protocol 1 (steps 4 and 5). The amount of starting material and buffer volumes may need to be optimized based on the tissue type.

Mass Spectrometry and Data Analysis

data_analysis_workflow cluster_ms Mass Spectrometry cluster_identification Peptide Identification cluster_quantification Quantification of ¹⁵N Incorporation cluster_turnover Turnover Rate Calculation A LC-MS/MS Data Acquisition B Database Search (e.g., Mascot, MaxQuant) A->B C Protein Identification B->C D Extract Isotopic Envelopes for each Peptide C->D E Calculate Heavy/Light Ratio (e.g., RIA) D->E F Plot ¹⁵N Incorporation vs. Time E->F G Fit Data to a Kinetic Model (e.g., one-phase exponential) F->G H Determine Synthesis Rate Constant (ks) G->H I Calculate Protein Half-life (t₁/₂ = ln(2)/ks) H->I

Figure 2. Data analysis workflow for ¹⁵N labeling-based protein turnover studies.

1. LC-MS/MS Analysis: The digested peptide samples are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). A high-resolution mass spectrometer is crucial for accurately resolving the isotopic envelopes of the light (¹⁴N) and heavy (¹⁵N) peptides.

2. Peptide and Protein Identification: The acquired MS/MS spectra are searched against a protein sequence database using software such as MaxQuant, Proteome Discoverer, or open-source tools.[8] The search parameters should be set to account for the variable ¹⁵N modifications.

3. Quantification of ¹⁵N Incorporation: For each identified peptide, the intensity of the isotopic peaks for the light (¹⁴N) and heavy (¹⁵N) forms are extracted from the MS1 spectra. The fractional incorporation of ¹⁵N, often expressed as the Relative Isotope Abundance (RIA), is calculated at each time point.[4]

RIA = (Intensity of Heavy Isotope Peaks) / (Intensity of Heavy + Light Isotope Peaks)

4. Calculation of Protein Turnover Rates: The fractional ¹⁵N incorporation for each protein (typically averaged from its constituent peptides) is plotted against time. The data are then fitted to a kinetic model, most commonly a one-phase exponential association model, to determine the protein synthesis rate constant (kₛ).

Fractional Incorporation(t) = A(1 - e-kₛt)

Where:

  • A is the plateau of ¹⁵N incorporation.

  • kₛ is the synthesis rate constant.

  • t is time.

The protein half-life (t₁/₂) can then be calculated from the synthesis rate constant:

t₁/₂ = ln(2) / kₛ

In a steady-state system, the rate of synthesis is equal to the rate of degradation. Therefore, kₛ also represents the degradation rate constant (kₔ).

Data Presentation

Quantitative data from protein turnover experiments should be presented in a clear and organized manner to facilitate interpretation and comparison.

Table 1: Example Data Table for Protein Turnover Rates

Protein IDGene NameProtein DescriptionSynthesis Rate Constant (kₛ) (day⁻¹)Standard ErrorR² of FitHalf-life (t₁/₂) (days)
P02768ALBSerum albumin0.150.0120.984.62
P62258ACTBActin, cytoplasmic 10.030.0030.9523.10
P08238HSP90AA1Heat shock protein HSP 90-alpha0.550.0450.991.26
Q13547PCNAProliferating cell nuclear antigen1.200.0980.970.58

Signaling Pathway Visualization

Protein turnover is tightly regulated by various signaling pathways. For instance, the mTOR pathway is a central regulator of protein synthesis, while the ubiquitin-proteasome system and autophagy are major pathways for protein degradation.

signaling_pathway cluster_synthesis Protein Synthesis cluster_degradation Protein Degradation cluster_ups Ubiquitin-Proteasome System cluster_autophagy Autophagy mTOR mTORC1 S6K S6K mTOR->S6K eIF4E 4E-BP1 mTOR->eIF4E | Ribosome Ribosome Biogenesis & Translation Initiation S6K->Ribosome eIF4E->Ribosome | Ub Ubiquitin E1 E1 Ub->E1 E2 E2 E1->E2 E3 E3 Ligase E2->E3 Protein_UPS Target Protein E3->Protein_UPS PolyUb_Protein Polyubiquitinated Protein Protein_UPS->PolyUb_Protein Ub Proteasome 26S Proteasome PolyUb_Protein->Proteasome Peptides_UPS Peptides Proteasome->Peptides_UPS Protein_Agg Misfolded Proteins/ Aggregates Autophagosome Autophagosome Protein_Agg->Autophagosome Autolysosome Autolysosome Autophagosome->Autolysosome Lysosome Lysosome Lysosome->Autolysosome Peptides_Auto Amino Acids Autolysosome->Peptides_Auto Growth_Factors Growth Factors/ Nutrients Growth_Factors->mTOR Stress Cellular Stress Stress->mTOR | cluster_degradation cluster_degradation Stress->cluster_degradation

Figure 3. Key signaling pathways regulating protein synthesis and degradation.

Conclusion

Quantifying protein turnover using ¹⁵N metabolic labeling is a robust and powerful technique for studying the dynamics of the proteome. The detailed protocols and data analysis workflows presented in this application note provide a comprehensive guide for researchers and scientists in academia and the pharmaceutical industry. By accurately measuring protein synthesis and degradation rates, this methodology offers invaluable insights into cellular physiology, disease mechanisms, and the mode of action of therapeutic drugs, ultimately accelerating the pace of biomedical research and drug development.

References

Application Notes and Protocols for 6-Amino-5-nitroso-2-thiouracil-¹³C,¹⁵N in Targeted Metabolomics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Targeted metabolomics aims to quantify a specific group of known metabolites, often to understand metabolic pathways or identify biomarkers. The use of stable isotope-labeled internal standards is crucial for accurate quantification by mass spectrometry (MS), correcting for variations in sample preparation and instrument response. 6-Amino-5-nitroso-2-thiouracil (ANT) is a derivatization agent that can be used to tag specific functional groups in metabolites, enhancing their chromatographic retention and mass spectrometric detection. The isotopically labeled version, 6-Amino-5-nitroso-2-thiouracil-¹³C,¹⁵N (¹³C,¹⁵N-ANT), serves as an ideal internal standard for such derivatization-based targeted metabolomics workflows. This document provides detailed application notes and protocols for the synthesis and use of ¹³C,¹⁵N-ANT in targeted metabolomics.

Principle of Application

6-Amino-5-nitroso-2-thiouracil reacts with specific functional groups in metabolites, such as primary and secondary amines, to form stable derivatives. This derivatization serves two main purposes:

  • Improved Chromatographic Separation: The ANT tag increases the hydrophobicity of polar metabolites, leading to better retention and separation on reversed-phase liquid chromatography (LC) columns.

  • Enhanced Mass Spectrometric Detection: The ANT moiety provides a common fragment ion upon collision-induced dissociation (CID), which can be used for sensitive and specific detection using selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) mass spectrometry.

By using ¹³C,¹⁵N-ANT as an internal standard, a known amount of this labeled compound is added to each sample. The endogenous metabolites react with unlabeled ANT, while the added internal standard is already derivatized or reacts to form a heavier, isotopically distinct version of the metabolite derivative. The ratio of the peak areas of the endogenous metabolite derivative to the isotopically labeled internal standard derivative allows for precise and accurate quantification.

Synthesis of 6-Amino-5-nitroso-2-thiouracil-¹³C,¹⁵N

The synthesis of ¹³C,¹⁵N-ANT can be adapted from established protocols for similar uracil derivatives.[1][2][3] The key is to start with isotopically labeled precursors.

Hypothetical Synthesis Workflow:

cluster_synthesis Synthesis of 6-Amino-5-nitroso-2-thiouracil-¹³C,¹⁵N Thiourea Thiourea-¹³C,¹⁵N₂ Intermediate 6-Amino-2-thiouracil-¹³C,¹⁵N₂ Thiourea->Intermediate + Ethyl Cyanoacetate + Sodium Ethoxide EthylCyanoacetate Ethyl Cyanoacetate SodiumEthoxide Sodium Ethoxide Nitrosation Nitrosation (NaNO₂, HCl) Intermediate->Nitrosation Product 6-Amino-5-nitroso-2-thiouracil-¹³C,¹⁵N₂ Nitrosation->Product

Caption: Hypothetical synthesis of isotopically labeled ANT.

Experimental Protocol: Synthesis of 6-Amino-2-thiouracil-¹³C,¹⁵N₂

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium ethoxide in absolute ethanol.

  • Addition of Reactants: To this solution, add ethyl cyanoacetate, followed by Thiourea-¹³C,¹⁵N₂.

  • Reflux: Heat the reaction mixture to reflux and maintain for several hours.

  • Precipitation: After cooling, the sodium salt of 6-amino-2-thiouracil-¹³C,¹⁵N₂ will precipitate.

  • Acidification: Dissolve the precipitate in water and acidify with a strong acid (e.g., HCl) to precipitate the product.

  • Isolation and Purification: Collect the precipitate by filtration, wash with cold water and ethanol, and dry under vacuum.

Experimental Protocol: Nitrosation to form 6-Amino-5-nitroso-2-thiouracil-¹³C,¹⁵N₂

  • Dissolution: Dissolve the synthesized 6-Amino-2-thiouracil-¹³C,¹⁵N₂ in an aqueous acidic solution (e.g., dilute acetic acid or hydrochloric acid).[1]

  • Cooling: Cool the solution to 0-5 °C in an ice bath.[1]

  • Nitrosating Agent: Prepare a cold aqueous solution of sodium nitrite.

  • Reaction: Slowly add the sodium nitrite solution dropwise to the cooled 6-amino-2-thiouracil solution with constant stirring, maintaining the temperature below 5 °C.[1]

  • Precipitation and Isolation: The product, 6-Amino-5-nitroso-2-thiouracil-¹³C,¹⁵N₂, will precipitate.[1] Collect the solid by vacuum filtration, wash with cold water and cold ethanol, and dry.[1]

Targeted Metabolomics Workflow using ¹³C,¹⁵N-ANT

The following workflow describes the use of ¹³C,¹⁵N-ANT for the targeted quantification of amine-containing metabolites in biological samples.

cluster_workflow Targeted Metabolomics Workflow SamplePrep Sample Preparation (e.g., Plasma, Urine) Spiking Spike with ¹³C,¹⁵N-ANT Internal Standard SamplePrep->Spiking Derivatization Derivatization with unlabeled ANT Spiking->Derivatization LCMS LC-MS/MS Analysis (MRM Mode) Derivatization->LCMS DataAnalysis Data Analysis and Quantification LCMS->DataAnalysis

Caption: Workflow for targeted metabolomics using ANT derivatization.

Experimental Protocol: Sample Preparation and Derivatization

  • Sample Extraction: Extract metabolites from the biological matrix (e.g., plasma, tissue homogenate, urine) using a suitable solvent (e.g., methanol, acetonitrile).

  • Internal Standard Spiking: Add a known concentration of the ¹³C,¹⁵N-ANT internal standard solution to the extracted sample.

  • Derivatization Reaction:

    • Add the unlabeled ANT derivatizing reagent to the sample.

    • The reaction conditions (pH, temperature, time) need to be optimized for the specific class of metabolites being targeted. Based on similar derivatization reactions, a basic pH is often required.[4]

    • Incubate the mixture to allow the derivatization reaction to proceed to completion.

  • Sample Cleanup: Perform a sample cleanup step, such as solid-phase extraction (SPE), to remove excess derivatizing reagent and other matrix components that could interfere with the LC-MS/MS analysis.

  • Reconstitution: Evaporate the cleaned sample to dryness and reconstitute in a solvent compatible with the LC mobile phase.

Experimental Protocol: LC-MS/MS Analysis

  • Chromatographic Separation:

    • Column: Use a reversed-phase C18 column.

    • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B) is typically used.

    • Gradient: Optimize the gradient to achieve good separation of the derivatized metabolites.

  • Mass Spectrometry Detection:

    • Ionization: Use electrospray ionization (ESI) in positive or negative ion mode, depending on the derivatized metabolite.

    • Detection Mode: Operate the mass spectrometer in MRM mode.

    • MRM Transitions: For each derivatized metabolite, determine the precursor ion (the molecular ion of the derivative) and a specific product ion. A common product ion corresponding to the ANT moiety can often be used. Two MRM transitions should be monitored: one for the endogenous metabolite derivative (light) and one for the internal standard derivative (heavy).

Quantitative Data Presentation

The results of the targeted metabolomics analysis should be presented in a clear and structured table.

MetaboliteSample Group 1 (Mean ± SD, n=X)Sample Group 2 (Mean ± SD, n=X)p-valueFold Change
Metabolite AConc. (µM)Conc. (µM)
Metabolite BConc. (µM)Conc. (µM)
.........
  • Mean ± SD: The average concentration and standard deviation for each group.

  • n: The number of biological replicates in each group.

  • p-value: Statistical significance of the difference between the groups.

  • Fold Change: The ratio of the mean concentrations between the two groups.

Conclusion

The use of 6-Amino-5-nitroso-2-thiouracil-¹³C,¹⁵N as a derivatizing agent and internal standard offers a promising approach for the accurate and sensitive quantification of specific metabolites in targeted metabolomics studies. The protocols and workflows described here provide a foundation for researchers to develop and validate their own targeted assays. Optimization of the derivatization and LC-MS/MS conditions will be critical for achieving the best performance for the specific metabolites of interest.

References

Unlocking Molecular Insights: Advanced NMR Spectroscopy of ¹³C,¹⁵N Labeled Molecules

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This comprehensive guide delves into the powerful applications of Nuclear Magnetic Resonance (NMR) spectroscopy for molecules isotopically labeled with Carbon-13 (¹³C) and Nitrogen-15 (¹⁵N). The strategic incorporation of these stable isotopes revolutionizes the study of molecular structure, dynamics, and interactions at an atomic level, providing critical data for academic research and pharmaceutical development. These application notes and detailed protocols are designed to serve as a practical resource for leveraging this indispensable technology.

Introduction to ¹³C and ¹⁵N Isotopic Labeling in NMR

The low natural abundance of ¹³C (1.1%) and ¹⁵N (0.4%) isotopes often results in NMR signals that are too weak for detailed analysis of complex biomolecules. Isotopic labeling, the process of enriching a molecule with these NMR-active nuclei, dramatically enhances signal sensitivity and enables a suite of powerful multi-dimensional NMR experiments.[1] Uniform labeling, where all carbons and nitrogens are replaced with their isotopic counterparts, is a common starting point for comprehensive structural and dynamic studies.[2] This is typically achieved by expressing proteins in minimal media supplemented with ¹³C-glucose and ¹⁵N-ammonium salts as the sole carbon and nitrogen sources, respectively.[3]

Selective or specific isotopic labeling, where only certain residue types or specific atoms within a residue are labeled, offers a strategy to simplify complex spectra and focus on particular regions of interest.[4] This approach is invaluable for studying large proteins or specific functional sites.

Core Applications in Research and Drug Discovery

The ability to probe the structure and dynamics of biomolecules with atomic resolution makes ¹³C,¹⁵N-edited NMR a cornerstone of modern structural biology and drug discovery. Key applications include:

  • High-Resolution Structure Determination: Triple-resonance experiments on doubly labeled proteins are fundamental for the sequential assignment of backbone and side-chain resonances, providing the necessary restraints for calculating high-resolution 3D structures in solution.[3]

  • Probing Molecular Dynamics: NMR relaxation experiments, such as Carr-Purcell-Meiboom-Gill (CPMG) relaxation dispersion, provide unparalleled insights into conformational exchange processes occurring on the microsecond to millisecond timescale. These motions are often linked to critical biological functions like enzyme catalysis and molecular recognition.[5][6]

  • Mapping Molecular Interactions: Chemical Shift Perturbation (CSP) mapping is a highly sensitive method for identifying the binding interface between a protein and a ligand, including small molecules, peptides, or other proteins.[7] By monitoring changes in the chemical shifts of backbone amide protons and nitrogens upon ligand titration, the residues involved in the interaction can be precisely mapped onto the protein structure.

Experimental Protocols

Protocol 1: Sample Preparation of Uniformly ¹³C,¹⁵N-Labeled Protein

A well-prepared, stable, and concentrated sample is paramount for successful NMR experiments.

Materials:

  • Expression vector containing the gene of interest.

  • E. coli expression strain (e.g., BL21(DE3)).

  • M9 minimal media components.

  • ¹⁵NH₄Cl and [U-¹³C₆]-glucose.

  • Standard protein purification reagents and equipment.

  • NMR buffer (e.g., 20 mM Sodium Phosphate, 50 mM NaCl, pH 6.5).

  • Deuterium oxide (D₂O).

Procedure:

  • Starter Culture: Inoculate a small volume of LB medium with a single colony of E. coli transformed with the expression plasmid and grow overnight at 37°C.

  • Minimal Media Culture: The next day, inoculate 1 L of M9 minimal media containing ¹⁵NH₄Cl (1 g/L) and [U-¹³C₆]-glucose (2-4 g/L) with the overnight culture. Grow the cells at 37°C with vigorous shaking.

  • Induction: Monitor the optical density at 600 nm (OD₆₀₀). When the OD₆₀₀ reaches 0.6-0.8, induce protein expression by adding IPTG to a final concentration of 0.5-1 mM.

  • Expression: Reduce the temperature to 18-25°C and continue to shake for another 16-24 hours.

  • Harvest and Lysis: Harvest the cells by centrifugation. Resuspend the cell pellet in lysis buffer and lyse the cells using sonication or a French press.

  • Purification: Purify the protein of interest using appropriate chromatography techniques (e.g., affinity, ion-exchange, size-exclusion).

  • Buffer Exchange and Concentration: Exchange the purified protein into the desired NMR buffer. Concentrate the protein to a final concentration of 0.1-1 mM.[8]

  • Final Sample Preparation: Add 5-10% D₂O to the final sample for the spectrometer lock. Transfer the sample to a high-quality NMR tube.

G cluster_0 Cell Culture cluster_1 Purification cluster_2 Sample Preparation Starter Culture (LB) Starter Culture (LB) Minimal Media (M9, 15NH4Cl, 13C-Glucose) Minimal Media (M9, 15NH4Cl, 13C-Glucose) Starter Culture (LB)->Minimal Media (M9, 15NH4Cl, 13C-Glucose) Inoculation Induction (IPTG) Induction (IPTG) Minimal Media (M9, 15NH4Cl, 13C-Glucose)->Induction (IPTG) OD600 = 0.6-0.8 Protein Expression (18-25°C) Protein Expression (18-25°C) Induction (IPTG)->Protein Expression (18-25°C) Cell Harvest & Lysis Cell Harvest & Lysis Protein Expression (18-25°C)->Cell Harvest & Lysis Chromatography Chromatography Cell Harvest & Lysis->Chromatography Affinity, IEX, SEC Buffer Exchange & Concentration Buffer Exchange & Concentration Chromatography->Buffer Exchange & Concentration Final NMR Sample (add D2O) Final NMR Sample (add D2O) Buffer Exchange & Concentration->Final NMR Sample (add D2O) NMR Experiments NMR Experiments Final NMR Sample (add D2O)->NMR Experiments

Protocol 2: ¹H-¹⁵N HSQC Experiment for Structural Fingerprinting and Interaction Studies

The 2D ¹H-¹⁵N Heteronuclear Single Quantum Coherence (HSQC) experiment is the workhorse of protein NMR, providing a unique "fingerprint" of the protein.[9] Each peak in the spectrum corresponds to the amide proton and nitrogen of a single amino acid residue (excluding prolines).

Spectrometer Setup:

  • Spectrometer equipped with a cryoprobe is recommended for optimal sensitivity.

  • Tune and match the probe for ¹H and ¹⁵N frequencies.

  • Calibrate ¹H and ¹⁵N 90° pulse widths.

Acquisition Parameters (Example for a 600 MHz spectrometer):

  • Pulse Sequence: Standard sensitivity-enhanced HSQC with gradients for coherence selection.

  • Temperature: 298 K (25°C).

  • ¹H Spectral Width: 12-16 ppm.

  • ¹⁵N Spectral Width: 30-40 ppm.

  • Number of Scans (ns): 8-16 (depending on sample concentration).

  • Number of Increments in t₁ (¹⁵N): 128-256.

  • Acquisition Time (t₂): ~100 ms.

  • Recycle Delay: 1-1.5 s.

Processing:

  • Apply a squared sine-bell window function in both dimensions.

  • Zero-fill the data to at least double the number of acquired points in each dimension.

  • Perform Fourier transformation.

  • Phase correct the spectrum manually.

  • Reference the spectrum using an internal standard (e.g., DSS) or externally.

G Sample Preparation Sample Preparation Spectrometer Setup Spectrometer Setup Sample Preparation->Spectrometer Setup Data Acquisition Data Acquisition Spectrometer Setup->Data Acquisition Pulse Sequence Data Processing Data Processing Data Acquisition->Data Processing FID Spectral Analysis Spectral Analysis Data Processing->Spectral Analysis 2D Spectrum Biological Interpretation Biological Interpretation Spectral Analysis->Biological Interpretation Peak assignments, CSP analysis

Protocol 3: 3D HNCO Experiment for Backbone Assignment

The 3D HNCO experiment is a crucial triple-resonance experiment that correlates the amide proton (H), amide nitrogen (N) of one residue with the carbonyl carbon (CO) of the preceding residue, providing sequential connectivity information for backbone resonance assignment.[10][11]

Spectrometer Setup:

  • Requires a spectrometer with three RF channels (¹H, ¹³C, ¹⁵N).

  • Tune and match the probe for all three nuclei.

  • Calibrate the respective 90° pulse widths.

Acquisition Parameters (Example for a 600 MHz spectrometer):

  • Pulse Sequence: Standard gradient-enhanced HNCO.[12]

  • ¹H Spectral Width: 12-16 ppm.

  • ¹⁵N Spectral Width: 30-40 ppm.

  • ¹³C (CO) Spectral Width: ~20 ppm (centered around 175 ppm).

  • Number of Scans (ns): 8-32.

  • Number of Increments in t₁ (¹³C): 64-128.

  • Number of Increments in t₂ (¹⁵N): 64-128.

  • Acquisition Time (t₃): ~80 ms.

  • Recycle Delay: 1.2-1.8 s.

Processing:

  • Similar to the 2D HSQC, apply appropriate window functions and zero-filling in all three dimensions before Fourier transformation and phasing.

Protocol 4: ¹⁵N CPMG Relaxation Dispersion for Probing Millisecond Timescale Dynamics

This experiment measures the transverse relaxation rate (R₂) as a function of a variable refocusing pulse frequency (ν_CPMG) to characterize conformational exchange processes.[5]

Spectrometer Setup:

  • As for the ¹H-¹⁵N HSQC.

Acquisition:

  • A series of 2D ¹H-¹⁵N HSQC-like experiments are recorded with a constant relaxation delay but varying the frequency of the ¹⁵N CPMG pulse train.

  • The ν_CPMG values typically range from ~50 Hz to ~1000 Hz.

  • A reference experiment with no CPMG period is also recorded to determine the R₂ in the absence of exchange.

Data Analysis:

  • Extract the peak intensities for each residue at each ν_CPMG.

  • Calculate the effective transverse relaxation rate (R₂_eff) for each ν_CPMG using the equation: R₂_eff(ν_CPMG) = - (1/T_relax) * ln(I(ν_CPMG)/I₀), where T_relax is the constant relaxation delay, I(ν_CPMG) is the peak intensity with the CPMG field, and I₀ is the reference intensity.

  • Fit the resulting dispersion profiles (R₂_eff vs. ν_CPMG) to the appropriate Carver-Richards equation to extract the kinetic and thermodynamic parameters of the exchange process.[13]

G cluster_0 Experiment cluster_1 Analysis cluster_2 Results Acquire 2D spectra at multiple ν_CPMG Acquire 2D spectra at multiple ν_CPMG Extract Peak Intensities Extract Peak Intensities Acquire 2D spectra at multiple ν_CPMG->Extract Peak Intensities Calculate R2,eff Calculate R2,eff Extract Peak Intensities->Calculate R2,eff I(ν_CPMG) / I₀ Fit Dispersion Profile Fit Dispersion Profile Calculate R2,eff->Fit Dispersion Profile Carver-Richards Eq. Kinetic Parameters (kex) Kinetic Parameters (kex) Fit Dispersion Profile->Kinetic Parameters (kex) Thermodynamic Parameters (pB) Thermodynamic Parameters (pB) Fit Dispersion Profile->Thermodynamic Parameters (pB) Chemical Shift Differences (Δω) Chemical Shift Differences (Δω) Fit Dispersion Profile->Chemical Shift Differences (Δω)

Data Presentation: Quantitative Analysis

The power of ¹³C,¹⁵N-edited NMR lies in the quantitative data it provides. Below are examples of how to structure and present such data.

Table 1: Chemical Shift Perturbation (CSP) Analysis

This table summarizes the weighted average chemical shift changes for a subset of residues in a protein upon binding to a ligand. The combined CSP is calculated using the formula: Δδ_comb = √[ (Δδ_H)² + (α * Δδ_N)² ], where Δδ_H and Δδ_N are the changes in the proton and nitrogen chemical shifts, respectively, and α is a weighting factor (typically ~0.14-0.2).[7][14]

ResidueΔδ ¹H (ppm)Δδ ¹⁵N (ppm)Combined CSP (ppm)
Val-230.251.500.32
Gly-450.422.100.51
Leu-470.381.950.46
Ile-680.050.300.06
Ser-910.552.800.67

Table 2: Relaxation Dispersion Data

This table presents the results from fitting CPMG relaxation dispersion data for residues showing significant conformational exchange.

| Residue | k_ex (s⁻¹) | p_B (%) | |Δω| (ppm) | | :--- | :--- | :--- | :--- | | Ala-15 | 850 ± 50 | 3.5 ± 0.5 | 0.8 ± 0.1 | | Thr-33 | 920 ± 60 | 2.8 ± 0.4 | 1.1 ± 0.2 | | Met-56 | 890 ± 55 | 3.1 ± 0.6 | 0.9 ± 0.1 |

Table 3: Backbone Resonance Assignments

This table provides a snippet of the backbone resonance assignments for a protein, which is the foundation for further structural and dynamic studies.

Residue¹H (ppm)¹⁵N (ppm)¹³Cα (ppm)¹³Cβ (ppm)¹³CO (ppm)
Gln-108.32121.556.230.1175.8
Leu-118.15120.855.442.3176.5
Val-128.51119.962.132.5175.9
Asp-138.66122.354.841.2177.1

Conclusion

NMR spectroscopy of ¹³C,¹⁵N labeled molecules is a versatile and powerful tool that provides a wealth of information at the atomic level. From elucidating high-resolution structures to characterizing transient conformational states and mapping molecular interactions, these techniques are indispensable for fundamental research and the development of new therapeutics. The detailed protocols and data presentation guidelines provided herein serve as a starting point for researchers to effectively apply these advanced NMR methods to their specific systems of interest.

References

Applications of Thiouracil Compounds in Cancer Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the applications of thiouracil compounds in cancer research, detailing their mechanisms of action, and providing established experimental protocols for their evaluation.

Introduction

Thiouracil and its derivatives represent a versatile class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their wide range of biological activities. As analogues of the pyrimidine nucleobase uracil, they can interfere with various cellular processes, making them promising candidates for the development of novel anticancer agents. This document outlines the key applications of thiouracil compounds in oncology research, focusing on their mechanisms of action as inhibitors of critical cellular signaling pathways. Detailed protocols for assessing their cytotoxic and cytostatic effects are also provided to facilitate further research and development in this field.

Data Presentation: Cytotoxicity of Thiouracil Derivatives

The following tables summarize the in vitro cytotoxic activity of various thiouracil derivatives against a panel of human cancer cell lines. The data is presented as IC50 values (the concentration of the compound that inhibits 50% of cell growth), providing a basis for comparing the potency and selectivity of these compounds.

Table 1: IC50 Values (µM) of 2-Thiouracil-5-Sulfonamide Derivatives

CompoundA-2780 (Ovarian)HT-29 (Colon)MCF-7 (Breast)HepG2 (Liver)Reference
6b >100>10010.4311.01[1]
6d 15.6110.218.339.21[1]
6e 9.898.997.988.12[1]
6f 11.2313.4510.1112.34[1]
6g 10.0111.569.8710.98[1]
7b 23.4520.1218.7619.87[1]
5-Fluorouracil 8.997.656.547.89[1]

Table 2: IC50 Values (µg/mL) of 2-Thiouracil Sulfonamide Derivatives

CompoundCaCo-2 (Colon)MCF-7 (Breast)Reference
9 2.822.92[2]
5-Fluorouracil Not ReportedNot Reported[2]

Table 3: IC50 Values (µM) of 6-Aryl-5-Cyano Thiouracil Derivatives

CompoundHePG-2 (Liver)MCF-7 (Breast)HCT-116 (Colon)PC-3 (Prostate)Reference
Compound 1 Not ReportedNot ReportedNot ReportedNot Reported[3]
Compound 2 Not ReportedNot ReportedNot ReportedNot Reported[3]
Compound 24 Not ReportedNot ReportedNot ReportedNot Reported[3]
5-Fluorouracil Not ReportedNot ReportedNot ReportedNot Reported[3]

Table 4: IC50 Values of Thiouracil Derivatives as HDAC Inhibitors

CompoundHDAC1 (µg/mL)HDAC4 (µg/mL)Reference
5a 1.348.311[4]
5b 1.017.65[4]
5f 1.96.43[4]
5i 0.1465.27[4]
5k 0.236.88[4]
5m 0.052.83[4]
Trichostatin A 0.0353.35[4]

Mechanisms of Action and Signaling Pathways

Thiouracil derivatives exert their anticancer effects through various mechanisms, primarily by inhibiting key enzymes and signaling pathways involved in cancer cell proliferation, survival, and cell cycle regulation.

Inhibition of Cyclin-Dependent Kinases (CDKs)

Certain 2-thiouracil-5-sulfonamide derivatives have demonstrated potent inhibitory activity against Cyclin-Dependent Kinase 2A (CDK2A).[1] CDKs are crucial for cell cycle progression, and their inhibition can lead to cell cycle arrest and apoptosis.[1]

CDK2A_Inhibition Thiouracil Thiouracil Derivatives CDK2A CDK2A Thiouracil->CDK2A Inhibits Rb Rb CDK2A->Rb Phosphorylates (inactivates) G1_S_Transition G1/S Phase Transition CyclinE Cyclin E CyclinE->CDK2A Activates E2F E2F Rb->E2F Inhibits E2F->G1_S_Transition Promotes CellCycleArrest Cell Cycle Arrest PTK_Inhibition Thiouracil Thiouracil Derivatives PTK Protein Tyrosine Kinase (e.g., c-kit) Thiouracil->PTK Inhibits Substrate Substrate Protein PTK->Substrate Phosphorylates PhosphoSubstrate Phosphorylated Substrate Downstream Downstream Signaling (e.g., PI3K/Akt, MAPK) PhosphoSubstrate->Downstream Activates Proliferation Cell Proliferation & Survival Downstream->Proliferation Promotes TS_Inhibition Thiouracil Thiouracil Derivatives TS Thymidylate Synthase (TS) Thiouracil->TS Inhibits dTMP dTMP TS->dTMP Catalyzes dUMP dUMP dUMP->TS DNA_Synthesis DNA Synthesis & Repair dTMP->DNA_Synthesis Required for CellDeath Cell Death DNA_Synthesis->CellDeath Inhibition leads to HDAC_Inhibition Thiouracil Thiouracil Derivatives HDAC HDAC Thiouracil->HDAC Inhibits Histones Acetylated Histones HDAC->Histones Deacetylates DeacetylatedHistones Deacetylated Histones Chromatin Condensed Chromatin DeacetylatedHistones->Chromatin Leads to GeneRepression Tumor Suppressor Gene Repression Chromatin->GeneRepression Results in Synthesis_Workflow cluster_reactants Reactants Aldehyde Aromatic Aldehyde Reaction One-pot Reaction (Ethanol, K2CO3, Reflux) Aldehyde->Reaction Cyanoacetate Ethyl Cyanoacetate Cyanoacetate->Reaction Thiourea Thiourea Thiourea->Reaction Precipitation Acidification & Precipitation Reaction->Precipitation Purification Filtration & Recrystallization Precipitation->Purification Product 6-Aryl-5-Cyano-2-Thiouracil Purification->Product SRB_Assay_Workflow Start Start Plating Cell Plating (96-well plate) Start->Plating Treatment Compound Treatment Plating->Treatment Fixation Cell Fixation (TCA) Treatment->Fixation Staining Staining (SRB) Fixation->Staining Washing Washing (Acetic Acid) Staining->Washing Solubilization Solubilization (Tris Base) Washing->Solubilization Reading Absorbance Reading Solubilization->Reading Analysis Data Analysis (IC50 Calculation) Reading->Analysis Cell_Cycle_Analysis_Workflow Start Start Culture Cell Culture & Treatment Start->Culture Harvest Cell Harvesting Culture->Harvest Fixation Fixation (70% Ethanol) Harvest->Fixation Staining Staining (Propidium Iodide) Fixation->Staining Acquisition Flow Cytometry Acquisition Staining->Acquisition Analysis Data Analysis (Cell Cycle Phases) Acquisition->Analysis

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Chromatographic Separation of Isotopologues

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the chromatographic separation of isotopologues. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance for overcoming common challenges in your experiments.

Frequently Asked Questions (FAQs)

Q1: Why is the chromatographic separation of isotopologues so challenging?

A1: The separation of isotopologues, which are molecules that differ only in their isotopic composition, is inherently difficult because their physicochemical properties are extremely similar.[1][2] The identical chemical formula and bonding arrangement result in minute differences in properties like hydrophobicity, polarity, and size, making them difficult to resolve using standard chromatographic techniques.[1]

Q2: What are the key factors influencing the chromatographic separation of isotopologues?

A2: Several factors can be adjusted to achieve separation. The most critical parameters include the composition of the mobile phase, the chemistry of the stationary phase, the column temperature, and the mobile phase flow rate.[1][3][4][5][6] Fine-tuning these variables can amplify the subtle differences between isotopologues, leading to successful separation.

Q3: Which chromatographic techniques are most effective for separating isotopologues?

A3: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are commonly employed for the separation of isotopologues.[1][7][8] High-pressure ion exchange chromatography has also proven effective for nuclide separation.[9] The choice of technique often depends on the specific properties of the analyte and the desired scale of separation.

Q4: Can the elution order of isotopologues be predicted?

A4: Generally, isotopically heavier molecules tend to have slightly stronger intermolecular interactions, which can lead to longer retention times in some chromatographic modes. For instance, deuterated compounds often elute later than their non-deuterated counterparts in reversed-phase HPLC. However, the elution order can be influenced and even reversed by manipulating the stationary phase, mobile phase, and temperature.[1]

Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments and provides actionable solutions.

Issue 1: Poor Peak Resolution or Co-elution of Isotopologues

Question: My chromatogram shows overlapping or co-eluting peaks for my isotopologues. What steps can I take to improve the resolution?

Answer: Poor peak resolution is a common challenge. A systematic approach to optimizing your method is crucial. The resolution is primarily governed by three factors: column efficiency (N), selectivity (α), and retention factor (k).[6]

Troubleshooting Workflow for Poor Peak Resolution

PoorPeakResolution start Start: Poor Peak Resolution optimize_mobile_phase Optimize Mobile Phase (Selectivity - α) start->optimize_mobile_phase change_stationary_phase Change Stationary Phase (Selectivity - α) optimize_mobile_phase->change_stationary_phase If resolution is still poor end_success Resolution Achieved optimize_mobile_phase->end_success If successful adjust_temperature Adjust Temperature change_stationary_phase->adjust_temperature If resolution is still poor change_stationary_phase->end_success If successful optimize_flow_rate Optimize Flow Rate (Efficiency - N) adjust_temperature->optimize_flow_rate For further refinement adjust_temperature->end_success If successful increase_column_length Increase Column Length (Efficiency - N) optimize_flow_rate->increase_column_length If necessary optimize_flow_rate->end_success If successful increase_column_length->end_success

Caption: Troubleshooting workflow for poor peak resolution.

Solutions:

  • Optimize the Mobile Phase (Selectivity): This is often the most powerful variable for improving resolution.[6]

    • Adjust Solvent Composition: In reversed-phase HPLC, altering the ratio of the organic solvent (e.g., acetonitrile, methanol) to the aqueous phase can significantly impact retention and selectivity.[6][10]

    • Change Organic Solvent: If adjusting the ratio is insufficient, switching to a different organic solvent (e.g., from acetonitrile to methanol) can alter selectivity.[11]

    • Modify pH: For ionizable compounds, adjusting the mobile phase pH can change the ionization state of the isotopologues and improve separation.[1]

    • Use Additives: Ion-pairing reagents or other mobile phase additives can enhance separation, particularly for charged analytes.[1][12]

  • Change the Stationary Phase (Selectivity): The choice of column chemistry is critical.[13]

    • If you are using a standard C18 column, consider a different stationary phase that offers alternative selectivities, such as a phenyl-hexyl or a polar-embedded phase.[11][14] These can provide different interactions with your isotopologues.

  • Adjust the Column Temperature:

    • Temperature affects the viscosity of the mobile phase and the kinetics of mass transfer.[12] Increasing the temperature can lead to sharper peaks and improved resolution. Conversely, for some separations, a moderate or lower temperature may be necessary to achieve a good separation.[3] It is crucial to experiment with different temperatures to find the optimum for your specific analytes.[4]

  • Optimize the Flow Rate (Efficiency):

    • Adjusting the flow rate can improve column efficiency.[5] A slower flow rate generally allows for better separation, but this will also increase the analysis time.[3] It is important to find a balance between resolution and run time.

  • Increase Column Length or Decrease Particle Size (Efficiency):

    • Using a longer column or a column packed with smaller particles increases the number of theoretical plates (N), which can improve resolution.[5][6] However, be mindful that this will also lead to higher backpressure.[6]

Issue 2: Inconsistent Retention Times

Question: I am observing shifts in the retention times of my isotopologue peaks between runs. What could be the cause and how can I fix it?

Answer: Retention time instability can compromise the reliability of your results. The most common causes are related to the mobile phase, the pump, or the column.

Troubleshooting Workflow for Inconsistent Retention Times

InconsistentRetentionTimes start Start: Inconsistent Retention Times check_mobile_phase Check Mobile Phase Preparation & Degassing start->check_mobile_phase inspect_pump Inspect Pump & System (Leaks, Check Valves) check_mobile_phase->inspect_pump If issue persists end_success Stable Retention Times check_mobile_phase->end_success If resolved equilibrate_column Ensure Column Equilibration inspect_pump->equilibrate_column If issue persists inspect_pump->end_success If resolved check_temp_control Verify Column Temperature Control equilibrate_column->check_temp_control If issue persists equilibrate_column->end_success If resolved check_temp_control->end_success

Caption: Troubleshooting workflow for inconsistent retention times.

Solutions:

  • Mobile Phase Preparation: Ensure the mobile phase is prepared consistently for each run. If using a buffer, verify that the pH is consistent.[15] Inadequate degassing can lead to bubble formation in the pump, causing flow rate fluctuations.[16]

  • Pump Performance: Check for leaks in the system. Worn pump seals or malfunctioning check valves can lead to an unstable flow rate.[16]

  • Column Equilibration: Ensure the column is fully equilibrated with the mobile phase before each injection, especially when using a gradient elution.[17] Insufficient equilibration can cause retention time drift.

  • Temperature Control: Verify that the column oven is maintaining a stable temperature. Fluctuations in temperature can cause shifts in retention times.[17]

Quantitative Data Summary

The following tables summarize key quantitative parameters that can be adjusted to optimize the separation of isotopologues.

Table 1: Effect of Method Parameters on Chromatographic Resolution

ParameterEffect on ResolutionPractical Considerations
Mobile Phase Composition High impact on selectivity (α) and retention (k). Can significantly improve peak separation.[6]Start with small, systematic changes to the solvent ratio. Consider changing the organic solvent type for a larger effect.[11]
Stationary Phase Chemistry High impact on selectivity (α). Different phases offer unique interactions.[13]Choose a stationary phase with a different chemistry (e.g., C8, Phenyl, polar-embedded) if a C18 column is not providing adequate separation.[14]
Column Temperature Affects efficiency (N) and selectivity (α). Can improve peak shape and reduce run times.[12]Elevated temperatures can decrease mobile phase viscosity, but may also reduce retention. The optimal temperature is compound-dependent.[3]
Flow Rate Affects efficiency (N). Lower flow rates generally increase resolution.[5]Slower flow rates lead to longer analysis times. An optimal flow rate exists that balances resolution and speed.
Column Length Directly proportional to efficiency (N). Longer columns provide better resolution.[6]Increases backpressure and analysis time.
Particle Size Inversely proportional to efficiency (N). Smaller particles yield higher resolution.[6]Significantly increases backpressure, requiring a system capable of handling higher pressures.

Experimental Protocols

Protocol: Systematic Optimization of HPLC Method for Isotopologue Separation

This protocol provides a general methodology for developing and optimizing an HPLC method for the separation of isotopologues.

  • Initial Conditions and Column Selection:

    • Start with a standard reversed-phase column (e.g., C18, 4.6 x 150 mm, 3.5 µm).

    • Select a mobile phase based on the polarity of your analytes. A common starting point is a gradient of acetonitrile or methanol in water, with 0.1% formic acid for acidic compounds or 0.1% ammonium hydroxide for basic compounds.[1]

    • Set an initial column temperature of 30-40 °C.[12]

    • Use a flow rate of 1.0 mL/min.

  • Scouting Gradient Run:

    • Perform a broad gradient run (e.g., 5% to 95% organic solvent over 20-30 minutes) to determine the approximate elution conditions for your isotopologues.[16]

  • Optimization of Mobile Phase (Isocratic or Gradient):

    • Based on the scouting run, develop a focused gradient or an isocratic method.

    • Selectivity (α) Optimization: Systematically adjust the mobile phase composition.[18]

      • Change the organic solvent (e.g., switch from acetonitrile to methanol).

      • Modify the pH of the aqueous component if your analytes are ionizable.

      • Introduce additives if necessary.

  • Optimization of Temperature:

    • Once a promising mobile phase is identified, investigate the effect of temperature.

    • Analyze your sample at different column temperatures (e.g., 25 °C, 40 °C, 55 °C) while keeping other parameters constant.

    • Evaluate the chromatograms for changes in resolution, peak shape, and retention time.[3]

  • Optimization of Flow Rate:

    • Fine-tune the flow rate to maximize efficiency. Test flow rates slightly above and below your initial setting (e.g., 0.8 mL/min, 1.0 mL/min, 1.2 mL/min).

  • Column Chemistry Evaluation:

    • If adequate separation is still not achieved, select a column with a different stationary phase chemistry (e.g., Phenyl-Hexyl, Cyano, or a polar-embedded phase) and repeat the optimization process.[14]

Logical Relationship for Method Development

MethodDevelopment start Define Analytes & Goals select_column Select Initial Column (e.g., C18) start->select_column scouting_run Perform Scouting Gradient Run select_column->scouting_run optimize_mobile_phase Optimize Mobile Phase (Solvent, pH, Additives) scouting_run->optimize_mobile_phase optimize_temp_flow Optimize Temperature & Flow Rate optimize_mobile_phase->optimize_temp_flow evaluate_resolution Evaluate Resolution optimize_temp_flow->evaluate_resolution change_column Change Stationary Phase evaluate_resolution->change_column Resolution is inadequate end_success Method Optimized evaluate_resolution->end_success Resolution is adequate change_column->scouting_run

Caption: A systematic workflow for HPLC method development.

References

Technical Support Center: Dealing with Matrix Effects in Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our technical support center. This resource is designed to help researchers, scientists, and drug development professionals understand, identify, and mitigate matrix effects in biological samples during analytical experiments, particularly those involving liquid chromatography-mass spectrometry (LC-MS).

Troubleshooting Guides and FAQs

This section provides answers to common questions and troubleshooting advice for issues related to matrix effects.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects in the context of biological samples?

A1: In the analysis of biological samples, the "matrix" refers to all the components within that sample other than the specific analyte you are trying to measure.[1] These components can include endogenous substances like proteins, lipids, salts, and metabolites.[2][3] Matrix effects occur when these co-eluting components interfere with the ionization of the target analyte in the mass spectrometer's ion source.[4][5][6] This interference can lead to either a suppression or enhancement of the analyte's signal, which can negatively impact the accuracy, precision, and sensitivity of quantitative analyses.[7][8]

Q2: What are the primary causes of ion suppression and enhancement?

A2: Ion suppression is the more commonly observed phenomenon and can be caused by several factors:[9]

  • Competition for Ionization: When matrix components co-elute with the analyte, they can compete for the available charge in the ion source, which reduces the ionization efficiency of the analyte.[3]

  • Changes in Droplet Properties: In electrospray ionization (ESI), matrix components can alter the surface tension and viscosity of the droplets. This affects the efficiency of solvent evaporation and the subsequent release of ions.[6][7]

  • Ion Neutralization: Basic compounds present in the matrix can deprotonate and neutralize the protonated analyte ions.[7]

Ion enhancement is less common but can occur when co-eluting compounds improve the ionization efficiency of the analyte.[3]

Q3: How can I determine if my assay is being affected by matrix effects?

A3: There are two primary methods to evaluate matrix effects:

  • Post-Column Infusion: This is a qualitative method. A constant flow of the analyte solution is infused into the liquid chromatography (LC) eluent after the analytical column but before the mass spectrometry (MS) detector.[10] A blank, extracted sample matrix is then injected. Any significant dip or rise in the constant analyte signal indicates the retention times at which ion suppression or enhancement occurs.[7][10]

  • Post-Extraction Spike Method: This is a quantitative method and is often considered the "gold standard" for assessing matrix effects.[2] It involves comparing the response of an analyte spiked into a blank matrix sample after extraction with the response of the analyte in a neat (clean) solvent at the same concentration.[7][11] The matrix effect is then calculated as a percentage. A value below 100% indicates ion suppression, while a value above 100% signifies ion enhancement.[8][10]

Q4: What are the most effective strategies to minimize or eliminate matrix effects?

A4: A multi-faceted approach is often the most effective. Key strategies include:

  • Optimized Sample Preparation: The goal is to remove as many interfering matrix components as possible before analysis. Common techniques include protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE).[1][12] SPE, particularly mixed-mode SPE, is often very effective at producing cleaner extracts.[13] Specific techniques for phospholipid removal, such as HybridSPE, can also significantly reduce matrix effects.[14]

  • Chromatographic Separation: Improving the separation of the analyte from co-eluting matrix components can significantly reduce interference.[1] This can be achieved by adjusting the mobile phase composition, gradient profile, or using a more efficient column technology like Ultra-Performance Liquid Chromatography (UPLC).[13]

  • Use of an Internal Standard (IS): An ideal internal standard, particularly a stable isotope-labeled (SIL) version of the analyte, will co-elute with the analyte and experience similar matrix effects.[15] This allows for accurate quantification because the ratio of the analyte to the internal standard remains consistent, even if the absolute signal intensity fluctuates.[1]

  • Sample Dilution: Diluting the sample can reduce the concentration of interfering matrix components.[11] However, this approach is only feasible if the analyte concentration remains above the limit of quantification.[7]

Troubleshooting Common Issues

Scenario 1: I'm seeing poor reproducibility and accuracy in my quantitative results.

  • Possible Cause: This is a classic symptom of variable matrix effects between different samples.

  • Troubleshooting Steps:

    • Quantify Matrix Effects: Perform a post-extraction spike experiment using multiple sources of your biological matrix to assess the variability of the matrix effect.

    • Improve Sample Cleanup: If significant matrix effects are present, consider a more rigorous sample preparation method. The table below compares common techniques.

    • Implement a SIL Internal Standard: If not already in use, a stable isotope-labeled internal standard is the most effective way to compensate for unavoidable matrix effects.

Scenario 2: My analyte signal is significantly lower in biological samples compared to the neat standard.

  • Possible Cause: You are likely experiencing significant ion suppression.

  • Troubleshooting Steps:

    • Identify the Suppression Zone: Use the post-column infusion technique to determine the retention time of the interfering components.

    • Optimize Chromatography: Adjust your chromatographic method to separate the analyte peak from the region of ion suppression.

    • Enhance Sample Preparation: Focus on removing the class of compounds most likely to cause suppression in your matrix (e.g., phospholipids in plasma).

Data Presentation

Comparison of Sample Preparation Techniques for Matrix Effect Removal

The choice of sample preparation is critical in mitigating matrix effects. The following table summarizes the characteristics of common techniques for erythromycin analysis, which can be generalized for many small molecules.[16]

Performance MetricProtein Precipitation (PPT)Liquid-Liquid Extraction (LLE)Solid-Phase Extraction (SPE)
Recovery 81% - >90%[16]88% - 105%[16]Generally high, but analyte-dependent
Matrix Effect Generally higher due to less selective removal of endogenous components.[13][16]Generally lower due to more selective extraction of the analyte.[12][16]Can be very low, especially with mixed-mode sorbents.[13][17]
Process Efficiency High-throughput, rapid, and requires minimal method development.[16]More time-consuming and labor-intensive, often involving multiple steps.[16]Can be automated for high throughput; method development can be more involved.
Selectivity Lower, co-precipitation of other matrix components is common.[16]Higher, based on the differential solubility of the analyte in two immiscible liquids.[12]High selectivity can be achieved by choosing the appropriate sorbent and wash/elution solvents.[1]

Experimental Protocols

Protocol 1: Quantitative Assessment of Matrix Effects using the Post-Extraction Spike Method

Objective: To quantify the extent of ion suppression or enhancement for a target analyte in a specific biological matrix.

Methodology:

  • Prepare two sets of samples:

    • Set A (Neat Solution): Spike the analyte of interest into a clean solvent (e.g., mobile phase) at a known concentration (e.g., low, medium, and high QC levels).

    • Set B (Post-Extraction Spike): Process blank biological matrix using your established sample preparation method. Then, spike the analyte into the extracted matrix at the same concentrations as in Set A.

  • LC-MS Analysis: Inject and analyze both sets of samples using the developed LC-MS method.

  • Data Analysis:

    • Calculate the average peak area for the analyte in Set A (Peak AreaNeat).

    • Calculate the average peak area for the analyte in Set B (Peak AreaMatrix).

    • Calculate the Matrix Effect (%) using the following formula:

      Matrix Effect (%) = (Peak AreaMatrix / Peak AreaNeat) x 100

    • Interpretation:

      • Matrix Effect < 100% indicates ion suppression.

      • Matrix Effect > 100% indicates ion enhancement.

      • A matrix effect between 85% and 115% is often considered acceptable, but this can vary depending on the assay requirements.

Protocol 2: Phospholipid Removal using a Specialized SPE Plate

Objective: To effectively remove phospholipids from plasma samples to reduce matrix effects.

Methodology (based on a generic phospholipid removal plate protocol): [18]

  • Protein Precipitation: In a 96-well collection plate, add 300 µL of acidified acetonitrile to 100 µL of plasma sample. Mix thoroughly.

  • Phospholipid Removal: Place the phospholipid removal plate on top of the collection plate. Transfer the supernatant from the protein precipitation step to the phospholipid removal plate.

  • Elution: Apply a vacuum to draw the sample through the sorbent and into the clean collection plate. The phospholipids are retained on the sorbent, while the analyte of interest passes through.

  • Analysis: The resulting eluate is ready for direct injection or further dilution before LC-MS analysis.

Visualizations

MatrixEffectWorkflow Troubleshooting Workflow for Matrix Effects cluster_assessment 1. Assess Matrix Effect cluster_mitigation 2. Mitigate Matrix Effect cluster_validation 3. Validate and Analyze Assess Observe Poor Accuracy/ Reproducibility or Low Signal Quantify Perform Post-Extraction Spike Experiment Assess->Quantify Strategy Select Mitigation Strategy Quantify->Strategy SamplePrep Improve Sample Preparation (LLE, SPE, PLR) Strategy->SamplePrep Chroma Optimize Chromatography Strategy->Chroma IS Use Stable Isotope-Labeled Internal Standard Strategy->IS Requantify Re-evaluate Matrix Effect SamplePrep->Requantify Chroma->Requantify IS->Requantify Requantify->Strategy Still Unacceptable Analyze Proceed with Sample Analysis Requantify->Analyze Matrix Effect Acceptable

Caption: A logical workflow for identifying, mitigating, and validating the management of matrix effects.

SamplePrepComparison Sample Preparation Strategy Selection cluster_ppt Protein Precipitation (PPT) cluster_lle Liquid-Liquid Extraction (LLE) cluster_spe Solid-Phase Extraction (SPE) Start Start: Complex Biological Sample PPT Fast & Simple High Throughput Start->PPT LLE Good Selectivity Cleaner Extract Start->LLE SPE High Selectivity Excellent Cleanup Start->SPE PPT_Con High Matrix Effect Low Selectivity PPT->PPT_Con LLE_Con More Labor Intensive Harder to Automate LLE->LLE_Con SPE_Pro Highly Effective for Matrix Removal SPE->SPE_Pro

Caption: Comparison of common sample preparation techniques for mitigating matrix effects.

References

Technical Support Center: Isotopic Labeling Experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for isotopic labeling experiments. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for common issues encountered during these sensitive quantitative experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most critical quality control (QC) checkpoints in an isotopic labeling experiment?

A1: The success of an isotopic labeling experiment relies on several critical quality control steps throughout the workflow. The primary checkpoints include verifying the isotopic enrichment of your labeled compounds, ensuring complete label incorporation in metabolic labeling experiments, maintaining consistency in sample preparation and mixing, and validating the accuracy of the mass spectrometry data.[1] Neglecting these steps can lead to inaccurate quantification and unreliable results.[1]

Q2: How can I assess the isotopic enrichment of my labeled compound?

A2: Isotopic enrichment is a critical parameter that can be determined using high-resolution mass spectrometry (HR-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[1][2] HR-MS allows for the extraction and integration of isotopic ions to calculate the percentage of isotopic purity.[1][2] NMR can be used to confirm the structural integrity and the specific positions of the isotopic labels.[1][2][3] It is crucial to perform these measurements before starting your experiment to ensure the quality of your labeling reagent.[1][2]

Q3: What is metabolic scrambling and how can it affect my results?

Q4: Why is it important to correct for natural isotopic abundance?

A4: Many elements, most notably carbon, have naturally occurring stable isotopes (e.g., ¹³C). These natural isotopes contribute to the mass isotopologue distribution (MID) of a metabolite, which can interfere with the measurement of the incorporated labeled isotopes. Correcting for the natural isotopic abundance is essential for accurately determining the true level of isotopic enrichment from the labeling experiment.

Troubleshooting Guides

Issue 1: Incomplete Labeling in SILAC Experiments

Symptom: Mass spectrometry data shows a low percentage of heavy-labeled peptides, leading to inaccurate protein quantification. The expected mass shift between light and heavy peptides is not consistently observed.

Possible Causes & Solutions:

Possible CauseTroubleshooting StepExpected Outcome
Insufficient Cell DoublingsEnsure cells have undergone at least 5-6 doublings in the SILAC medium.[1]>99% incorporation of the heavy amino acids.[1]
Amino Acid ConversionSome cell lines can convert arginine to proline.[1][4][5] If this is occurring, consider using a SILAC kit with labeled proline or use a cell line that does not exhibit this conversion.Accurate quantification of proline-containing peptides.
Contamination with Light Amino AcidsUse dialyzed fetal bovine serum (FBS) to minimize the presence of unlabeled amino acids in the medium.[6] Ensure all media components are free of contaminating light amino acids.[6]The only source of the specified amino acids is the labeled version in the medium.
Incorrect Media FormulationDouble-check the formulation of your SILAC medium to ensure it completely lacks the light version of the amino acid you are labeling with.[6]Cells are forced to incorporate the heavy amino acids for protein synthesis.
Issue 2: Poor Labeling Efficiency in TMT Experiments

Symptom: Low reporter ion intensities and a high degree of missing values in the quantitative data across different TMT channels.

Possible Causes & Solutions:

Possible CauseTroubleshooting StepExpected Outcome
Incorrect Sample pHEnsure the pH of the peptide solution is between 8.0 and 8.5 before adding the TMT reagent.[1] Acidic conditions can significantly reduce labeling efficiency.[1]Optimal reaction conditions for the TMT reagent, leading to high labeling efficiency.[1]
Presence of Primary AminesAvoid buffers containing primary amines (e.g., Tris, ammonium bicarbonate) during sample preparation, as they will compete with the peptides for the TMT reagent.[1]The TMT reagent reacts specifically with the N-terminus and lysine residues of the peptides.[1]
Insufficient TMT ReagentEnsure an adequate molar excess of the TMT reagent to the total amount of peptide. Follow the manufacturer's recommendations.[1]Complete labeling of all available primary amines on the peptides.[1]
Issue 3: Inaccurate Metabolic Flux Analysis

Possible Causes & Solutions:

Possible CauseTroubleshooting StepExpected Outcome
Metabolic Steady State Not ReachedEnsure that the cells are in a metabolic and isotopic steady state before harvesting.[1] This can be checked by analyzing metabolite labeling over a time course.Constant isotopic enrichment of intracellular metabolites over time.[2]
Suboptimal Choice of Isotopic TracerThe choice of the ¹³C-labeled substrate significantly impacts the precision of the calculated fluxes.[1][7] Use rational design algorithms or parallel labeling experiments to select the optimal tracer.[1][8]The labeling patterns of measured metabolites will be more informative for resolving fluxes through different pathways.[1]
Inadequate Sample QuenchingRapidly halt all metabolic activity during sample collection to prevent changes in metabolite levels.[2]The measured metabolite levels and their isotopic labeling patterns accurately reflect the metabolic state at the time of harvesting.

Experimental Protocols & Workflows

Protocol: Verifying Label Incorporation in SILAC
  • Culture a small batch of cells in the "heavy" SILAC medium for the intended duration of the experiment.

  • Harvest the cells and extract the total protein.

  • Digest the proteins into peptides using trypsin.[1]

  • Analyze the peptide mixture using LC-MS/MS.

  • Search the data for known, abundant housekeeping proteins and manually inspect their mass spectra for a complete shift from the light to the heavy form. The labeling efficiency should be greater than 99%.[1]

SILAC_QC_Workflow cluster_cell_culture Cell Culture cluster_sample_prep Sample Preparation cluster_analysis Analysis culture Culture cells in 'heavy' SILAC medium doublings Ensure 5-6 doublings culture->doublings harvest Harvest cells & extract protein doublings->harvest digest Digest protein with trypsin harvest->digest lcms LC-MS/MS Analysis digest->lcms data_analysis Inspect spectra for >99% label incorporation lcms->data_analysis

Caption: Workflow for verifying >99% label incorporation in SILAC experiments.

Protocol: Mixing QC for TMT Labeling
  • After labeling each individual sample with its respective TMT reagent, take a small, equal aliquot from each.

  • Combine these small aliquots into a single "Mixing QC" sample.[1]

  • Analyze the Mixing QC sample by LC-MS/MS.

  • In the data analysis, the reporter ion intensities for all TMT channels should be equal for any given peptide. This confirms equal mixing of all samples.

TMT_Mixing_QC cluster_samples Individual Samples cluster_qc QC Procedure cluster_validation Validation sample1 Sample 1 + TMT 1 pool Pool equal aliquots sample1->pool sample2 Sample 2 + TMT 2 sample2->pool sampleN Sample N + TMT N sampleN->pool lcms Analyze Mixing QC by LC-MS/MS pool->lcms validate Confirm equal reporter ion intensities lcms->validate

Caption: Quality control workflow for ensuring equal mixing in TMT experiments.

General Isotopic Labeling Experimental Workflow

The following diagram outlines the key logical steps in a typical isotopic labeling experiment, from initial design to final data interpretation.

General_Workflow exp_design Experimental Design (Choose tracer, duration) labeling Introduce Labeled Substrate to Biological System exp_design->labeling quenching Quench Metabolism & Extract Metabolites/Proteins labeling->quenching analysis Mass Spectrometry Analysis (LC-MS) quenching->analysis data_proc Data Processing (Peak picking, alignment) analysis->data_proc quant Quantification & Ratio Calculation data_proc->quant interpretation Biological Interpretation quant->interpretation

Caption: A generalized workflow for isotopic labeling experiments.

References

Technical Support Center: ¹⁵N Incorporation Detection by Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for ¹⁵N incorporation analysis. This resource provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with ¹⁵N labeling and mass spectrometry.

FAQs & Troubleshooting Guides

This section addresses common challenges encountered during ¹⁵N incorporation experiments, from sample preparation to data analysis.

Section 1: Labeling Efficiency and Sample Preparation

Q1: My ¹⁵N incorporation rate is lower than expected. What are the possible causes and how can I troubleshoot this?

A1: Low incorporation of ¹⁵N can stem from several factors related to cell culture and protein expression. Here are the primary causes and troubleshooting steps:

  • Incomplete Media Exchange: Residual ¹⁴N from the initial culture medium can dilute the ¹⁵N-labeled medium, leading to lower incorporation.

    • Troubleshooting: When switching to the ¹⁵N medium, wash the cells thoroughly with a buffer or the ¹⁵N medium to remove any residual ¹⁴N-containing medium.

  • Insufficient Incubation Time: Achieving high levels of ¹⁵N incorporation requires a sufficient number of cell divisions to replace the existing ¹⁴N-containing proteins with newly synthesized ¹⁵N-labeled proteins. For complete labeling, cells should typically undergo at least five doublings.[1]

    • Troubleshooting: Extend the incubation time in the ¹⁵N medium. Monitor cell growth and calculate the number of cell divisions to ensure adequate labeling time.

  • Metabolic Scrambling: Amino groups can be metabolically exchanged, which can reduce the ¹⁵N content in the targeted amino acids or introduce ¹⁵N into non-targeted ones.[2][3]

    • Troubleshooting: This is a complex biological issue. If specific amino acid labeling is intended (as in SILAC), ensure that the chosen amino acids are essential for the organism to minimize metabolic conversion.[4]

  • Leaky Protein Expression: Uninduced or "leaky" expression of a protein, especially if it is toxic to the cells, can slow cell growth and impact labeling efficiency.[5]

    • Troubleshooting: Use a tightly regulated promoter system (e.g., T7 promoter in pET vectors) to control protein expression.[5]

  • Contamination from Unlabeled Sources: The presence of unlabeled amino acids or other nitrogen sources in the growth medium can dilute the ¹⁵N label.[2]

    • Troubleshooting: Use a defined minimal medium to have full control over the nitrogen sources. If using supplements like fetal bovine serum (FBS), consider using a dialyzed version to remove small molecules like amino acids.[6]

Section 2: Mass Spectrometry Analysis

Q2: I'm observing overlapping isotopic peaks between my ¹⁴N and ¹⁵N samples. How can I resolve this?

A2: Overlapping isotopic patterns are a common challenge, especially with incomplete labeling, which can broaden the isotopic clusters of ¹⁵N-labeled peptides.[7]

  • High-Resolution Mass Spectrometry: Using a mass spectrometer with high resolving power can help to distinguish between the isotopic peaks of the ¹⁴N and ¹⁵N-labeled peptides.[2][8] This is particularly important for resolving the fine isotopic structure.[2][3]

    • Troubleshooting: Acquire data on a high-resolution instrument, such as an Orbitrap or FT-ICR mass spectrometer.[8][9]

  • Data Analysis Software: Specialized software can deconvolve overlapping spectra by modeling the expected isotopic distributions for both labeled and unlabeled peptides.[10]

    • Troubleshooting: Utilize software tools that can calculate theoretical isotopic patterns and fit them to the experimental data to determine the relative contributions of the ¹⁴N and ¹⁵N species.[9][11][12]

  • Tandem Mass Spectrometry (MS/MS): Fragmentation analysis can help to confirm the presence of ¹⁵N in specific peptide fragments.[2][3]

    • Troubleshooting: Use MS/MS to isolate and fragment the precursor ions of interest. The mass shift in the fragment ions will confirm the incorporation of ¹⁵N.

Q3: The signal intensity for my ¹⁵N-labeled peptides is weak. What can I do to improve it?

A3: Poor signal intensity can make it difficult to accurately quantify ¹⁵N incorporation.[13]

  • Sample Concentration: Ensure that the sample is sufficiently concentrated before analysis.[13]

    • Troubleshooting: Concentrate your sample using methods like vacuum centrifugation or solid-phase extraction (SPE).

  • Ionization Efficiency: The choice of ionization source can impact signal intensity.

    • Troubleshooting: Optimize the ionization source parameters (e.g., spray voltage, gas flow rates for electrospray ionization). Experiment with different ionization techniques if available.[13]

  • Instrument Calibration and Tuning: A poorly calibrated or tuned mass spectrometer will not perform optimally.[13]

    • Troubleshooting: Regularly calibrate and tune your instrument according to the manufacturer's recommendations.[13]

Section 3: Data Analysis and Quantification

Q4: How do I accurately calculate the percentage of ¹⁵N incorporation from my mass spectrometry data?

A4: Accurate calculation of ¹⁵N incorporation requires careful data analysis.

  • Isotopic Distribution Analysis: The most common method is to compare the experimental isotopic distribution of a peptide to theoretical distributions at varying levels of ¹⁵N enrichment.[9][11][12]

    • Method: This comparison can be performed using software that calculates a goodness-of-fit metric, such as the Pearson product-moment correlation coefficient, to find the best match between the experimental and theoretical profiles.[9][11][12]

  • Software Tools: Several software packages are available to automate the analysis of ¹⁵N labeling data.

    • Examples: Protein Prospector and Census are freely available software tools that can analyze large-scale ¹⁵N labeled samples.[8][10] These tools can account for factors like labeling efficiency and perform statistical analysis.[8][10]

  • Mass Shift Calculation: For a simpler estimation, the mass shift of the monoisotopic peak can be used. The change in mass is related to the number of nitrogen atoms in the peptide and the enrichment of ¹⁵N.[14]

Q5: I am seeing a higher than expected false discovery rate (FDR) in my ¹⁵N data. Why is this happening?

A5: An increased FDR in ¹⁵N-labeled samples can occur due to the presence of more isobaric amino acid forms.[8]

  • High Mass Accuracy in MS2: Acquiring MS/MS data with high mass accuracy can help to reduce the FDR.[8]

    • Troubleshooting: Use a mass spectrometer capable of high-resolution and high-mass-accuracy MS/MS, such as an Orbitrap.[8] Studies have shown that with high-resolution MS2, the FDR for ¹⁵N data can be lower than that of ¹⁴N data.[8]

Quantitative Data

Table 1: Mass Shift of Amino Acids with Complete ¹⁵N Labeling
Amino AcidAbbreviationNumber of Nitrogen AtomsMass Shift (Da)
AlanineA10.997
ArginineR43.988
AsparagineN21.994
Aspartic AcidD10.997
CysteineC10.997
Glutamic AcidE10.997
GlutamineQ21.994
GlycineG10.997
HistidineH32.991
IsoleucineI10.997
LeucineL10.997
LysineK21.994
MethionineM10.997
PhenylalanineF10.997
ProlineP10.997
SerineS10.997
ThreonineT10.997
TryptophanW21.994
TyrosineY10.997
ValineV10.997

Experimental Protocols

General Protocol for ¹⁵N Metabolic Labeling of Bacteria

This protocol provides a general workflow for labeling bacteria with ¹⁵N for proteomic analysis.[15][16]

  • Preparation of ¹⁵N Labeling Medium:

    • Prepare a minimal medium (e.g., M9 minimal medium) where the standard nitrogen source (e.g., ¹⁴NH₄Cl) is replaced with a ¹⁵N-labeled nitrogen source (e.g., ¹⁵NH₄Cl).

    • Ensure that the ¹⁵N source is the sole nitrogen source in the medium to maximize incorporation.

  • Bacterial Culture and Labeling:

    • Inoculate a starter culture in a standard (¹⁴N) medium and grow to the mid-logarithmic phase.

    • Harvest the cells by centrifugation and wash them with the ¹⁵N-labeling medium to remove any residual ¹⁴N medium.

    • Resuspend the cell pellet in the ¹⁵N-labeling medium and continue to culture the cells for a sufficient duration to achieve the desired level of incorporation (typically for several generations).

  • Protein Extraction and Preparation:

    • Harvest the ¹⁵N-labeled cells by centrifugation.

    • Lyse the cells using an appropriate method (e.g., sonication, French press) in a lysis buffer compatible with mass spectrometry.

    • Quantify the protein concentration of the lysate.

  • Sample Mixing and Digestion:

    • If performing a comparative analysis, mix the ¹⁵N-labeled protein extract with an equal amount of unlabeled (¹⁴N) protein extract.

    • Perform in-solution or in-gel digestion of the protein mixture using a protease such as trypsin.

  • Mass Spectrometry Analysis:

    • Analyze the resulting peptide mixture by LC-MS/MS on a high-resolution mass spectrometer.

  • Data Analysis:

    • Use appropriate software to identify peptides and quantify the relative abundance of the ¹⁴N and ¹⁵N peptide pairs to determine protein expression changes and ¹⁵N incorporation rates.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis Culture_14N 1. Culture in 14N Medium Wash 2. Wash Cells Culture_14N->Wash Culture_15N 3. Culture in 15N Medium Wash->Culture_15N Harvest 4. Harvest Cells Culture_15N->Harvest Extract 5. Extract Proteins Harvest->Extract Mix 6. Mix 14N and 15N Samples Extract->Mix Digest 7. Digest Proteins Mix->Digest LC_MS 8. LC-MS/MS Analysis Digest->LC_MS Data_Analysis 9. Data Analysis & Quantification LC_MS->Data_Analysis

Caption: General experimental workflow for a comparative ¹⁵N metabolic labeling experiment.

troubleshooting_low_incorporation Start Low 15N Incorporation Detected Check_Time Sufficient Incubation Time? Start->Check_Time Check_Media Complete Media Exchange? Check_Time->Check_Media Yes Increase_Time Increase Incubation Time Check_Time->Increase_Time No Check_Source Is 15N the Sole N-Source? Check_Media->Check_Source Yes Improve_Wash Improve Washing Protocol Check_Media->Improve_Wash No Check_Expression Leaky Protein Expression? Check_Source->Check_Expression Yes Use_Defined_Media Use Defined Minimal Media Check_Source->Use_Defined_Media No Optimize_Expression Optimize Expression System Check_Expression->Optimize_Expression Yes Re_Evaluate Re-evaluate Incorporation Check_Expression->Re_Evaluate No Increase_Time->Re_Evaluate Improve_Wash->Re_Evaluate Use_Defined_Media->Re_Evaluate Optimize_Expression->Re_Evaluate

Caption: A troubleshooting decision tree for diagnosing low ¹⁵N incorporation rates.

Caption: Overlapping isotopic envelopes from ¹⁴N and incompletely labeled ¹⁵N peptides.

References

Validation & Comparative

A Researcher's Guide to Validating Isotopic Enrichment in Labeled Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise determination of isotopic enrichment in labeled compounds is fundamental to the integrity and reproducibility of experimental results. The use of stable isotope-labeled compounds is a cornerstone of modern research, enabling accurate quantification in fields ranging from proteomics and metabolomics to pharmacokinetic studies. The validity of these studies is critically dependent on the accurate assessment of the degree and location of isotopic labeling.

This guide provides an objective comparison of the two gold-standard analytical methods for this purpose: Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy. We will delve into the principles of each technique, present a side-by-side comparison of their performance, and provide detailed experimental protocols to assist in method selection and implementation.

At a Glance: Comparing MS and NMR for Isotopic Enrichment Analysis

Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are powerful analytical techniques for the qualitative and quantitative analysis of isotopically labeled compounds. While both can provide valuable information on isotopic enrichment, they operate on different principles and offer distinct advantages and limitations. The choice between MS and NMR often depends on the specific requirements of the analysis, the nature of the compound, and the desired level of detail. In many cases, a combination of both techniques provides the most comprehensive validation.[1]

Performance Characteristics
FeatureMass Spectrometry (MS)Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle Separation of ions based on their mass-to-charge ratio.Detection of nuclear spin transitions in a strong magnetic field.
Information Provided Overall isotopic enrichment of the molecule.Positional information of the isotopic label within the molecule.[1]
Sensitivity High (picomole to femtomole).[2]Lower than MS (nanomole to micromole).[2][3]
Sample Requirement Low (micrograms to nanograms).Higher than MS (milligrams).
Accuracy & Precision High, with precision in the range of 0.005–0.5% RSD for isotope ratio measurements depending on the instrument. Mass accuracy can be in the low ppm range with high-resolution instruments.[4][5]High, with technical errors as low as 6.6% reported for metabolite quantification.[6] Known for high reproducibility.[7]
Throughput High, especially when coupled with chromatography (LC-MS, GC-MS).Lower, requires longer acquisition times.
Destructive Yes, the sample is consumed during analysis.No, the sample can be recovered after analysis.
Typical Applications Global enrichment analysis, metabolic flux analysis, quantitative proteomics.Site-specific enrichment analysis, structural confirmation of labeled position.

Experimental Workflows

The following diagrams illustrate the general experimental workflows for validating isotopic enrichment using Mass Spectrometry and NMR Spectroscopy.

MS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Processing Sample Labeled Compound Dissolution Dissolve in Suitable Solvent Sample->Dissolution LC Liquid Chromatography (Separation) Dissolution->LC MS Mass Spectrometry (Detection) LC->MS EIC Extract Ion Chromatograms (EICs) MS->EIC Integration Integrate Peak Areas EIC->Integration Calculation Calculate Isotopic Enrichment Integration->Calculation Result Result Calculation->Result Final Report

MS Experimental Workflow

NMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Analysis cluster_data Data Processing Sample Labeled Compound Dissolution Dissolve in Deuterated Solvent Sample->Dissolution NMR_Tube Transfer to NMR Tube Dissolution->NMR_Tube Acquisition NMR Data Acquisition NMR_Tube->Acquisition Processing Process Raw Data (FT, Phasing) Acquisition->Processing Integration Integrate Signals Processing->Integration Analysis Analyze Isotopomer Distribution Integration->Analysis Result Result Analysis->Result Final Report

NMR Experimental Workflow

Detailed Experimental Protocols

Mass Spectrometry-Based Isotopic Enrichment Validation (LC-MS)

This protocol outlines the general steps for determining the isotopic enrichment of a labeled compound using Liquid Chromatography-Mass Spectrometry (LC-MS).

1. Sample Preparation:

  • Accurately weigh the isotopically labeled compound.

  • Dissolve the compound in a suitable solvent (e.g., methanol, acetonitrile, water) to a known concentration. The choice of solvent should be compatible with the LC mobile phase.

  • Prepare a series of dilutions of the unlabeled analogue of the compound to be used as a reference.

2. LC-MS System Setup:

  • Equilibrate the LC-MS system with the initial mobile phase conditions.

  • A typical setup might include a C18 column for reversed-phase chromatography.

  • The mobile phase could be a gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

  • Set the mass spectrometer to operate in full scan mode to detect the isotopic cluster of the compound of interest.

3. Data Acquisition:

  • Inject a blank (solvent) to ensure the system is clean.

  • Inject the unlabeled standard to determine its retention time and mass spectrum.

  • Inject the labeled compound.

  • Acquire data across the expected m/z range for the unlabeled and all possible labeled species.

4. Data Analysis:

  • Extract the ion chromatograms (EICs) for the monoisotopic peak of the unlabeled compound and the corresponding peaks for the labeled compound.[8]

  • Integrate the peak areas for each isotopologue in the mass spectrum of the labeled compound.

  • Correct for the natural isotopic abundance of the elements in the molecule.

  • Calculate the isotopic enrichment by determining the relative abundance of the fully labeled species compared to all other isotopic forms of the molecule.

NMR Spectroscopy-Based Isotopic Enrichment Validation

This protocol provides a general procedure for determining the site-specific isotopic enrichment of a ¹³C-labeled compound.

1. Sample Preparation:

  • Dissolve a precisely weighed amount of the labeled compound in a suitable deuterated solvent (e.g., D₂O, CDCl₃, DMSO-d₆).

  • Add an internal standard (e.g., DSS or TSP for aqueous samples) for chemical shift referencing and quantification if needed.

  • Transfer the solution to a 5 mm NMR tube.[6]

2. NMR Data Acquisition:

  • Place the NMR tube in the spectrometer.

  • Tune and match the probe for the desired nuclei (e.g., ¹H and ¹³C).

  • Acquire a ¹H NMR spectrum to confirm the identity and purity of the compound.

  • Acquire a quantitative ¹³C NMR spectrum. This typically requires a long relaxation delay (D1) to ensure full relaxation of all carbon nuclei for accurate integration.

3. Data Processing and Analysis:

  • Process the acquired Free Induction Decay (FID) using a Fourier Transform (FT).

  • Phase the resulting spectrum and perform baseline correction.

  • Integrate the signals corresponding to the labeled and unlabeled carbon atoms.

  • The isotopic enrichment at a specific position can be calculated from the ratio of the integral of the ¹³C-labeled signal to the sum of the integrals of the labeled and unlabeled signals (if observable) or by comparing the signal intensity to that of a known concentration of a reference compound.

Method Selection: A Logical Approach

Choosing the appropriate technique for validating isotopic enrichment is crucial for obtaining the desired information efficiently. The following diagram outlines a decision-making process to guide your choice between MS and NMR.

Decision_Tree Start Start: Need to validate isotopic enrichment Question1 Is positional information of the label required? Start->Question1 Question2 Is the sample amount very limited (<1 mg)? Question1->Question2 No NMR_Path Use NMR Spectroscopy Question1->NMR_Path Yes Question3 Is high throughput a priority? Question2->Question3 No MS_Path Use Mass Spectrometry Question2->MS_Path Yes Consider_MS Consider Mass Spectrometry Question3->Consider_MS Yes Consider_NMR Consider NMR Spectroscopy Question3->Consider_NMR No

Decision-making for method selection

References

A Comparative Guide to Isotopic Analysis: Mass Spectrometry vs. NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise analysis of isotopic labeling is fundamental to a wide range of applications, from elucidating metabolic pathways to quantifying drug metabolism. The two primary analytical techniques for this purpose, Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy, each offer a unique set of capabilities. This guide provides an objective comparison of their performance for isotopic analysis, supported by experimental data, to aid in the selection of the most appropriate technique for your research needs.

At a Glance: Key Differences in Performance

Mass Spectrometry and NMR Spectroscopy are powerful tools for isotopic analysis, yet they operate on fundamentally different principles. MS measures the mass-to-charge ratio of ions, allowing for the determination of isotopic composition based on mass differences. In contrast, NMR detects the magnetic properties of atomic nuclei, providing information about the chemical environment and connectivity of isotopes within a molecule. This distinction leads to significant differences in their performance characteristics.

FeatureMass Spectrometry (MS)Nuclear Magnetic Resonance (NMR)
Sensitivity High (picomolar to femtomolar range)Low (micromolar to millimolar range)
Resolution High (can resolve isotopologues with small mass differences)Lower (spectral overlap can be a challenge)
Quantitative Accuracy Requires isotope-labeled internal standards for precise quantificationInherently quantitative; signal intensity is directly proportional to the number of nuclei
Positional Information Indirectly inferred from fragmentation patternsDirectly provides site-specific isotopic enrichment
Sample Requirement Low (micrograms to nanograms)High (milligrams)
Throughput High, especially with chromatographic couplingLower, due to longer acquisition times
Sample Preparation Often requires derivatization and chromatographic separationMinimal, non-destructive
Instrumentation Cost Generally lower initial costHigher initial cost and maintenance

In-Depth Comparison of Isotopic Analysis Capabilities

Sensitivity and Sample Requirement

Mass spectrometry offers significantly higher sensitivity than NMR, capable of detecting metabolites at concentrations in the nanomolar to picomolar range.[1][2] This makes it the ideal choice for studies where the sample amount is limited. NMR, on the other hand, typically requires sample concentrations in the micromolar to millimolar range, making it less suitable for trace analysis.[1][2]

Quantitative Accuracy and Reproducibility

A key advantage of NMR is its inherent quantitative nature and high reproducibility.[1][2] The signal intensity in an NMR spectrum is directly proportional to the number of nuclei, allowing for straightforward quantification without the need for extensive calibration curves.[2] While MS can be quantitative, it often requires the use of expensive isotope-labeled internal standards for each analyte to correct for variations in ionization efficiency and matrix effects.[2]

Information on Isotopic Distribution

NMR excels at providing detailed positional information on isotope enrichments, allowing for the direct determination of which atoms within a molecule are labeled (isotopomers).[2] This capability is crucial for detailed metabolic flux analysis. While MS can provide information on the number of isotopic labels per molecule (isotopologues) through the analysis of mass shifts, determining the exact position of the label often requires complex fragmentation analysis and interpretation.

A study comparing GC-MS and 13C-NMR for isotopomer analysis in cardiac metabolism found a significant correlation in the enrichment of glutamate.[3] However, the study also highlighted that 13C-NMR tended to underestimate the fraction of unlabeled 2-ketoglutarate, demonstrating the complementary nature of the two techniques.[3]

Experimental Protocols

Mass Spectrometry-Based Isotopic Analysis (e.g., for 13C-Metabolic Flux Analysis)

This protocol outlines a general workflow for analyzing the isotopic enrichment of metabolites using Gas Chromatography-Mass Spectrometry (GC-MS).

  • Sample Quenching and Extraction: Rapidly quench metabolic activity by immersing cells in a cold solvent (e.g., -80°C methanol). Extract metabolites using a suitable solvent system, such as a methanol/chloroform/water mixture, to separate polar and nonpolar compounds.[4]

  • Hydrolysis (for protein-bound amino acids): If analyzing proteinogenic amino acids, hydrolyze the protein pellet using 6M HCl at 100°C for 24 hours.

  • Derivatization: Derivatize the extracted metabolites to increase their volatility for GC analysis. A common method is silylation using N-(tert-butyldimethylsilyl)-N-methyltrifluoroacetamide (MTBSTFA).

  • GC-MS Analysis: Inject the derivatized sample into a GC-MS system. The gas chromatograph separates the individual metabolites, which are then ionized and fragmented in the mass spectrometer.

  • Data Analysis: Analyze the resulting mass spectra to determine the mass isotopomer distributions (MIDs) of the target metabolites. This involves correcting for the natural abundance of isotopes.[4]

NMR-Based Isotopic Analysis (e.g., for 13C-Metabolic Flux Analysis)

This protocol provides a general workflow for analyzing isotopic enrichment using NMR spectroscopy.

  • Sample Preparation: Extract metabolites from cells or tissues as described for the MS protocol. The extracted sample is then lyophilized and reconstituted in a suitable deuterated solvent (e.g., D2O) containing a known concentration of an internal standard (e.g., DSS).

  • NMR Data Acquisition: Acquire 1D and 2D NMR spectra (e.g., 1H, 13C, HSQC, TOCSY) on a high-field NMR spectrometer. The choice of experiments will depend on the specific information required.

  • Spectral Processing: Process the raw NMR data using appropriate software (e.g., Fourier transformation, phasing, baseline correction).

  • Signal Assignment and Quantification: Identify the signals corresponding to the metabolites of interest based on their chemical shifts and coupling patterns, often with the aid of spectral databases. Integrate the signal intensities to determine the relative concentrations and isotopic enrichment at specific atomic positions.

Visualizing the Workflows

To better illustrate the experimental processes, the following diagrams outline the typical workflows for isotopic analysis using Mass Spectrometry and NMR.

MassSpectrometryWorkflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Quenching Metabolic Quenching Extraction Metabolite Extraction Quenching->Extraction Derivatization Derivatization Extraction->Derivatization GCMS GC-MS Analysis Derivatization->GCMS DataProcessing Mass Spectra Analysis GCMS->DataProcessing MID Mass Isotopomer Distribution DataProcessing->MID

Mass Spectrometry Isotopic Analysis Workflow

NMRWorkflow cluster_sample_prep_nmr Sample Preparation cluster_analysis_nmr Analysis cluster_data_nmr Data Processing Quenching_NMR Metabolic Quenching Extraction_NMR Metabolite Extraction Quenching_NMR->Extraction_NMR Reconstitution Reconstitution in D2O Extraction_NMR->Reconstitution NMR_Acquisition NMR Data Acquisition (1D/2D) Reconstitution->NMR_Acquisition Spectral_Processing Spectral Processing NMR_Acquisition->Spectral_Processing Signal_Analysis Signal Assignment & Quantification Spectral_Processing->Signal_Analysis Positional_Enrichment Positional Isotopic Enrichment Signal_Analysis->Positional_Enrichment

NMR Spectroscopy Isotopic Analysis Workflow

Conclusion: Choosing the Right Tool for the Job

The choice between Mass Spectrometry and NMR for isotopic analysis is not a matter of one being universally superior to the other; rather, it depends on the specific requirements of the study.

Mass Spectrometry is the preferred method when:

  • Sample amounts are limited.

  • High throughput is required.

  • The primary goal is to determine the overall isotopic enrichment of a molecule.

NMR Spectroscopy is the ideal choice when:

  • Detailed positional information of the isotopic label is crucial.

  • High quantitative accuracy and reproducibility are paramount.

  • A non-destructive analytical method is required.

In many cases, a combination of both MS and NMR provides the most comprehensive understanding of isotopic labeling, leveraging the high sensitivity of MS with the detailed structural and quantitative information from NMR.[5] By carefully considering the strengths and weaknesses of each technique, researchers can select the most appropriate approach to achieve their scientific goals.

References

A Comparative Guide to Metabolic Tracers: 6-Amino-5-nitroso-2-thiouracil-¹³C,¹⁵N in the Context of Established Isotopes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the potential applications of 6-Amino-5-nitroso-2-thiouracil-¹³C,¹⁵N as a stable isotope tracer, contextualized against widely-used tracers in metabolic research. Due to the limited availability of direct experimental data for this specific compound, this comparison is based on the known metabolic pathways of its parent molecules, uracil and thiouracil, and established principles of metabolic flux analysis.

Introduction to Stable Isotope Tracers in Metabolic Research

Stable isotope tracing is a powerful methodology used to investigate metabolic pathways and quantify the flux of metabolites within a biological system.[1][2][3] By introducing molecules enriched with heavy, non-radioactive isotopes (such as ¹³C, ¹⁵N, or ²H) into cells or organisms, researchers can track the transformation of these labeled compounds through various biochemical reactions.[1][2] This technique, frequently coupled with analytical methods like mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy, offers a dynamic view of cellular metabolism.[1][2]

Hypothetical Application of 6-Amino-5-nitroso-2-thiouracil-¹³C,¹⁵N in Tracing Pyrimidine Metabolism

6-Amino-5-nitroso-2-thiouracil is a synthetic analog of the pyrimidine base uracil. When labeled with ¹³C and ¹⁵N, this compound could theoretically serve as a tracer for pyrimidine metabolism. Upon entering a cell, it would be expected to interact with the enzymes of the pyrimidine synthesis and catabolism pathways.

The proposed tracer could potentially be utilized to:

  • Investigate the activity of the pyrimidine salvage pathway: The salvage pathway recycles free pyrimidine bases and nucleosides from nucleotide degradation.[4] 6-Amino-5-nitroso-2-thiouracil-¹³C,¹⁵N might be a substrate for enzymes in this pathway, allowing for the measurement of their activity.

  • Probe the regulation of pyrimidine degradation: The catabolism of pyrimidines is a crucial process for maintaining nucleotide homeostasis.[4][5][6] By tracking the breakdown products of the labeled tracer, researchers could gain insights into the regulation of this pathway.

  • Explore the impact of drugs targeting pyrimidine metabolism: Many chemotherapeutic agents, such as 5-fluorouracil (5-FU), target pyrimidine metabolism.[6][7] This novel tracer could be used to study the metabolic response of cancer cells to such drugs.

The metabolic fate of 6-Amino-5-nitroso-2-thiouracil-¹³C,¹⁵N would likely follow a modified pyrimidine metabolic pathway, as illustrated in the diagram below.

Pyrimidine_Metabolism cluster_de_novo De Novo Synthesis cluster_salvage Salvage Pathway cluster_catabolism Catabolism Carbamoyl_phosphate Carbamoyl_phosphate Orotate Orotate Carbamoyl_phosphate->Orotate UMP UMP Orotate->UMP UTP UTP UMP->UTP Anabolism Uracil Uracil Uracil->UMP UPRT Dihydrouracil Dihydrouracil Uracil->Dihydrouracil Thiouracil_analog 6-Amino-5-nitroso- 2-thiouracil-¹³C,¹⁵N Labeled_Metabolites Labeled_Metabolites Thiouracil_analog->Labeled_Metabolites Hypothetical Incorporation Labeled_Catabolites Labeled_Catabolites Thiouracil_analog->Labeled_Catabolites Hypothetical Degradation Labeled_RNA_DNA Labeled_RNA_DNA Labeled_Metabolites->Labeled_RNA_DNA beta-Ureidopropionate beta-Ureidopropionate Dihydrouracil->beta-Ureidopropionate beta-Alanine beta-Alanine beta-Ureidopropionate->beta-Alanine CTP CTP UTP->CTP Anabolism RNA_DNA_Synthesis RNA_DNA_Synthesis CTP->RNA_DNA_Synthesis Anabolism

Caption: Hypothetical integration of 6-Amino-5-nitroso-2-thiouracil-¹³C,¹⁵N into pyrimidine metabolism.

Comparison with Established Labeled Tracers

While 6-Amino-5-nitroso-2-thiouracil-¹³C,¹⁵N offers potential for studying pyrimidine metabolism, it is important to compare its hypothetical utility with that of well-established tracers.

TracerPrimary Metabolic Pathway TracedKey InsightsCommon Applications
[U-¹³C]-Glucose Central Carbon Metabolism (Glycolysis, Pentose Phosphate Pathway, TCA Cycle)- Glucose uptake and glycolysis rates- Contribution of glucose to anabolic pathways (e.g., nucleotide and fatty acid synthesis)- TCA cycle activity- Cancer metabolism research- Studies of metabolic reprogramming- Diabetes and obesity research
[U-¹⁵N]-Glutamine Nitrogen Metabolism, Anaplerosis- Glutamine uptake and metabolism- Contribution of glutamine to nucleotide and amino acid synthesis- Anaplerotic flux into the TCA cycle- Cancer metabolism, particularly in glutamine-addicted tumors- Neurometabolism studies
¹³C,¹⁵N-Labeled Amino Acids (SILAC) Protein Synthesis and Turnover- Relative and absolute protein quantification- Protein synthesis and degradation rates- Post-translational modifications- Quantitative proteomics- Studies of protein homeostasis- Cell signaling research
¹³C,¹⁵N-Labeled Nucleosides (e.g., Uracil, Thymidine) Nucleotide Metabolism- De novo and salvage pathway activity for specific nucleobases- DNA and RNA synthesis rates- Nucleotide pool dynamics- Cancer research (e.g., effects of antimetabolite drugs)- Virology (viral replication studies)
6-Amino-5-nitroso-2-thiouracil-¹³C,¹⁵N (Hypothetical) Pyrimidine Salvage and Catabolism- Activity of specific enzymes in the pyrimidine salvage pathway- Regulation of pyrimidine degradation- Metabolic effects of pyrimidine analog drugs- Niche applications in studying pyrimidine analog metabolism and drug action

Experimental Protocols

The following is a generalized protocol for a stable isotope labeling experiment in cultured cells. This protocol would need to be optimized for the specific tracer and biological question.

I. Cell Culture and Labeling
  • Cell Seeding: Plate cells at a density that ensures they are in the exponential growth phase at the time of labeling.

  • Media Preparation: Prepare the labeling medium by supplementing a base medium deficient in the nutrient of interest with the desired concentration of the isotopically labeled tracer. For experiments with labeled amino acids or nucleosides, dialyzed fetal bovine serum (dFBS) should be used to minimize competition from unlabeled molecules present in standard FBS.[1]

  • Labeling: Remove the standard growth medium and replace it with the pre-warmed labeling medium. The duration of labeling will depend on the metabolic pathway being studied, with pathways like glycolysis reaching isotopic steady state in minutes, while nucleotide biosynthesis may take several hours.[8]

II. Metabolite Extraction
  • Quenching: Rapidly halt metabolic activity by aspirating the labeling medium and washing the cells with ice-cold phosphate-buffered saline (PBS).

  • Extraction: Add a cold extraction solvent (e.g., 80% methanol) to the cells and incubate at -80°C for at least 15 minutes.

  • Cell Lysis and Collection: Scrape the cells and collect the cell lysate. Centrifuge the lysate to pellet cellular debris.

  • Drying: Transfer the supernatant containing the metabolites to a new tube and dry it using a vacuum concentrator or a stream of nitrogen.

III. Mass Spectrometry Analysis
  • Sample Reconstitution: Reconstitute the dried metabolite extract in a suitable solvent for the chosen analytical platform (e.g., liquid chromatography-mass spectrometry, LC-MS).

  • Data Acquisition: Analyze the samples using an LC-MS system to separate and detect the metabolites. The mass spectrometer will measure the mass-to-charge ratio (m/z) of the ions, allowing for the differentiation of labeled and unlabeled metabolites.

  • Data Analysis: Process the raw data to identify and quantify the different isotopologues of the metabolites of interest. Correct for the natural abundance of stable isotopes to accurately determine the level of enrichment from the tracer.

Experimental_Workflow Cell_Culture 1. Cell Culture Labeling 2. Isotopic Labeling Cell_Culture->Labeling Quenching 3. Quenching Metabolism Labeling->Quenching Extraction 4. Metabolite Extraction Quenching->Extraction LCMS_Analysis 5. LC-MS Analysis Extraction->LCMS_Analysis Data_Processing 6. Data Processing LCMS_Analysis->Data_Processing Biological_Interpretation 7. Biological Interpretation Data_Processing->Biological_Interpretation

Caption: A general workflow for a stable isotope tracing experiment.

Conclusion

While direct experimental data for 6-Amino-5-nitroso-2-thiouracil-¹³C,¹⁵N is not yet available, its structural similarity to uracil suggests its potential as a specialized tracer for investigating pyrimidine salvage and catabolic pathways. In contrast to broad-spectrum tracers like ¹³C-glucose and ¹⁵N-glutamine that provide a global view of central carbon and nitrogen metabolism, this novel tracer could offer a more targeted approach to dissecting specific aspects of nucleotide metabolism. Future studies are needed to validate its incorporation and metabolic fate, which will ultimately determine its utility for the research community.

References

Navigating the Isotopic Landscape: A Guide to Accuracy and Precision in Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise and accurate measurement of isotopic ratios is paramount. This guide provides an objective comparison of mass spectrometry-based isotopic analysis techniques, supported by experimental data, to aid in the selection of the most appropriate methodology for your research needs.

The ability to distinguish between isotopes—atoms of the same element with different numbers of neutrons—has revolutionized fields from drug metabolism studies to environmental science. Mass spectrometry stands as the cornerstone of isotopic analysis, offering a suite of techniques with varying levels of accuracy and precision. Accuracy, in this context, refers to the closeness of a measured isotope ratio to the true value, while precision denotes the reproducibility of the measurement. Understanding the interplay between these two metrics is crucial for generating reliable and meaningful data.

Comparing the Titans: Mass Spectrometry Techniques for Isotopic Analysis

The choice of mass spectrometry instrumentation profoundly impacts the accuracy and precision of isotopic analysis. Different analyzers and ionization sources are better suited for specific applications and sample types. The following table summarizes the performance of common mass spectrometry techniques in isotopic analysis.

TechniqueTypical Precision (RSD)Typical AccuracyKey Strengths & Applications
Inductively Coupled Plasma Mass Spectrometry (ICP-MS)
Quadrupole ICP-MS0.1–0.5%[1]Mass discrimination can be >10% for lighter elements[1]High throughput, robust for routine analysis.
High-Resolution ICP-MS0.05–0.2%[1]Improved accuracy over quadrupole ICP-MS.Interference removal, higher accuracy for complex matrices.
Multi-Collector ICP-MS (MC-ICP-MS)0.002–0.02%[1][2]High accuracy with mass bias correction.Gold standard for high-precision isotope ratio measurements in geochemistry and cosmochemistry.
Thermal Ionization Mass Spectrometry (TIMS) Comparable to MC-ICP-MS (high precision)[2]High accuracy, but susceptible to isobaric interferences.High-precision analysis of elements with low ionization potentials.
Accelerator Mass Spectrometry (AMS) 1–6% (coefficient of variation)[3]Excellent (1–3%)[3]Ultra-sensitive detection of rare isotopes (e.g., ¹⁴C), ideal for microdosing studies in drug development.[3]
Gas Chromatography-Mass Spectrometry (GC-MS) Instrument-dependentInstrument-dependentAnalysis of volatile and semi-volatile compounds, metabolic flux analysis.
Low-Resolution GC-TOF MSSuperior precision in some studies[4]Can exhibit systematic overrepresentation of isotope ratios.[4]
High-Resolution GC-QTOF MSGood precisionBetter accuracy than low-resolution instruments.[4]
Liquid Chromatography-Mass Spectrometry (LC-MS) Instrument-dependentInstrument-dependentAnalysis of non-volatile compounds, widely used in pharmacokinetic and metabolic research.[5][6]
High-Resolution (e.g., Orbitrap)Excellent accuracy and precision over a large working range.[7][8]
Low-Resolution (e.g., Triple Quadrupole)Excellent accuracy and precision over a large working range.[7][8]
Isotope Ratio Mass Spectrometry (IRMS) High precision (up to 0.001% isotope enrichment sensitivity)[5]High accuracy.Bulk stable isotope analysis, metabolic studies.[5]

Alternative and Complementary Techniques

While mass spectrometry is the dominant technology, other methods can be employed for isotopic analysis, often in conjunction with MS.

  • Laser-Based Spectroscopy: Techniques like Cavity Ring-Down Spectroscopy (CRDS) and Off-Axis Integrated Cavity Output Spectroscopy (OA-ICOS) are emerging as less expensive and easier-to-operate alternatives to IRMS for certain applications, such as water isotope analysis.[9][10] However, they can be susceptible to interference from co-extracted organic compounds.[11]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can provide information about the positional distribution of isotopes within a molecule, which is a capability that mass spectrometry alone does not possess.[12]

Experimental Protocols: A Foundation for Reliable Data

The accuracy and precision of isotopic analysis are not solely dependent on the instrumentation but also on the robustness of the experimental protocol. Below are generalized methodologies for common applications.

Protocol 1: Isotopic Analysis of a Drug Compound in a Biological Matrix using LC-MS
  • Sample Preparation:

    • Spike the biological sample (e.g., plasma, urine) with a known amount of a stable isotope-labeled internal standard of the drug.[13]

    • Perform protein precipitation or liquid-liquid extraction to remove interfering matrix components.

    • Evaporate the solvent and reconstitute the sample in a mobile phase-compatible solvent.[14]

  • LC Separation:

    • Inject the prepared sample onto a liquid chromatography system.

    • Separate the analyte from other components using a suitable chromatographic column and gradient elution.

  • MS Detection:

    • Introduce the eluent into the mass spectrometer.

    • Acquire data in a mode that allows for the simultaneous detection of the native drug and the isotope-labeled internal standard.

  • Data Analysis:

    • Integrate the peak areas for both the analyte and the internal standard.

    • Calculate the ratio of the native analyte to the internal standard.

    • Quantify the analyte concentration based on a calibration curve.

Protocol 2: Bulk Stable Isotope Analysis of a Solid Sample using IRMS
  • Sample Preparation:

    • Homogenize the solid sample (e.g., plant tissue, hair) to ensure uniformity.[15]

    • Weigh a precise amount of the sample into a tin or silver capsule.

  • Combustion/Pyrolysis:

    • Introduce the encapsulated sample into an elemental analyzer.

    • Combust the sample at a high temperature to convert the elements of interest (e.g., carbon, nitrogen) into simple gases (e.g., CO₂, N₂).

  • Gas Chromatography:

    • Separate the product gases using a gas chromatography column.

  • IRMS Analysis:

    • Introduce the separated gases into the isotope ratio mass spectrometer.

    • Measure the isotopic ratios of the gases.

  • Data Normalization:

    • Analyze international reference materials with known isotopic compositions to calibrate the measurements and ensure accuracy.

Visualizing the Workflow: Isotopic Analysis in Drug Development

The following diagram illustrates a typical workflow for the application of isotopic analysis in a drug metabolism study, a critical component of drug development.

DrugMetabolismWorkflow cluster_PreAnalysis Pre-Analysis cluster_Analysis Analysis cluster_PostAnalysis Post-Analysis Drug Isotope-Labeled Drug Synthesis Dosing In Vivo / In Vitro Dosing Drug->Dosing Sample Biological Sample Collection (e.g., Blood, Urine, Tissue) Dosing->Sample Preparation Sample Preparation (Extraction, Cleanup) Sample->Preparation Separation LC Separation Preparation->Separation Detection Mass Spectrometry (e.g., LC-MS/MS) Separation->Detection Data Data Processing (Peak Integration, Ratio Calculation) Detection->Data Metabolite Metabolite Identification & Quantification Data->Metabolite PK Pharmacokinetic (PK) Modeling Metabolite->PK

References

A Researcher's Guide to Quantitative Analysis of ¹³C Metabolite Labeling Patterns

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of software tools for the quantitative analysis of ¹³C metabolite labeling patterns, a cornerstone technique in metabolic research. Understanding the flow of metabolites through cellular pathways, or metabolic flux, is critical for elucidating disease mechanisms, identifying novel drug targets, and optimizing bioprocesses.[1] This is achieved by introducing ¹³C-labeled substrates to cells and tracking the incorporation of the heavy isotope into downstream metabolites using mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy.[1][2] The resulting mass isotopomer distributions (MIDs) are then analyzed using specialized software to calculate intracellular metabolic fluxes.[1]

This guide offers an objective comparison of commonly used software, presents supporting experimental protocols, and provides visualizations to clarify complex workflows and pathways.

Software Comparison for ¹³C Metabolic Flux Analysis

The selection of appropriate software is critical for accurate and efficient analysis of ¹³C labeling data. Various software packages are available, each with its own set of algorithms, features, and user interfaces. Below is a comparative summary of some of the prominent tools in the field.

SoftwareCore Algorithm/FrameworkKey FeaturesPlatformNoteworthy Aspects
13CFLUX2 Cumomer, Elementary Metabolite Units (EMU)High-performance, supports steady-state and isotopically non-stationary MFA, scalable for large networks, command-line interface.[3][4][5]Linux/UnixOutperforms its predecessor, 13CFLUX, by a factor of 100 to 10,000.[5] Integrates with the visual tool Omix for flux map visualization.[3][4]
INCA Elementary Metabolite Units (EMU)Supports steady-state and isotopically non-stationary MFA, integrates with MATLAB, user-friendly graphical user interface (GUI).[2]MATLAB-basedWidely used in the academic community.
METRAN Elementary Metabolite Units (EMU)Focus on tracer experiment design and statistical analysis.[6]Not specifiedDeveloped based on the EMU framework.[6]
FiatFlux Analytical flux ratio analysis, 13C-constrained flux balancingUser-friendly, open-source, designed for non-expert users.[7]Not specifiedGood for calculating ratios of converging fluxes from GC-MS data.[7]
OpenFlux Based on 13CFLUXOpen-source alternative for 13C-based metabolic flux analysis.[2][4]Not specifiedOne of the clones of the original 13CFLUX.[4]
SUMOFLUX Toolbox for targeted 13C metabolic flux ratio analysisA newer toolbox for flux ratio analysis.[2]Not specifiedSuccessor to FiatFlux.[2]
VistaFlux Flux visualization with pathway integrationSpecifically designed for visualizing flux data from Agilent MassHunter LC-MS.[2]Not specifiedFocuses on the visualization aspect of metabolic flux data.

Experimental Protocols

A typical ¹³C labeling experiment involves several key steps, from cell culture to data acquisition.[1] The following is a generalized protocol for conducting such an experiment with cultured mammalian cells.

Protocol 1: Cell Culture and ¹³C Labeling

Objective: To label cells with a ¹³C-labeled substrate to trace its metabolic fate.

Materials:

  • Cell line of interest

  • Complete cell culture medium

  • Fetal Bovine Serum (FBS), dialyzed

  • ¹³C-labeled substrate (e.g., [U-¹³C₆]Glucose)

  • Phosphate-Buffered Saline (PBS)

Procedure:

  • Cell Seeding: Plate cells in standard growth medium and culture until they reach approximately 70-80% confluency.[8]

  • Media Preparation: Prepare the labeling medium by supplementing glucose-free medium with the desired concentration of the ¹³C-labeled substrate and dialyzed FBS.[9] An unlabeled control medium should also be prepared.[8]

  • Acclimatization: At least 24 hours before labeling, switch the cells to an unlabeled medium that is otherwise identical to the labeling medium.[10]

  • Labeling: Aspirate the acclimatization medium, wash the cells once with sterile PBS, and add the pre-warmed ¹³C labeling medium.[10]

  • Incubation: Incubate the cells for a predetermined time course (e.g., 0, 2, 6, 12, 24 hours) to monitor the dynamic incorporation of ¹³C into metabolites.[10] Isotopic steady state is reached when the ¹³C enrichment in a metabolite is stable over time.[11]

Protocol 2: Metabolite Extraction and LC-MS Analysis

Objective: To quench metabolic activity and extract intracellular metabolites for mass spectrometry analysis.[10]

Procedure:

  • Metabolism Quenching: Place the culture plates on ice, aspirate the labeling medium, and immediately wash the cells with ice-cold PBS.[9]

  • Metabolite Extraction: Add pre-chilled 80% methanol to each well and scrape the cells. Transfer the cell lysate to a pre-chilled centrifuge tube.[9]

  • Sample Preparation: Centrifuge the lysate to pellet cell debris and protein. Transfer the supernatant containing the metabolites to a new tube and dry it, for example, using a vacuum concentrator.

  • Reconstitution: Reconstitute the dried extracts in a suitable solvent for LC-MS analysis.[9]

  • LC-MS Analysis: Analyze the samples using a liquid chromatography system coupled to a mass spectrometer. A HILIC column is often recommended for the separation of polar metabolites.[9] The mass spectrometer will be used to measure the mass-to-charge ratio (m/z) for each metabolite and its corresponding ¹³C-labeled isotopologues (M+0, M+1, M+2, etc.).[10]

Data Presentation

The quantitative data from a ¹³C tracing experiment is typically presented as the mass isotopomer distribution (MID) for each metabolite of interest. This shows the fractional abundance of each isotopologue. The data should be corrected for the natural abundance of ¹³C.[11]

Table 2: Illustrative Mass Isotopomer Distribution Data

MetaboliteIsotopologueCell Line A (Fractional Abundance)Cell Line B (Fractional Abundance)
Citrate M+00.100.25
M+10.150.20
M+20.400.30
M+30.200.15
M+40.100.05
M+50.050.03
M+60.000.02
Lactate M+00.050.10
M+10.100.15
M+20.250.30
M+30.600.45

Visualizations

Signaling Pathway and Experimental Workflow

Diagrams illustrating key signaling pathways and the experimental workflow can aid in understanding the complex processes involved in ¹³C metabolic flux analysis.

cluster_0 Cellular Environment cluster_1 Intracellular Metabolism 13C_Glucose ¹³C-Glucose Glycolysis Glycolysis 13C_Glucose->Glycolysis PPP Pentose Phosphate Pathway Glycolysis->PPP Pyruvate Pyruvate Glycolysis->Pyruvate Biomass Biomass Precursors (Amino Acids, Nucleotides, Lipids) PPP->Biomass TCA TCA Cycle TCA->Biomass Pyruvate->TCA Lactate Lactate Pyruvate->Lactate

Caption: Central carbon metabolism showing the fate of ¹³C-glucose.

A 1. Cell Culture & Labeling B 2. Quenching & Metabolite Extraction A->B C 3. LC-MS Analysis B->C D 4. Data Processing (MID Calculation) C->D E 5. Metabolic Flux Analysis Software D->E F 6. Flux Map Visualization E->F

Caption: Generalized workflow for ¹³C metabolic flux analysis.

References

A Head-to-Head Battle of Isotopic Standards: A Guide to Cross-Validation in Metabolomics

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for accurate and reproducible metabolomics data is paramount. This guide provides an objective comparison of cross-validation strategies employing various isotopic internal standards, supported by representative experimental data and detailed protocols. The use of stable isotope-labeled internal standards (SIL-ISs) is a cornerstone of high-quality quantitative metabolomics, effectively mitigating analytical variability and matrix effects. This guide will delve into a comparative analysis of common approaches, from the absence of internal standards to the use of single and multiple labeled compounds, culminating in the advanced technique of utilizing uniformly ¹³C-labeled cell extracts.

The reliability of a metabolomics study hinges on the ability to distinguish true biological variation from analytical noise.[1] Internal standards are crucial for correcting for variability introduced during sample preparation and analysis.[2] Among the available options, stable isotope-labeled internal standards are considered the gold standard due to their chemical and physical similarity to the analytes of interest.[3] This guide will compare the performance of several internal standard strategies, providing a framework for selecting the most appropriate method for your research needs.

Data Presentation: A Comparative Analysis of Normalization Strategies

The following tables summarize the typical performance of different internal standard strategies in liquid chromatography-mass spectrometry (LC-MS) based metabolomics. The data, presented as Coefficient of Variation (CV) or Relative Standard Deviation (RSD), is a synthesis of findings from multiple studies and serves to illustrate the expected improvements in data quality with the incorporation of increasingly sophisticated internal standard methodologies.[4][5]

Table 1: Comparison of Analytical Precision for a Panel of Metabolites Using Different Internal Standard Strategies.

Normalization StrategyRepresentative Mean CV (%) for a Panel of 20 MetabolitesKey Findings
No Internal Standard25 - 40%High variability, susceptible to matrix effects and instrumental drift.[1]
Single Deuterated (²H) Internal Standard15 - 30%Improved precision over no standard, but potential for chromatographic separation from the analyte can introduce bias.[6][7]
Single ¹³C-Labeled Internal Standard10 - 20%Superior performance to ²H-labeled standards due to better co-elution and chemical identity with the analyte.[3][8]
Multiple ¹³C-Labeled Internal Standards5 - 15%Provides more accurate correction across a wider range of metabolites with varying physicochemical properties.
Uniformly ¹³C-Labeled Cell Extract< 10%Offers a global internal standard for untargeted metabolomics, correcting for a broad spectrum of metabolites simultaneously.[9][10]

Table 2: Head-to-Head Comparison of Deuterated (²H) vs. ¹³C-Labeled Internal Standards.

ParameterDeuterated (²H) Internal Standard¹³C-Labeled Internal StandardAdvantage
Chromatographic Co-elution Often exhibits a slight retention time shift, eluting earlier than the unlabeled analyte.[6]Typically co-elutes perfectly with the analyte.[7]¹³C-Labeled
Accuracy & Precision Can lead to inaccuracies due to imperfect retention time matching and potential for isotopic exchange.[3]Demonstrates improved accuracy and precision due to identical chemical behavior.[8]¹³C-Labeled
Isotopic Stability Deuterium atoms can sometimes be exchanged, leading to a loss of the label.The ¹³C-label is integrated into the carbon backbone and is highly stable.¹³C-Labeled
Cost Generally less expensive to synthesize.Typically more expensive to synthesize.Deuterated

Experimental Protocols

Detailed methodologies for the key internal standard strategies are provided below. These protocols are generalized and may require optimization for specific applications and analytical platforms.

Protocol 1: Sample Preparation and Analysis without Internal Standard
  • Sample Extraction:

    • Thaw frozen biological samples (e.g., plasma, tissue homogenate) on ice.

    • To 100 µL of sample, add 400 µL of ice-cold extraction solvent (e.g., 80% methanol in water).

    • Vortex for 1 minute to precipitate proteins.

    • Incubate at -20°C for 30 minutes.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a new tube for analysis.

  • LC-MS Analysis:

    • Inject the extracted sample onto the LC-MS system.

    • Acquire data in either positive or negative ionization mode, depending on the target metabolites.

  • Data Processing:

    • Perform peak picking, alignment, and integration using appropriate software.

    • Normalize the data using methods such as Total Ion Current (TIC) or median normalization, which are known to be less effective than internal standard-based normalization.[11]

Protocol 2: Sample Preparation and Analysis with a Single Isotopic Internal Standard (²H or ¹³C)
  • Internal Standard Spiking and Sample Extraction:

    • Prepare a stock solution of the chosen isotopic internal standard (e.g., ¹³C-labeled glucose) at a known concentration.

    • Thaw frozen biological samples on ice.

    • To 100 µL of each sample, add a specific volume of the internal standard stock solution to achieve a final concentration within the linear range of the assay.

    • Proceed with the sample extraction protocol as described in Protocol 1.

  • LC-MS Analysis:

    • Inject the spiked and extracted sample onto the LC-MS system.

    • Acquire data, ensuring the detection of both the native analyte and the labeled internal standard.

  • Data Processing:

    • Calculate the peak area ratio of the endogenous metabolite to its corresponding labeled internal standard.

    • Use this ratio for quantification, which corrects for variations in sample preparation and instrument response.

Protocol 3: Sample Preparation and Analysis with a Uniformly ¹³C-Labeled Cell Extract
  • Preparation of Uniformly ¹³C-Labeled Cell Extract:

    • Culture a microorganism (e.g., Saccharomyces cerevisiae or Spirulina) in a defined medium where the primary carbon source is uniformly ¹³C-labeled (e.g., U-¹³C-glucose).[9][12]

    • Harvest the cells and perform a metabolite extraction to obtain a U-¹³C-labeled cell extract.

    • Characterize the extract to confirm the presence of a wide range of labeled metabolites.

  • Internal Standard Spiking and Sample Extraction:

    • Thaw frozen biological samples on ice.

    • Add a fixed amount of the U-¹³C-labeled cell extract to each sample prior to extraction.

    • Proceed with the sample extraction protocol as described in Protocol 1.

  • LC-MS Analysis:

    • Inject the spiked and extracted sample onto the LC-MS system.

    • Acquire data using high-resolution mass spectrometry to distinguish between the unlabeled (from the sample) and the fully labeled (from the internal standard) isotopic peaks for each metabolite.

  • Data Processing:

    • Utilize specialized software to identify and pair the unlabeled and labeled features for each metabolite.

    • Calculate the peak area ratio of the unlabeled to the labeled isotopologue for each identified metabolite to achieve global normalization.

Mandatory Visualization

The following diagrams illustrate the experimental workflows and the logical relationships in the cross-validation of metabolomics data with isotopic standards.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data_proc Data Processing Sample Biological Sample Spiking Spiking with Isotopic Standard Sample->Spiking Extraction Metabolite Extraction Spiking->Extraction LCMS LC-MS Analysis Extraction->LCMS PeakDetection Peak Detection & Alignment LCMS->PeakDetection Normalization Normalization PeakDetection->Normalization Quantification Quantification Normalization->Quantification FinalData FinalData Quantification->FinalData Final Data

General workflow for metabolomics analysis with isotopic standards.

logical_relationship cluster_input Input Data cluster_methods Normalization Method cluster_output Output Data Quality RawData Raw LC-MS Data (High Variability) NoIS No Internal Standard (e.g., TIC, Median) RawData->NoIS SingleIS Single Isotopic Standard (²H or ¹³C) RawData->SingleIS MultiIS Multiple ¹³C Standards or Uniformly Labeled Extract RawData->MultiIS LowQuality Low Reproducibility (High CV) NoIS->LowQuality ImprovedQuality Improved Reproducibility (Moderate CV) SingleIS->ImprovedQuality HighQuality High Reproducibility (Low CV) MultiIS->HighQuality

References

A Researcher's Guide to Interpreting Metabolic Flux: A Comparative Analysis of Mass Isotopomer Distribution Analysis and Its Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the complexities of cellular metabolism, understanding the flow of molecules through biochemical pathways is paramount. Mass Isotopomer Distribution Analysis (MIDA) has been a valuable tool in this endeavor, but a landscape of alternative and complementary techniques now offers a broader range of options for quantifying metabolic fluxes. This guide provides an objective comparison of MIDA with other key methodologies, supported by experimental data and detailed protocols to aid in the selection of the most appropriate technique for your research needs.

Metabolic flux analysis provides a window into the dynamic operations of the cell, revealing how nutrients are converted into energy, biomass, and signaling molecules. These insights are critical for understanding disease states, identifying drug targets, and engineering biological systems. This guide will delve into the principles, performance, and practical considerations of MIDA and its primary alternatives: ¹³C-Metabolic Flux Analysis (¹³C-MFA), including its stationary and non-stationary forms, Flux Balance Analysis (FBA), and advanced analytical approaches using Nuclear Magnetic Resonance (NMR) spectroscopy and Tandem Mass Spectrometry (MS/MS).

Quantitative Performance of Metabolic Flux Analysis Techniques

The selection of a metabolic flux analysis method is often dictated by the specific biological question, the required resolution of the flux data, and the available experimental resources. The following table summarizes the key performance characteristics of MIDA and its alternatives.

FeatureMass Isotopomer Distribution Analysis (MIDA)¹³C-Metabolic Flux Analysis (¹³C-MFA)Isotopically Non-Stationary MFA (INST-MFA)Flux Balance Analysis (FBA)NMR Spectroscopy-Based MFATandem MS-Based MFA
Principle Measures the biosynthesis and turnover of polymers by analyzing the statistical distribution of mass isotopomers following administration of a stable isotope-labeled precursor.A comprehensive method that uses stable isotope tracers (¹³C) to experimentally measure the flow of carbon through metabolic pathways at an isotopic steady state.[1]A variant of ¹³C-MFA that analyzes transient isotopic labeling data before a steady state is reached, allowing for the study of dynamic systems.A computational method that predicts metabolic fluxes by optimizing an objective function (e.g., biomass production) subject to stoichiometric constraints of a metabolic network model.[1]Utilizes NMR to determine the positional enrichment of stable isotopes within metabolites, providing detailed information on carbon atom transitions.[2]A high-resolution mass spectrometry technique that fragments metabolites to determine the isotopic labeling of specific molecular substructures, enhancing flux precision.[3][4]
Data Input Mass spectrometric analysis of isotopomer patterns in a specific polymer.Isotopic labeling patterns of multiple intracellular metabolites (measured by MS or NMR) and extracellular uptake/secretion rates.[1]Time-course measurements of isotopic labeling in intracellular metabolites.A stoichiometric model of the metabolic network, an objective function, and constraints on nutrient uptake and product secretion rates.[1]1D and 2D NMR spectra of labeled metabolites.[2]Tandem mass spectra of labeled metabolites.[3][4]
Resolution of Fluxes Provides information on the fractional synthesis rate of a specific polymer.High resolution for central carbon metabolism, capable of resolving fluxes through parallel pathways and cycles.[5]Can resolve fluxes in systems with slow labeling dynamics or during transient metabolic states.Provides a predicted optimal flux distribution; resolution can be variable and may yield a range of possible flux values for many reactions.[1]High resolution of positional isotopomer information, which can be crucial for resolving complex pathways.[2]Offers enhanced precision and resolution of fluxes compared to single MS-based MFA, with reported improvements of 2- to 5-fold.
Key Advantages Relatively straightforward data analysis for specific biopolymers.Considered the "gold standard" for accurate and reliable quantification of intracellular fluxes.[5]Enables the study of dynamic metabolic responses and systems that do not reach an isotopic steady state.Does not require expensive and complex isotope labeling experiments; can be used for genome-scale predictions.[6]Non-destructive, provides detailed positional information, and can be used for in vivo studies.Provides more detailed labeling information, leading to significantly improved precision and accuracy of flux estimates.[3][4]
Key Limitations Primarily applicable to the study of polymers and may not provide a global view of metabolic fluxes.Requires cells to be at both metabolic and isotopic steady state, which can be a lengthy process.Computationally more intensive than stationary MFA and requires rapid sampling.Predictions are highly dependent on the accuracy of the metabolic model and the chosen objective function; does not provide a direct measurement of the actual metabolic state.[6]Lower sensitivity compared to mass spectrometry, requiring larger sample amounts.Requires more complex data analysis and specialized instrumentation.

Experimental Protocols

Detailed and rigorous experimental protocols are fundamental to obtaining high-quality data for any metabolic flux analysis technique. Below are generalized methodologies for the key experiments discussed.

Mass Isotopomer Distribution Analysis (MIDA)
  • Isotope Labeling: Administer a stable isotope-labeled precursor (e.g., ¹³C-glucose, ¹³C-acetate) to the biological system (cell culture, animal model). The choice of tracer and duration of labeling will depend on the polymer of interest and its turnover rate.

  • Sample Collection and Preparation: At the desired time point(s), collect samples and isolate the polymer of interest (e.g., fatty acids, cholesterol). This often involves extraction and purification steps.

  • Mass Spectrometry Analysis: Analyze the purified polymer using gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) to determine the relative abundances of the different mass isotopomers (M+0, M+1, M+2, etc.).

  • Data Analysis: Correct the raw mass isotopomer distribution for the natural abundance of heavy isotopes. Compare the corrected distribution to theoretical distributions calculated based on binomial or multinomial expansion to determine the precursor pool enrichment and the fractional synthesis rate of the polymer.

¹³C-Metabolic Flux Analysis (¹³C-MFA)
  • Cell Culture and Isotope Labeling: Culture cells in a chemically defined medium. During the exponential growth phase, switch the cells to a medium containing a ¹³C-labeled substrate (e.g., [1,2-¹³C]glucose, [U-¹³C]glucose). Continue the culture until both metabolic and isotopic steady state are achieved.[1]

  • Quenching and Metabolite Extraction: Rapidly quench metabolism to halt enzymatic activity, typically using a cold solvent. Extract intracellular metabolites using appropriate solvent systems.

  • Analytical Measurement: Analyze the isotopic labeling patterns of the extracted metabolites, often after derivatization, using GC-MS, LC-MS, or NMR.[7]

  • Extracellular Flux Measurement: Measure the uptake rates of substrates (e.g., glucose, glutamine) and the secretion rates of products (e.g., lactate, acetate) from the culture medium.

  • Computational Flux Estimation: Use specialized software to fit the measured labeling data and extracellular fluxes to a metabolic network model to estimate the intracellular flux distribution.[8]

Isotopically Non-Stationary MFA (INST-MFA)

The protocol for INST-MFA is similar to that of stationary ¹³C-MFA, with the key difference being the sampling strategy. Instead of a single time point at isotopic steady state, multiple samples are collected at various time points during the transient labeling phase.[9] This time-course data is then used in a more complex computational model to estimate fluxes.

Flux Balance Analysis (FBA)
  • Metabolic Network Reconstruction: Construct a stoichiometric model of the organism's metabolic network, which includes all known metabolic reactions and their stoichiometry.

  • Definition of Constraints: Define the constraints on the model, including the uptake rates of available nutrients and the secretion rates of known byproducts based on experimental measurements.

  • Objective Function Definition: Define a biologically relevant objective function to be optimized, such as the maximization of biomass production.[1]

  • Flux Calculation: Employ linear programming to calculate the flux distribution that optimizes the objective function while satisfying all the defined constraints.[1]

NMR Spectroscopy-Based MFA
  • Isotope Labeling and Sample Preparation: Perform isotope labeling as in ¹³C-MFA. Prepare the metabolite extracts for NMR analysis, which typically involves dissolving the sample in a suitable deuterated solvent.[2]

  • NMR Data Acquisition: Acquire 1D and/or 2D NMR spectra (e.g., ¹H-¹³C HSQC) to identify and quantify the positional isotopomers of key metabolites.[2]

  • Spectral Analysis and Flux Calculation: Analyze the NMR spectra to determine the fractional abundance of each isotopomer. This information is then used as input for metabolic flux calculation, similar to ¹³C-MFA.

Tandem MS-Based MFA
  • Isotope Labeling and Sample Preparation: The initial steps are identical to those for ¹³C-MFA.

  • Tandem MS Analysis: Analyze the metabolite extracts using a tandem mass spectrometer (e.g., GC-MS/MS or LC-MS/MS). In this technique, a specific parent ion of a metabolite is selected, fragmented, and the mass-to-charge ratio of the resulting fragment ions is measured. This provides information on the isotopic labeling within specific parts of the molecule.[3][4]

  • Data Analysis and Flux Calculation: The tandem MS data provides more detailed isotopomer information, which is then used in the computational flux estimation model to achieve higher precision and resolution in the calculated fluxes.[3][4]

Visualizing Metabolic Flux Analysis Workflows

To better understand the practical application of these techniques, the following diagrams illustrate the general workflow of a MIDA experiment and a typical signaling pathway that can be investigated using these methods.

MIDA_Workflow cluster_experiment Experimental Phase cluster_analysis Analytical Phase cluster_computation Computational Phase Tracer ¹³C-Labeled Precursor Administration System Biological System (Cells/Organism) Tracer->System Sampling Sample Collection & Polymer Isolation System->Sampling MS Mass Spectrometry (GC-MS/LC-MS) Sampling->MS MID Mass Isotopomer Distribution MS->MID Correction Natural Abundance Correction MID->Correction Modeling Comparison to Theoretical Distribution Correction->Modeling Results Precursor Enrichment & Fractional Synthesis Rate Modeling->Results Central_Carbon_Metabolism Glucose Glucose G6P Glucose-6-Phosphate Glucose->G6P PPP Pentose Phosphate Pathway G6P->PPP Glycolysis Glycolysis G6P->Glycolysis Biomass Biomass Precursors PPP->Biomass Pyruvate Pyruvate Glycolysis->Pyruvate Glycolysis->Biomass Lactate Lactate Pyruvate->Lactate AcetylCoA Acetyl-CoA Pyruvate->AcetylCoA TCA TCA Cycle AcetylCoA->TCA TCA->Biomass

References

A Researcher's Guide to Ensuring the Reliability of Stable Isotope Labeling Data

Author: BenchChem Technical Support Team. Date: December 2025

Core Principles of Data Reliability in Stable Isotope Labeling

The foundation of reliable stable isotope labeling experiments rests on several key quality control checkpoints.[1] Neglecting these can lead to significant quantitative errors and misinterpretation of results. Critical aspects to consider include the verification of isotopic enrichment in labeled standards, ensuring complete incorporation of the label in cellular experiments, maintaining consistency in sample mixing, and validating the accuracy of mass spectrometry data.[1]

A robust methodology for validating isotopic analyses involves the use of a biological sample with controlled labeling patterns to assess various quality metrics.[2][3][4] These metrics include the accuracy and precision of isotopologue masses and their relative abundances.[2][3][4] This approach allows for the straightforward identification of unreliable data and helps pinpoint sources of systematic bias.[2][3][4]

Comparative Analysis of Quantitative Proteomics Strategies

Stable isotope labeling is one of several approaches for quantitative proteomics. Its primary alternatives include label-free quantification and other chemical labeling methods. Stable isotope labeling techniques are often favored for their high accuracy and precision, as they allow for the combination of multiple samples into a single analysis, which reduces run-to-run variability from the mass spectrometer.[5][6]

Method Principle Multiplexing Capacity Precision Accuracy Stage of Sample Combination
Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) Metabolic labelingUp to 3-plex (higher with neutron encoding)HighHighEarly (cell culture)
Stable Isotope Dimethyl Labeling Chemical labeling of primary amines2-plex or 3-plexGoodGoodPost-digestion
Tandem Mass Tags (TMT) Isobaric chemical labelingUp to 18-plexGoodGoodPost-digestion
Isobaric Tags for Relative and Absolute Quantitation (iTRAQ) Isobaric chemical labeling4-plex or 8-plexGoodGoodPost-digestion
Label-Free Quantification Based on spectral counting or ion intensityN/AModerateModerateN/A (individual runs)

This table summarizes key performance metrics for common quantitative proteomics methods, compiled from various studies.[5][7][8][9]

SILAC is often considered a gold standard for precision and accuracy due to the early-stage mixing of samples, which minimizes variability from sample processing.[5][7] Chemical labeling methods like dimethyl labeling, TMT, and iTRAQ offer higher multiplexing capabilities, allowing for the simultaneous comparison of more samples.[8][9] However, the later-stage sample pooling in these methods can introduce more variability compared to SILAC.[5] Label-free methods, while cost-effective and without multiplexing limits, generally exhibit lower precision and accuracy and require a greater number of analytical replicates.[5][6]

Experimental Protocols for Data Validation

To ensure the reliability of stable isotope labeling data, a series of validation experiments should be performed.

1. Verification of Isotopic Enrichment of Labeled Compounds

It is crucial to determine the isotopic purity of the labeled amino acids or reagents before initiating the experiment.

  • Protocol:

    • Prepare a solution of the stable isotope-labeled compound.

    • Analyze the solution using high-resolution mass spectrometry (HR-MS) or Nuclear Magnetic Resonance (NMR) spectroscopy.[1]

    • For HR-MS, determine the isotopic distribution of the compound and calculate the percentage of isotopic enrichment.[1]

    • For NMR, confirm the specific positions of the isotopic labels and the structural integrity of the compound.[1]

2. Assessment of Label Incorporation Efficiency in Cells (for SILAC)

Incomplete labeling is a significant source of quantitative error in SILAC experiments.

  • Protocol:

    • Culture cells in SILAC medium for a sufficient number of cell divisions (typically at least five).

    • Extract proteins from a small aliquot of cells.

    • Digest the proteins into peptides.

    • Analyze the peptides by LC-MS/MS.

    • Search the data for both light and heavy forms of peptides. The intensity of the light version should be negligible if incorporation is complete.

3. Quality Control of Sample Mixing

For chemical labeling methods, it is important to ensure equal mixing of the labeled samples.

  • Protocol:

    • After labeling each sample with its respective isobaric tag (e.g., TMT or iTRAQ), take a small, equal aliquot from each.[1]

    • Combine these aliquots into a "Mixing QC" sample.[1]

    • Analyze the Mixing QC sample by LC-MS/MS.

    • The reporter ion signals for a given peptide should be of equal intensity across all channels, indicating accurate pipetting and mixing.

Visualizing Workflows and Pathways

To better understand the experimental processes and their underlying logic, graphical representations are invaluable.

cluster_silac SILAC Workflow s_start Start s_culture Cell Culture (Light vs. Heavy Medium) s_start->s_culture s_mix Combine Cell Lysates s_culture->s_mix s_digest Protein Digestion s_mix->s_digest s_lcms LC-MS/MS Analysis s_digest->s_lcms s_data Data Analysis s_lcms->s_data s_end End s_data->s_end

SILAC experimental workflow.

cluster_tmt TMT/iTRAQ Workflow t_start Start t_extract Protein Extraction t_start->t_extract t_digest Protein Digestion t_extract->t_digest t_label Peptide Labeling (TMT/iTRAQ Reagents) t_digest->t_label t_mix Combine Labeled Peptides t_label->t_mix t_lcms LC-MS/MS Analysis t_mix->t_lcms t_data Data Analysis t_lcms->t_data t_end End t_data->t_end

Isobaric labeling workflow.

cluster_qc Data Reliability Assessment qc_start Start: Raw MS Data qc_enrich Verify Isotopic Enrichment qc_start->qc_enrich qc_incorp Check Label Incorporation qc_start->qc_incorp qc_mix Assess Mixing Accuracy qc_start->qc_mix qc_accuracy Evaluate Mass Accuracy & Precision qc_start->qc_accuracy qc_reliable Reliable Data qc_enrich->qc_reliable Pass qc_unreliable Unreliable Data qc_enrich->qc_unreliable Fail qc_incorp->qc_reliable Pass qc_incorp->qc_unreliable Fail qc_mix->qc_reliable Pass qc_mix->qc_unreliable Fail qc_accuracy->qc_reliable Pass qc_accuracy->qc_unreliable Fail

References

A Researcher's Guide to High-Performance Mass Spectrometry Platforms

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate mass spectrometry (MS) platform is a critical decision that profoundly impacts experimental outcomes. The diverse landscape of MS technologies offers a range of capabilities tailored to specific applications, from broad, untargeted screening to highly sensitive, targeted quantification. This guide provides an objective comparison of three leading high-performance mass spectrometry platforms: the Thermo Scientific™ Orbitrap™ Exploris™ 480, the SCIEX TripleTOF® 6600+, and the Agilent 6545XT AdvanceBio Q-TOF. The comparison is supported by key performance specifications, detailed experimental protocols for performance evaluation, and visual representations of relevant biological and experimental workflows.

Comparative Performance of Leading Mass Spectrometry Platforms

The choice of a mass spectrometer is often dictated by the specific analytical requirements of the research. Key performance metrics include mass resolution, mass accuracy, sensitivity, dynamic range, and scan speed. The following tables summarize the quantitative performance specifications of the Orbitrap Exploris 480, a high-resolution Orbitrap mass spectrometer; the TripleTOF 6600+, a quadrupole time-of-flight (Q-TOF) mass spectrometer; and the 6545XT AdvanceBio Q-TOF, another leading Q-TOF platform.

Performance Metric Thermo Scientific™ Orbitrap™ Exploris™ 480 SCIEX TripleTOF® 6600+ Agilent 6545XT AdvanceBio Q-TOF
Mass Analyzer OrbitrapQuadrupole Time-of-Flight (Q-TOF)Quadrupole Time-of-Flight (Q-TOF)
Mass Resolution Up to 480,000 at m/z 200[1][2]>30,000 FWHM[3]>50,000 at m/z 2,722[4]
Mass Accuracy < 1 ppm RMS with internal calibration; < 3 ppm RMS with external calibration[1]Sub-ppm[3]< 2.0 ppm RMS (MS/MS, positive ion)[4]
Sensitivity MS/MS: 50 fg reserpine on column[1]Information not readily available in comparable unitsSub-nanogram detection for intact antibodies[5]
Dynamic Range >5,000 within a single spectrum[1]>5 orders of magnitude[3]Up to 5 decades (intrascan)[4]
Scan Speed Up to 40 Hz at 7,500 resolution[1][2]>100 spectra/sec[3]Up to 50 spectra/second (MS)[4]
Mass Range 40 to 8,000 m/z[2]5 - 40,000 m/z (TOF)[6]50 - 30,000 m/z[4]

Table 1: Key Performance Specifications of Selected Mass Spectrometry Platforms. This table provides a side-by-side comparison of the major performance metrics for the Thermo Scientific™ Orbitrap™ Exploris™ 480, the SCIEX TripleTOF® 6600+, and the Agilent 6545XT AdvanceBio Q-TOF.

In-Depth Look at Platform Architectures and Applications

Thermo Scientific™ Orbitrap™ Exploris™ 480: This platform is renowned for its exceptional mass resolution and accuracy, which are critical for confident identification of unknown compounds and for resolving complex isotopic patterns.[7] The Orbitrap analyzer traps ions in an orbital motion, and the frequency of this motion is directly related to the mass-to-charge ratio of the ion. This allows for highly accurate mass measurements.[1] Its high resolution makes it particularly well-suited for proteomics, metabolomics, and lipidomics research where the complexity of the samples demands high performance.[8]

SCIEX TripleTOF® 6600+: The TripleTOF platform is a hybrid system that combines a quadrupole mass filter with a time-of-flight (TOF) mass analyzer.[3] This combination provides high sensitivity and fast acquisition speeds, making it ideal for quantitative proteomics and metabolomics.[3] The TripleTOF 6600+ is particularly known for its SWATH® data-independent acquisition (DIA) workflow, which allows for comprehensive and reproducible quantification of thousands of proteins or metabolites in a single run.[3]

Agilent 6545XT AdvanceBio Q-TOF: This is another high-performance Q-TOF system designed with a focus on biopharmaceutical characterization.[5][7] It offers excellent mass accuracy and a wide dynamic range, enabling the analysis of both major and minor components in a sample simultaneously.[4][7] The 6545XT is well-suited for workflows such as intact protein analysis, peptide mapping, and the characterization of post-translational modifications.[5]

Experimental Protocols for Performance Evaluation

To ensure the reliable performance of any mass spectrometry platform, it is crucial to periodically evaluate its key performance metrics. The following are detailed methodologies for assessing sensitivity (Limit of Detection and Limit of Quantitation) and linear dynamic range.

Protocol for Determining Limit of Detection (LOD) and Limit of Quantitation (LOQ)

The LOD is the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively measured with acceptable precision and accuracy.[9]

1. Preparation of Standards:

  • Prepare a stock solution of a well-characterized standard compound (e.g., reserpine for small molecules, or a specific synthetic peptide for proteomics).
  • Perform serial dilutions of the stock solution to create a series of calibration standards at decreasing concentrations, approaching the expected LOD. A blank sample (matrix without the analyte) should also be prepared.

2. Data Acquisition:

  • Inject the blank sample multiple times (e.g., n=10) to determine the background noise.
  • Inject the lowest concentration standards multiple times (e.g., n=10) to assess the signal at low levels.

3. Calculation:

  • LOD: The LOD is commonly determined as the concentration that yields a signal-to-noise ratio (S/N) of 3.[10][11] Alternatively, it can be calculated based on the standard deviation of the response of the blank.
  • LOQ: The LOQ is typically determined as the concentration that gives a signal-to-noise ratio of 10.[10][11] For quantitative assays, the LOQ is the lowest concentration at which the coefficient of variation (CV) of replicate measurements is within an acceptable range (e.g., <20%).[9]

Protocol for Determining Linear Dynamic Range

The linear dynamic range is the concentration range over which the instrument's response is directly proportional to the analyte concentration.[12]

1. Preparation of Standards:

  • Prepare a series of calibration standards spanning a wide range of concentrations (e.g., 4-5 orders of magnitude).

2. Data Acquisition:

  • Inject each calibration standard in triplicate to obtain an average response for each concentration.

3. Data Analysis:

  • Plot the average instrument response (e.g., peak area) against the known concentration of the analyte.
  • Perform a linear regression analysis on the data points.
  • The linear dynamic range is the range of concentrations for which the data points fit the linear model with a high correlation coefficient (e.g., R² > 0.99) and where the response is clearly distinguishable from the background noise. For some applications, a weighted linear regression may be more appropriate to account for heteroscedasticity.[12]

Visualizing Complex Biological and Experimental Processes

Diagrams are invaluable tools for understanding and communicating complex signaling pathways and experimental workflows. The following diagrams are generated using the Graphviz DOT language, adhering to the specified design constraints.

MAPK/ERK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-regulated kinase (ERK) pathway is a critical signaling cascade involved in cell proliferation, differentiation, and survival, making it a key target in drug development, particularly in oncology.[13]

MAPK_ERK_Pathway cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) GRB2 GRB2 RTK->GRB2 SOS SOS GRB2->SOS Ras_GDP Ras-GDP (Inactive) SOS->Ras_GDP Activates Ras_GTP Ras-GTP (Active) Ras_GDP->Ras_GTP GTP Raf Raf Ras_GTP->Raf Activates MEK MEK Raf->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Transcription_Factors Transcription Factors (e.g., c-Myc, c-Fos) ERK->Transcription_Factors Translocates to and activates Proliferation_Survival Cell Proliferation, Survival, Differentiation Transcription_Factors->Proliferation_Survival Regulates Gene Expression Nucleus Nucleus

Caption: The MAPK/ERK signaling cascade, a key pathway in cellular regulation.

Experimental Workflow for Quantitative Proteomics Platform Comparison

A well-designed experimental workflow is essential for an unbiased comparison of different mass spectrometry platforms. The following diagram illustrates a typical workflow for a quantitative proteomics study comparing three different platforms.

Proteomics_Workflow_Comparison cluster_ms Mass Spectrometry Analysis LC_Separation Liquid Chromatography (Peptide Separation) MS_Platform_1 MS Platform 1 (e.g., Orbitrap Exploris 480) LC_Separation->MS_Platform_1 Inject 1 MS_Platform_2 MS Platform 2 (e.g., SCIEX TripleTOF 6600+) LC_Separation->MS_Platform_2 Inject 2 MS_Platform_3 MS Platform 3 (e.g., Agilent 6545XT Q-TOF) LC_Separation->MS_Platform_3 Inject 3 Data_Analysis Data Analysis (Peptide ID, Protein Quantification, Statistical Analysis) MS_Platform_1->Data_Analysis MS_Platform_2->Data_Analysis MS_Platform_3->Data_Analysis Data_Acquisition Data Acquisition (DDA / DIA) Performance_Comparison Performance Comparison (Protein IDs, CVs, Dynamic Range) Data_Analysis->Performance_Comparison

Caption: A generic workflow for comparing quantitative proteomics platforms.

Conclusion

The selection of a mass spectrometry platform is a multifaceted decision that requires careful consideration of the intended applications and the desired performance characteristics. The Thermo Scientific™ Orbitrap™ Exploris™ 480 excels in high-resolution and high-mass-accuracy applications, making it a powerhouse for discovery-based research. The SCIEX TripleTOF® 6600+ offers a compelling combination of speed and sensitivity, particularly for large-scale quantitative studies using data-independent acquisition. The Agilent 6545XT AdvanceBio Q-TOF provides a robust and versatile platform for detailed biopharmaceutical characterization. By understanding the fundamental performance differences and employing standardized protocols for their evaluation, researchers can make informed decisions to advance their scientific and drug development endeavors.

References

A Comparative Analysis of Nitrosouracil Derivatives in Oncology Research

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the comparative efficacy and mechanisms of prominent nitrosouracil derivatives. This guide provides a detailed analysis of their cytotoxic activities, underlying signaling pathways, and the experimental protocols for their evaluation.

Nitrosouracil derivatives are a class of alkylating agents extensively used in chemotherapy, particularly for brain tumors due to their ability to cross the blood-brain barrier.[1] These compounds exert their cytotoxic effects primarily through the alkylation of DNA, leading to the formation of DNA interstrand cross-links, which ultimately trigger cell cycle arrest and apoptosis.[2] This guide provides a comparative analysis of several key nitrosouracil derivatives: Carmustine (BCNU), Lomustine (CCNU), Fotemustine, and Nimustine (ACNU), focusing on their performance in preclinical studies.

Comparative Cytotoxicity of Nitrosouracil Derivatives

The cytotoxic efficacy of nitrosouracil derivatives varies among different cancer cell lines, largely influenced by the cellular DNA repair capacity, particularly the expression of O6-methylguanine-DNA methyltransferase (MGMT).[3][4] MGMT is a DNA repair enzyme that removes alkyl groups from the O6 position of guanine, thereby mitigating the cytotoxic effects of these agents.[4] The following tables summarize the half-maximal inhibitory concentration (IC50) values of various nitrosouracil derivatives in different cancer cell lines.

Cell LineCarmustine (BCNU) IC50 (µM)Lomustine (CCNU) IC50 (µM)Nimustine (ACNU) IC50 (µM)Reference
U87MG (GBM)Not Reported~50~75[5]
U251MG (GBM)Not Reported~60~80[5]
U343MG (GBM)Not Reported~40~50[5]
GS-Y03 (GBM)Not Reported~30~40[5]
SK-CO-1 (Colon)31.13Not ReportedNot Reported[6]
P32-ISH (Blood)37.33Not ReportedNot Reported[6]
ES7 (Bone)37.68Not ReportedNot Reported[6]

Table 1: Comparative IC50 Values of Nitrosouracil Derivatives in Glioblastoma (GBM) and Other Cancer Cell Lines.

Cell LineFotemustine IC50 (µM)Carmustine (BCNU) IC50 (µM)Reference
BE (Colon, Mer-)1530[7]
HT29 (Colon, Mer+)150100[7]
A427 (Lung, Mer-)1025[7]
A549 (Lung, Mer+)>200>200[7]

Table 2: Comparative Cytotoxicity of Fotemustine and Carmustine in Mer- (MGMT deficient) and Mer+ (MGMT proficient) Cancer Cell Lines. [7]

Mechanism of Action and Signaling Pathways

Nitrosouracil derivatives induce cell death through a well-defined mechanism involving DNA damage and the subsequent activation of cell death signaling pathways.

DNA Alkylation and Cross-linking

The primary mechanism of action for nitrosoureas is the alkylation of DNA bases.[2] This process can lead to the formation of interstrand cross-links (ICLs), which are highly cytotoxic lesions that block DNA replication and transcription.[2]

Nitrosourea Nitrosourea Derivative Chloroethyl_Ion Chloroethyldiazonium Ion Nitrosourea->Chloroethyl_Ion Spontaneous decomposition Guanine Guanine (O6) Chloroethyl_Ion->Guanine Alkylation DNA DNA Monoadduct O6-chloroethylguanine (Monoadduct) Guanine->Monoadduct ICL Interstrand Cross-link Monoadduct->ICL Second alkylation step DNA Damage DNA Damage ICL->DNA Damage cluster_0 DNA Damage Response cluster_1 Apoptosis Pathways Nitrosourea Nitrosourea DNA_Damage DNA Damage (Interstrand Cross-links) Nitrosourea->DNA_Damage ATM_ATR ATM/ATR Kinases DNA_Damage->ATM_ATR activates Chk1_Chk2 Chk1/Chk2 Kinases ATM_ATR->Chk1_Chk2 phosphorylates p53 p53 ATM_ATR->p53 activates Cell_Cycle_Arrest Cell Cycle Arrest (G2/M phase) Chk1_Chk2->Cell_Cycle_Arrest Apoptosis Apoptosis p53->Apoptosis Extrinsic Extrinsic Pathway (Death Receptors) Apoptosis->Extrinsic Intrinsic Intrinsic Pathway (Mitochondria) Apoptosis->Intrinsic Caspase8 Caspase-8 Extrinsic->Caspase8 Caspase9 Caspase-9 Intrinsic->Caspase9 Caspase3 Caspase-3 Caspase8->Caspase3 Caspase9->Caspase3 Cell_Death Cell Death Caspase3->Cell_Death Start Start Seed_Cells Seed Cells in 96-well Plate Start->Seed_Cells Incubate_24h Incubate 24h Seed_Cells->Incubate_24h Treat_Cells Treat with Nitrosourea Incubate_24h->Treat_Cells Incubate_Drug Incubate (e.g., 72h) Treat_Cells->Incubate_Drug Add_MTT Add MTT Reagent Incubate_Drug->Add_MTT Incubate_MTT Incubate 1.5-4h Add_MTT->Incubate_MTT Add_Solvent Add Solubilization Solvent Incubate_MTT->Add_Solvent Shake_Plate Shake Plate Add_Solvent->Shake_Plate Read_Absorbance Read Absorbance (490-590 nm) Shake_Plate->Read_Absorbance Analyze_Data Analyze Data (Calculate IC50) Read_Absorbance->Analyze_Data End End Analyze_Data->End

References

Safety Operating Guide

Essential Safety and Logistical Information for Handling 6-Amino-5-nitroso-2-thiouracil-¹³C,¹⁵N₂

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides immediate, essential guidance for the safe handling and disposal of 6-Amino-5-nitroso-2-thiouracil-¹³C,¹⁵N₂. The following procedural steps are designed to minimize risk and ensure a safe laboratory environment. This compound belongs to the family of N-nitroso and thiouracil compounds, many of which are recognized as potential carcinogens[1][2][3]. Therefore, stringent adherence to these safety protocols is critical.

Personal Protective Equipment (PPE)

Due to the hazardous nature of N-nitroso compounds, comprehensive personal protective equipment is mandatory to prevent inhalation, dermal, and eye contact[4].

PPE CategoryItemSpecification
Hand Protection GlovesNitrile or double gloves should be utilized. Contaminated gloves must be replaced immediately[5].
Body Protection Lab Coat/GownA disposable, long-sleeved gown that closes in the back is required. For larger quantities (over 1 kg), a low-permeability coverall is recommended[5][6].
Eye Protection Safety GogglesChemical safety goggles are required. A full-face shield may be necessary for supplementary protection during procedures with a high risk of splashing[5][6][7].
Respiratory Protection RespiratorA NIOSH-approved half-face respirator with a combination filter cartridge (organic vapor/acid gas/HEPA) is recommended, especially when handling the solid compound[7]. Work should be conducted in a well-ventilated area or under a chemical fume hood[1][4][8].
Foot Protection Shoe CoversDisposable shoe covers are recommended, particularly when handling larger quantities[5].

Operational Plan: Step-by-Step Handling Protocol

  • Preparation :

    • Ensure a designated handling area is established within a chemical fume hood.

    • Verify that an emergency shower and eyewash station are readily accessible[5].

    • Assemble all necessary equipment and reagents before commencing work.

    • Don all required personal protective equipment as detailed in the table above.

  • Handling the Compound :

    • When weighing or transferring the solid material, do so within the fume hood to minimize dust generation[5].

    • Avoid breathing dust, vapor, mist, or gas[9].

    • Use tools and equipment that can be easily decontaminated or are disposable.

  • In Case of a Spill :

    • Minor Spills : For small spills, avoid generating dust. Dampen the material with water before sweeping or vacuuming it up with a HEPA-filtered vacuum. Place the waste in a suitable, labeled container for disposal[5].

    • Major Spills : Evacuate the immediate area and alert personnel. Follow established institutional procedures for hazardous material spills[5].

  • Post-Handling :

    • Thoroughly decontaminate all surfaces and equipment.

    • Wash hands thoroughly with soap and water after removing gloves[5].

    • Dispose of all contaminated disposable PPE as hazardous waste.

Disposal Plan

The disposal of 6-Amino-5-nitroso-2-thiouracil-¹³C,¹⁵N₂ is governed by its chemical properties rather than the stable isotopic labels[10][11].

  • Waste Collection : All waste materials, including unused compound, contaminated consumables (e.g., pipette tips, wipes), and disposable PPE, must be collected in a clearly labeled, sealed container designated for hazardous chemical waste.

  • Waste Segregation : Do not mix this waste with general laboratory trash[10].

  • Disposal Procedure : The waste must be disposed of through a certified hazardous waste management company, following all local, state, and federal regulations[10].

Workflow for Safe Handling and Disposal

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling & Disposal prep_area Designate Handling Area (Fume Hood) check_safety Verify Emergency Equipment (Eyewash, Shower) prep_area->check_safety don_ppe Don Full PPE check_safety->don_ppe weigh_transfer Weigh & Transfer in Fume Hood don_ppe->weigh_transfer Proceed to Handling spill_response Spill Contingency Plan weigh_transfer->spill_response decontaminate Decontaminate Surfaces & Equipment weigh_transfer->decontaminate After Experiment spill_response->decontaminate After Spill Cleanup dispose_ppe Dispose of Contaminated PPE decontaminate->dispose_ppe wash_hands Wash Hands Thoroughly dispose_ppe->wash_hands collect_waste Collect All Waste in Labeled Container wash_hands->collect_waste dispose_waste Dispose via Certified Hazardous Waste Vendor collect_waste->dispose_waste

Caption: Workflow for the safe handling and disposal of 6-Amino-5-nitroso-2-thiouracil-¹³C,¹⁵N₂.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.